HIV gp120 (318-327)
描述
BenchChem offers high-quality HIV gp120 (318-327) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HIV gp120 (318-327) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C48H80N16O12 |
|---|---|
分子量 |
1073.2 g/mol |
IUPAC 名称 |
(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C48H80N16O12/c1-7-26(4)37(46(75)76)62-45(74)38(28(6)65)63-44(73)36(25(2)3)61-42(71)32(22-29-14-9-8-10-15-29)60-39(68)27(5)58-41(70)31(17-12-20-55-48(52)53)59-34(66)23-56-43(72)33-18-13-21-64(33)35(67)24-57-40(69)30(49)16-11-19-54-47(50)51/h8-10,14-15,25-28,30-33,36-38,65H,7,11-13,16-24,49H2,1-6H3,(H,56,72)(H,57,69)(H,58,70)(H,59,66)(H,60,68)(H,61,71)(H,62,74)(H,63,73)(H,75,76)(H4,50,51,54)(H4,52,53,55)/t26-,27-,28+,30-,31-,32-,33-,36-,37-,38-/m0/s1 |
InChI 键 |
OPTVPTKXPSEPBD-JLHVISHLSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
Foundational & Exploratory
The Core of HIV's V3 Loop: A Technical Guide to the gp120 (318-327) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus Type 1 (HIV-1) envelope glycoprotein, gp120, is the primary viral component responsible for host cell attachment and entry. Its surface is characterized by five variable loops (V1-V5) interspersed between conserved regions. The third variable loop, or V3 loop, is of particular interest as it contains a principal neutralizing determinant (PND) and is crucial for co-receptor binding, a step essential for viral fusion. This guide provides an in-depth analysis of a specific decapeptide within this loop, the gp120 (318-327) fragment, focusing on its sequence, immunological function, role in pathogenesis, and the experimental methodologies used for its study.
Peptide Sequence and Core Function
The HIV gp120 (318-327) peptide from the HIV-1 strain IIIB corresponds to a conserved sequence within the C-terminal region of the V3 loop.[1][2][3]
-
Amino Acid Sequence (Single-Letter Code): RGPGRAFVTI[3]
-
Amino Acid Sequence (Three-Letter Code): H-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-OH[3]
The primary function of this peptide, also known as I10, is immunological. It acts as a cytotoxic T-lymphocyte (CTL) epitope, capable of inducing a specific CTL response that can recognize and kill virus-infected cells.[3][4][5] While it may lack some traditional anchor residues for MHC class I binding, it possesses structural characteristics that allow for promiscuous binding to the HLA-A2 molecule, enabling its presentation to T-cells.[2]
Biochemical and Immunological Data
Quantitative data for the gp120 (318-327) peptide primarily relates to its binding affinity with Major Histocompatibility Complex (MHC) class I molecules and its concentration for functional cellular responses.
| Parameter | Value | Target Molecule | Assay Type | Source |
| Predicted IC50 | 23 nM | H-2Dd (Murine MHC-I) | Computational Prediction | [6] |
| KD (≈IC50) | 4,600 nM | Not specified (likely MHC-I) | Radioactivity-based binding assay | [7] |
| Functional Conc. | 0.5 µM | JA2 cells (CTL line) | CTL Response Assay | [2] |
Note: The significant variance between the predicted and experimental binding affinities may reflect differences in the specific MHC allele, assay conditions (e.g., in silico vs. in vitro), or the presence of post-translational modifications.
Role in HIV-1 Entry and Pathogenesis
The gp120 (318-327) peptide is an integral part of the V3 loop, which plays a critical role in the multi-step process of HIV-1 entry into host cells. The binding of the larger gp120 protein to the primary CD4 receptor on T-cells triggers significant conformational changes. These changes expose the V3 loop, enabling it to interact with a chemokine co-receptor, typically CCR5 or CXCR4.[8][9][10] This co-receptor engagement is the final step before the gp41 transmembrane protein mediates the fusion of the viral and cellular membranes.[11]
Beyond its structural role in viral entry, gp120 binding to host cell receptors initiates a cascade of intracellular signaling events that contribute to HIV pathogenesis. These pathways can lead to the production of pro-inflammatory cytokines, activation of transcription factors that enhance viral replication, and modulation of the host immune response.
Key Signaling Pathways and Workflows
HIV-1 Viral Entry Mechanism
The entry of HIV-1 is a sequential process involving multiple receptor interactions and conformational changes in the envelope glycoproteins. The V3 loop, containing the 318-327 sequence, is centrally involved in the co-receptor binding step.
gp120-Induced IL-1β Release in Macrophages
In macrophages, gp120 binding to the CCR5 co-receptor can trigger pro-inflammatory signaling independent of viral infection, contributing to chronic inflammation seen in HIV-associated neurocognitive disorders (HAND).
gp120-Induced NF-κB Activation
HIV gp120 can also induce signaling cascades in T-cells that activate the transcription factor NF-κB. This activation enhances HIV replication by promoting the transcription of the integrated viral genome.
Experimental Protocols
Fmoc Solid-Phase Peptide Synthesis (SPPS) of gp120 (318-327)
Fmoc-SPPS is the standard method for chemically synthesizing peptides like RGPGRAFVTI. The process involves the stepwise addition of amino acids to a growing chain anchored to a solid resin support.
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group from the last coupled amino acid.
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.
-
Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid (4 equivalents) in a separate vessel with a coupling agent like HBTU (3.9 eq) and a base like N,N-diisopropylethylamine (DIEA) (6 eq) in DMF. Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours. Confirm completion with a ninhydrin (Kaiser) test.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence (I-T-V-F-A-R-G-P-G-R).
-
Final Cleavage: After the final amino acid is coupled and deprotected, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry.
Assay for gp120-CD4 Binding Inhibition (ELISA)
This competitive ELISA-based assay measures the ability of a substance (e.g., patient sera, antibodies, or peptides) to block the interaction between gp120 and its receptor, CD4.
Methodology:
-
Plate Coating: Coat a 96-well ELISA plate with soluble CD4 (sCD4) and incubate overnight at 4°C. Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).
-
Inhibitor Pre-incubation: In a separate plate, pre-incubate a constant amount of recombinant gp120 protein with serial dilutions of the test inhibitor (e.g., the 318-327 peptide) for 10-60 minutes at room temperature.
-
Binding Reaction: Transfer the gp120-inhibitor mixtures to the washed, CD4-coated plate. Incubate for 1-2 hours to allow gp120 to bind to the immobilized CD4.
-
Detection: Wash the plate to remove unbound proteins. Add a primary antibody that recognizes gp120 (e.g., anti-gp120 monoclonal antibody) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Development: Add a TMB substrate and stop the reaction with acid. Read the absorbance at 450 nm. A decrease in signal compared to the no-inhibitor control indicates inhibition of the gp120-CD4 interaction.
Cytotoxic T-Lymphocyte (CTL) Activity Assay (51Cr Release)
This classic assay measures the ability of CTLs to lyse target cells presenting a specific peptide epitope on their MHC class I molecules.
Methodology:
-
Target Cell Preparation: Label target cells (e.g., P815 mastocytoma cells) that express the appropriate MHC molecule (e.g., H-2Dd) with 51Cr (sodium chromate) for 1 hour.
-
Peptide Pulsing: Wash the labeled target cells and pulse them with the gp120 (318-327) peptide (e.g., 1 µM) for 1 hour to allow peptide binding to MHC-I molecules on the cell surface.
-
Effector Cell Preparation: Prepare effector cells (CTLs) from immunized mice or from in vitro stimulated splenocytes.
-
Co-culture: Co-culture the 51Cr-labeled, peptide-pulsed target cells with the effector CTLs at various effector-to-target (E:T) ratios for 4-6 hours.
-
Quantify Lysis: Centrifuge the plates and collect the supernatant. Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculate Specific Lysis: Calculate the percentage of specific lysis using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100. Spontaneous release is from target cells with no effectors, and maximum release is from target cells lysed with detergent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. kavrakilab.org [kavrakilab.org]
- 8. Activated human γδ T cells induce peptide-specific CD8+ T-cell responses to tumor-associated self-antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. The Signal Peptide Sequence Impacts the Immune Response Elicited by a DNA Epitope Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Affinity RGD-Knottin Peptide as a New Tool for Rapid Evaluation of the Binding Strength of Unlabeled RGD-Peptides to αvβ3, αvβ5, and α5β1 Integrin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the V3 Loop RGPGRAFVTI Sequence in HIV-1 Entry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The third variable loop (V3) of the HIV-1 envelope glycoprotein gp120 is a critical determinant of viral entry into host cells. This highly immunogenic region, despite its variability, contains conserved motifs that are essential for the interaction with cellular coreceptors, primarily CCR5 and CXCR4. This technical guide provides an in-depth analysis of the specific V3 loop sequence, RGPGRAFVTI, focusing on its structural and functional role in the multifaceted process of HIV-1 entry.
Structural Context and Significance of the RGPGRAFVTI Sequence
The V3 loop forms a hairpin-like structure extending from the surface of gp120. The RGPGRAFVTI sequence is typically found within the V3 loop of certain HIV-1 subtypes, particularly subtype C. The sequence can be broken down into key functional components:
-
The GPGR Motif: The central GPGR tetramer forms the highly conserved "crown" or "tip" of the V3 loop beta-hairpin.[1][2] This motif is crucial for the interaction with chemokine coreceptors.[1] Mutations within this sequence can significantly impair or abolish viral infectivity.[1] The arginine (R) residue at position 315 (in the HXB2 reference sequence) is particularly important for coreceptor engagement.
-
Flanking Residues: The residues flanking the GPGR motif, in this case, RAF and VTI, contribute to the overall conformation and electrostatic properties of the V3 loop. These residues influence the stability of the beta-sheet structure and the accessibility of the crown to the coreceptor.
The overall charge and amino acid composition of the V3 loop are key determinants of coreceptor tropism.[3] The presence of basic amino acids, such as arginine (R), is often associated with a switch from CCR5 (R5-tropic) to CXCR4 (X4-tropic) usage. The RGPGRAFVTI sequence, with its arginine residues, suggests a potential for CXCR4 interaction, although experimental verification is essential for definitive tropism determination.
Role in Coreceptor Binding and Determination of Viral Tropism
The entry of HIV-1 into a target cell is a sequential process initiated by the binding of gp120 to the primary receptor, CD4. This binding induces conformational changes in gp120, exposing the V3 loop and allowing it to engage with a coreceptor.[4][5] The specificity of this V3 loop-coreceptor interaction determines the viral tropism.
-
R5-tropic viruses utilize the CCR5 coreceptor, which is predominantly expressed on macrophages and activated T-cells.
-
X4-tropic viruses use the CXCR4 coreceptor, found on a broader range of T-cells.
-
Dual-tropic viruses can use either CCR5 or CXCR4.
Logical Relationship of V3 Loop Sequence to Viral Tropism
Figure 1: Logical flow from V3 sequence to viral tropism.
The RGPGRAFVTI Sequence as a Target for Neutralizing Antibodies
The V3 loop is a primary target for neutralizing antibodies. However, its high variability allows the virus to escape immune surveillance. Antibodies targeting the V3 loop can block viral entry by preventing the interaction with coreceptors.
The RGPGRAFVTI sequence, particularly the GPGR crown, is a potential epitope for such antibodies. The efficacy of an anti-V3 antibody against a virus with this sequence would depend on the antibody's specific epitope and the accessibility of that epitope on the folded gp120 trimer.
Quantitative Data on V3 Loop Interactions
While specific quantitative data for the RGPGRAFVTI sequence is not available in the reviewed literature, the following tables illustrate the types of data that would be generated from the experimental protocols described in the subsequent sections.
Table 1: Illustrative Coreceptor Binding Affinities (Kd)
| V3 Loop Sequence | Coreceptor | Binding Affinity (Kd, nM) |
| RGPGRAFVTI | CCR5 | Data not available |
| RGPGRAFVTI | CXCR4 | Data not available |
| Reference R5 Virus | CCR5 | 50 |
| Reference X4 Virus | CXCR4 | 30 |
Table 2: Illustrative Antibody Neutralization (IC50)
| Virus (V3 Sequence) | Neutralizing Antibody | IC50 (µg/mL) |
| Virus with RGPGRAFVTI | Anti-V3 mAb X | Data not available |
| Virus with RGPGRAFVTI | Anti-V3 mAb Y | Data not available |
| Reference R5 Virus | Anti-V3 mAb Z | 0.5 |
| Reference X4 Virus | Anti-V3 mAb Z | >50 (Resistant) |
Experimental Protocols
Phenotypic Tropism Assay using Pseudotyped Viruses
This assay determines the coreceptor usage of a virus with a specific envelope sequence, such as one containing the RGPGRAFVTI V3 loop.
Figure 2: Workflow for phenotypic tropism assay.
-
Plasmid Construction: The RGPGRAFVTIenv gene is cloned into a mammalian expression vector. A separate plasmid contains an env-deficient HIV-1 backbone with a reporter gene, such as luciferase.
-
Pseudovirus Production: HEK293T cells are co-transfected with the env-expressing plasmid and the HIV-1 backbone plasmid. The cells produce viral particles pseudotyped with the RGPGRAFVTI envelope.
-
Infection of Target Cells: The pseudovirus-containing supernatant is used to infect target cell lines that express CD4 and either CCR5 (e.g., U87.CD4.CCR5) or CXCR4 (e.g., U87.CD4.CXCR4).
-
Readout: After 48-72 hours, the cells are lysed, and luciferase activity is measured.
-
Interpretation: High luciferase activity in U87.CD4.CCR5 cells indicates R5 tropism. High activity in U87.CD4.CXCR4 cells indicates X4 tropism. High activity in both cell lines suggests dual tropism.
Cell-Cell Fusion Assay
This assay measures the ability of the RGPGRAFVTI envelope to mediate fusion between two different cell populations.
-
Effector Cell Preparation: A cell line (e.g., 293T) is co-transfected with a plasmid expressing the RGPGRAFVTI Env and a plasmid expressing HIV-1 Tat.
-
Target Cell Preparation: A target cell line (e.g., TZM-bl) that expresses CD4, CCR5, and CXCR4 and contains a Tat-inducible luciferase reporter gene is used.
-
Co-culture: The effector and target cells are co-cultured.
-
Fusion and Readout: If the Env protein mediates fusion between the effector and target cells, Tat from the effector cells will transactivate the luciferase gene in the fused cells. Luciferase activity is measured after a set incubation period.
-
Tropism Determination: To determine tropism, the assay is performed with target cells expressing only CD4 and CCR5 or only CD4 and CXCR4.
Antibody Neutralization Assay
This assay quantifies the ability of an antibody to inhibit the entry of a pseudovirus bearing the RGPGRAFVTI envelope.
-
Pseudovirus Preparation: Pseudoviruses with the RGPGRAFVTI envelope and a luciferase reporter are prepared as described in section 4.1.
-
Antibody Dilution: The neutralizing antibody to be tested is serially diluted.
-
Incubation: A constant amount of pseudovirus is incubated with the different antibody dilutions for a set period (e.g., 1 hour at 37°C).
-
Infection: The virus-antibody mixture is then added to target cells (e.g., TZM-bl cells).
-
Readout and Analysis: After 48-72 hours, luciferase activity is measured. The percentage of neutralization is calculated for each antibody concentration, and the 50% inhibitory concentration (IC50) is determined.
Signaling Pathways in HIV-1 Entry
The interaction of the V3 loop with a coreceptor is not merely a binding event but also initiates a signaling cascade that facilitates viral entry.
Figure 3: Signaling pathway of HIV-1 entry.
Conclusion
The RGPGRAFVTI sequence within the V3 loop of HIV-1 gp120 plays a central role in viral entry. Its conserved GPGR motif is critical for coreceptor interaction, while the flanking residues modulate the specificity and affinity of this binding, thereby determining viral tropism. This sequence also represents a potential target for neutralizing antibodies. A thorough understanding of the structure-function relationship of this and other V3 loop sequences is paramount for the development of novel entry inhibitors and effective HIV-1 vaccines. Further experimental characterization of viruses harboring the RGPGRAFVTI sequence is necessary to fully elucidate its specific contributions to HIV-1 pathogenesis.
References
- 1. V3 loop region of the HIV-1 gp120 envelope protein is essential for virus infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jommid.pasteur.ac.ir [jommid.pasteur.ac.ir]
- 3. The Crown and Stem of the V3 Loop Play Distinct Roles in Human Immunodeficiency Virus Type 1 Envelope Glycoprotein Interactions with the CCR5 Coreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct conformations of the HIV-1 V3 loop crown are targetable for broad neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
An In-depth Technical Guide on the Structural Conformation of the HIV-1 gp120 Principal Neutralizing Determinant
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (Env) is a primary target for neutralizing antibodies and a focal point for vaccine design. The Env complex, a trimer of gp120-gp41 heterodimers, mediates viral entry into host cells.[1][2] The third variable loop (V3) of the gp120 subunit, also known as the principal neutralizing determinant (PND), is a critical region that plays a dual role in viral infectivity and as a target for the immune response.[3][4][5] This in-depth technical guide provides a comprehensive overview of the structural conformation of the gp120 V3 loop, its dynamic nature, and its interaction with neutralizing antibodies.
The V3 loop is an immunodominant and highly variable region of gp120.[1] It is critically involved in the interaction with host cell co-receptors, either CCR5 or CXCR4, which is a crucial step for viral entry following the initial binding of gp120 to the primary receptor, CD4.[6][7] The conformation of the V3 loop is highly flexible and can be influenced by its amino acid sequence, particularly its net charge, and its interaction with CD4 and neutralizing antibodies.[8][9] Understanding the structural intricacies of the V3 loop is paramount for the rational design of effective HIV-1 vaccines and entry inhibitors.
Structural Conformation of the gp120 V3 Loop
The V3 loop, typically comprising 35 amino acids, forms a loop-like structure extending from the gp120 outer domain.[10] Its structure has been elucidated through various high-resolution techniques, including X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy. These studies have revealed a dynamic and adaptable conformation.
In the unliganded, pre-fusion state of the Env trimer, the V3 loop is often shielded by the V1/V2 variable loops, rendering it less accessible to antibodies.[11] Upon binding to the host cell receptor CD4, the Env trimer undergoes significant conformational changes.[2][12] These changes lead to the exposure of the V3 loop, allowing it to engage with the co-receptor and facilitating the fusion of the viral and host cell membranes.[7]
Structural studies of V3 peptides in complex with neutralizing antibodies have shown that the tip of the loop, containing the conserved G-P-G-R motif, often adopts a double-turn conformation.[13] This conserved structural feature is thought to be crucial for its function and recognition by certain broadly neutralizing antibodies.[13] However, NMR studies have also indicated that in the absence of a binding partner, V3 peptides can exist as a dynamic ensemble of multiple conformations in solution.[14][15]
The electrostatic potential of the V3 loop, determined by its net charge, has been shown to influence the global conformation of the gp120 outer domain and its interaction with co-receptors and antibodies.[8][16] Molecular dynamics simulations have demonstrated that variations in the V3 loop's net charge can induce global changes in the fluctuation and conformation of other gp120 loops involved in receptor and antibody binding.[8][17]
Quantitative Data on gp120 V3 Loop-Antibody Interactions
The interaction between the gp120 V3 loop and neutralizing antibodies has been extensively quantified to understand the potency and breadth of the humoral immune response against this critical epitope. The following tables summarize key quantitative data from various studies.
| Antibody | HIV-1 Strain/V3 Peptide | Binding Affinity (Kd) | Technique | Reference |
| 447-52D | V3 Peptide (KRIHIGPGRAFYTT) | - | Isothermal Titration Calorimetry (ITC) | [8] |
| V3-specific mAbs | HIV-1(MN) gp120 | - | Surface Plasmon Resonance (SPR) | [16] |
| Fabs and MAbs | HIV-1 MN gp120 | 1.9 x 10⁻⁹ to 2.5 x 10⁻⁸ M | Surface Plasmon Resonance (SPR) | [3] |
| 447-52D | SF162 gp120 | High Affinity | Microscale Thermophoresis (MST) | [4] |
| 447-52D | BaL gp120 | Low Affinity | Microscale Thermophoresis (MST) | [4] |
Table 1: Binding Affinities of Anti-V3 Loop Antibodies. This table presents the binding affinities (dissociation constants, Kd) of various monoclonal antibodies to the gp120 V3 loop or related peptides, as determined by different biophysical techniques.
| Antibody | Virus Strain | IC50 (µg/ml) | Reference |
| Various V3 mAbs | 93TH305 | 13 - 37 | [18] |
| Various V3 mAbs | 5768-p27 | 3 - 41 | [18] |
| F530 | 91US056 | - | [18] |
| F530 | 92HT594 | - | [18] |
| 447-52D | 92HT594 | 8 | [18] |
| B4e8 | 92HT594 | 4 | [18] |
| PGT128 | Panel of 125 viruses | Low Geometric Mean | [2] |
| 10-1074 | Panel of 125 viruses | Low Geometric Mean | [2] |
Table 2: Neutralization Potency of Anti-V3 Loop Antibodies. This table summarizes the 50% inhibitory concentrations (IC50) of several anti-V3 loop monoclonal antibodies against a panel of HIV-1 isolates, indicating their neutralization potency.
| Antibody | Antigen | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| 447-52D | V3 peptide (KRIHIGPGRAFYTT) | -10.42 | -8.54 | -1.88 | [8] |
| NBD-556 | gp120 | - | -24.5 | - | [19] |
| NBD-557 (in presence of antibody) | gp120 | - | -28.9 | - | [19] |
Table 3: Thermodynamic Parameters of V3 Loop-Antibody Interactions. This table details the thermodynamic signatures, including the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (TΔS) changes, for the binding of an anti-V3 loop antibody to its epitope.
Experimental Protocols
A variety of sophisticated experimental techniques are employed to elucidate the structural and functional properties of the gp120 V3 loop. Detailed methodologies for these key experiments are provided below.
X-ray Crystallography of gp120-Antibody Complexes
X-ray crystallography provides high-resolution structural information of molecules in a crystalline state. The following protocol outlines the general steps for determining the structure of a gp120-antibody complex.
-
Protein Expression and Purification:
-
Recombinant gp120 core protein (with variable loops often truncated for better crystallization) and the Fab fragment of the neutralizing antibody are expressed in suitable expression systems (e.g., mammalian or insect cells).
-
Proteins are purified to high homogeneity using a series of chromatography steps, such as affinity, ion-exchange, and size-exclusion chromatography.[20]
-
-
Complex Formation and Purification:
-
The purified gp120 and Fab fragments are mixed in a specific molar ratio (e.g., 1:1.2) and incubated to allow complex formation.
-
The complex is then purified from the unbound components by size-exclusion chromatography.
-
-
Crystallization:
-
The purified complex is concentrated to an optimal concentration (typically 5-15 mg/mL).
-
Crystallization screening is performed using vapor diffusion methods (sitting or hanging drop) with a wide range of commercially available or custom-made screening solutions.[20]
-
Initial crystal hits are optimized by systematically varying the precipitant concentration, pH, temperature, and additives to obtain diffraction-quality crystals.
-
-
Data Collection and Processing:
-
Structure Determination and Refinement:
-
The structure is solved using molecular replacement, using known structures of gp120 and Fab fragments as search models.
-
The initial model is refined against the experimental data using software like PHENIX or REFMAC5, which involves cycles of manual model building in Coot and automated refinement.[14][19]
-
The final model is validated for its geometric quality and fit to the electron density map.[14]
-
Cryo-Electron Microscopy (Cryo-EM) of the Env Trimer
Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes in their near-native state. The following protocol describes the key steps for the structural analysis of the HIV-1 Env trimer.
-
Sample Preparation and Grid Vitrification:
-
Purified, soluble, and stabilized Env trimers (e.g., SOSIP trimers) are used.[6]
-
A small volume (3-4 µL) of the sample is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil).[17]
-
The grid is blotted to create a thin film of the sample and then rapidly plunged into liquid ethane using a vitrification device like a Vitrobot, which freezes the sample in a layer of vitreous (non-crystalline) ice.[1][22][23]
-
-
Data Acquisition:
-
The vitrified grids are screened for ice thickness and particle distribution using a transmission electron microscope (TEM).
-
A large dataset of images (micrographs) is collected automatically using software like EPU or SerialEM on a high-end cryo-TEM equipped with a direct electron detector.[12]
-
-
Image Processing and 3D Reconstruction:
-
The collected micrographs are pre-processed to correct for beam-induced motion and to estimate the contrast transfer function (CTF) of the microscope.[16]
-
Individual particle images are picked from the micrographs, either manually or automatically.[16]
-
The picked particles are subjected to 2D classification to remove junk particles and to obtain initial 2D class averages representing different views of the trimer.[9]
-
An initial 3D model is generated from the 2D class averages.[9]
-
The initial model is refined against the entire particle dataset through iterative cycles of 3D classification and 3D refinement using software packages like RELION or cryoSPARC to achieve a high-resolution 3D density map.[16]
-
-
Model Building and Refinement:
-
An atomic model of the Env trimer is built into the final cryo-EM density map using known crystal structures of gp120 and gp41 as starting points.
-
The model is refined using real-space refinement programs to optimize the fit of the atomic coordinates to the density map.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy of the V3 Loop
NMR spectroscopy is a powerful tool for studying the structure and dynamics of proteins and peptides in solution. The following protocol outlines the general steps for analyzing the conformation of a V3 loop peptide.
-
Sample Preparation:
-
NMR Data Acquisition:
-
A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer.[20]
-
TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues by correlating all the protons within a residue that are connected through scalar (J) couplings.[10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximities between protons (typically < 5 Å). The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the two protons, providing crucial distance restraints for structure calculation.[10][26]
-
-
Data Processing and Analysis:
-
The raw NMR data is processed (Fourier transformed, phased, and baseline corrected) using software like TopSpin or NMRPipe.
-
The processed spectra are analyzed to assign the chemical shifts of all the protons in the peptide.
-
The NOESY spectra are analyzed to identify all the through-space correlations and to convert the cross-peak intensities into distance restraints.
-
-
Structure Calculation:
-
The experimental distance and dihedral angle restraints are used as input for structure calculation programs like CYANA or XPLOR-NIH.
-
These programs use computational methods, such as simulated annealing and molecular dynamics, to generate an ensemble of 3D structures that are consistent with the experimental data.
-
The final ensemble of structures represents the conformational space of the V3 loop peptide in solution.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Analysis
ELISA is a widely used plate-based assay to quantify the binding of an antibody to its antigen.
-
Coating: A 96-well microtiter plate is coated with recombinant gp120 protein or V3 loop peptide at a specific concentration in a coating buffer (e.g., PBS) and incubated overnight at 4°C.[15]
-
Blocking: The plate is washed, and the remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., PBS with 3% BSA) to prevent non-specific binding.[15]
-
Antibody Incubation: Serial dilutions of the anti-V3 loop antibody are added to the wells and incubated for a specific period to allow binding to the coated antigen.
-
Detection: The plate is washed to remove unbound antibody. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added and incubated.
-
Substrate Addition: After another wash step, a substrate for the enzyme is added, which results in a colorimetric or chemiluminescent signal.
-
Data Analysis: The signal intensity is measured using a plate reader, and the binding affinity can be determined by plotting the signal against the antibody concentration.
TZM-bl Based Neutralization Assay
This assay is a standard method to measure the ability of antibodies to neutralize HIV-1 infectivity in vitro.
-
Cell Culture: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain Tat-inducible luciferase and β-galactosidase reporter genes, are cultured and seeded into 96-well plates.[6][8]
-
Virus and Antibody Incubation: A known amount of HIV-1 pseudovirus is incubated with serial dilutions of the antibody to be tested for 1 hour at 37°C.[16]
-
Infection: The virus-antibody mixture is then added to the TZM-bl cells.[16]
-
Incubation: The plates are incubated for 48 hours to allow for viral entry and expression of the reporter genes.[6][9]
-
Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.[6][8]
-
Data Analysis: The percentage of neutralization is calculated by comparing the luminescence in the presence of the antibody to the luminescence in the absence of the antibody (virus control). The IC50 value, which is the antibody concentration that causes a 50% reduction in viral infectivity, is then determined.[6]
Visualizations of Key Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the HIV-1 entry process and a generalized workflow for the structural determination of a gp120-antibody complex.
Conclusion
The principal neutralizing determinant of HIV-1, the gp120 V3 loop, presents a fascinating and challenging subject for structural biologists and vaccine developers. Its inherent flexibility and its crucial role in viral entry make it a key target for the immune system. High-resolution structural studies have revealed that the V3 loop exists in a dynamic equilibrium of conformations, which can be influenced by receptor binding and antibody engagement. The quantitative understanding of these interactions, coupled with detailed experimental protocols, provides a robust framework for the rational design of novel therapeutics and vaccine immunogens. Future efforts will likely focus on designing immunogens that can elicit broadly neutralizing antibodies capable of recognizing and neutralizing the diverse array of V3 loop conformations presented by circulating HIV-1 strains. This in-depth guide serves as a valuable resource for researchers dedicated to this critical area of HIV-1 research.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. dbt.univr.it [dbt.univr.it]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-dimensional NMR studies of the interactions between a peptide of cholera toxin and monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inext-discovery.eu [inext-discovery.eu]
- 7. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. A Primer to Single-Particle Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMRGenerator - 2D TOCSY and 2D NOESY [sites.google.com]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocols - Cryo EM Core [med.unc.edu]
- 13. JEOL USA blog | What is Single Particle Analysis & How Does it Wo [jeolusa.com]
- 14. Protein XRD Protocols - Protein Structure Solution Road Map [sites.google.com]
- 15. TROSY-Based Correlation and NOE Spectroscopy for NMR Structural Studies of Large Proteins | Springer Nature Experiments [experiments.springernature.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Capturing enveloped viruses on affinity grids for downstream cryo-electron microscopy applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ensemble refinement of protein crystal structures: validation and application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.iucr.org [journals.iucr.org]
- 20. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 21. Beginners Guide To X-ray Data Processing | Peak Proteins [peakproteins.com]
- 22. m.youtube.com [m.youtube.com]
- 23. A Guide to Cryo-Grid Production | Learn from Cryo-EM Experts [nanoimagingservices.com]
- 24. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 25. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 26. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Unveiling P18-I10: A Keystone Epitope in HIV-1 Cellular Immunity
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The quest for an effective HIV-1 vaccine and novel immunotherapies is contingent on a deep understanding of the viral epitopes that elicit protective immune responses. Among the constellation of identified epitopes, P18-I10, a cytotoxic T-lymphocyte (CTL) epitope derived from the V3 loop of the HIV-1 envelope glycoprotein gp120, has emerged as a critical target for cellular immunity. This technical guide provides a comprehensive overview of the discovery, characterization, and immunological significance of the P18-I10 epitope, tailored for researchers, scientists, and drug development professionals. We delve into the quantitative data, experimental methodologies, and the intricate molecular interactions that define this pivotal epitope.
Discovery and Core Characteristics
The P18-I10 epitope, with the amino acid sequence RGPGRAFVTI , was first identified as an immunodominant site within the gp160 envelope protein in mice with the H-2d haplotype.[1] Subsequent research refined this to the minimal 10-mer peptide, P18-I10, which is recognized by CD8+ cytotoxic T-lymphocytes in the context of the MHC class I molecule H-2Dd.[2][3] This recognition is a crucial step in the cell-mediated immune response, leading to the elimination of HIV-1 infected cells.
Quantitative Data Summary
While comprehensive quantitative binding affinity data (Kd values) for the P18-I10 peptide to the H-2Dd molecule are not extensively consolidated in the literature, the crystal structure of the P18-I10/H-2Dd complex provides high-resolution interaction data. The following table summarizes the key anchor residues and their interactions, which are critical for the stable presentation of the epitope to T-cell receptors.
| Residue Position | Amino Acid | Interaction with H-2Dd | Significance |
| p2 | Glycine (G) | Binds in a deep, narrow pocket. | Primary anchor residue, essential for binding.[4][5] |
| p3 | Proline (P) | Buried in a hydrophobic pocket. | Primary anchor residue, crucial for stabilizing the peptide conformation.[4][5] |
| p5 | Arginine (R) | Forms interactions with the shallow, predominantly negatively charged part of the groove. | Secondary anchor residue, contributes to binding affinity.[4][5] |
| p9/p10 | Isoleucine (I) / Isoleucine (I) | Binds in the F pocket of the MHC groove. | C-terminal anchor residue, critical for stable binding.[4][5] |
Experimental Protocols
The characterization of the P18-I10 epitope has relied on a suite of immunological and biophysical techniques. Below are detailed methodologies for key experiments.
Peptide Synthesis
Synthetic peptides corresponding to the P18-I10 sequence and its variants are fundamental for in vitro and in vivo studies.
-
Method: Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the standard method.
-
Procedure:
-
The C-terminal amino acid is attached to a solid support resin.
-
The Fmoc protecting group on the α-amino group is removed.
-
The next Fmoc-protected amino acid is coupled to the free amino group.
-
Steps 2 and 3 are repeated for each amino acid in the sequence.
-
After the final amino acid is coupled, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purity and identity of the peptide are confirmed by mass spectrometry.
-
Cytotoxicity Assays
These assays are critical for quantifying the ability of P18-I10-specific CTLs to kill target cells presenting the epitope.
This classical assay measures the release of radioactive chromium from lysed target cells.[6][7][8]
-
Principle: Target cells are labeled with ⁵¹Cr, which is released into the supernatant upon cell lysis by CTLs. The amount of radioactivity in the supernatant is proportional to the number of killed cells.
-
Protocol:
-
Target Cell Preparation: Target cells (e.g., P815 mastocytoma cells, which express H-2Dd) are incubated with ⁵¹CrO₄²⁻ to label the cytoplasm.
-
The labeled target cells are washed to remove excess ⁵¹Cr and then pulsed with the P18-I10 peptide (typically 1-10 µg/mL) for 1-2 hours at 37°C to allow for peptide binding to MHC class I molecules.
-
Effector Cell Preparation: P18-I10-specific CTLs (effector cells) are generated by immunizing mice with a vaccinia virus expressing gp160 or by in vitro stimulation of spleen cells with the P18-I10 peptide.
-
Co-culture: The labeled and peptide-pulsed target cells are co-incubated with the effector cells at various effector-to-target (E:T) ratios in a 96-well plate for 4-6 hours at 37°C.
-
Measurement of ⁵¹Cr Release: The plate is centrifuged, and the supernatant from each well is collected. The radioactivity in the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis:
-
Spontaneous release: Radioactivity released from target cells incubated with media alone.
-
Maximum release: Radioactivity released from target cells lysed with a detergent (e.g., Triton X-100).
-
Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100
-
-
This is a more modern, non-radioactive alternative that measures the activation of caspase-3, a key enzyme in the apoptotic pathway triggered by CTLs.[9][10]
-
Principle: CTL-mediated killing induces apoptosis in target cells, leading to the activation of caspase-3. A fluorogenic caspase-3 substrate is used to detect this activity.
-
Protocol:
-
Target and Effector Cell Preparation: Target and effector cells are prepared similarly to the ⁵¹Cr release assay. Target cells are pulsed with the P18-I10 peptide.
-
Co-culture: Target and effector cells are co-incubated at various E:T ratios for a defined period (e.g., 2-4 hours) at 37°C.
-
Cell Lysis and Substrate Addition: A lysis buffer is added to the wells to release the cellular contents, including activated caspase-3. A fluorogenic caspase-3 substrate (e.g., DEVD-pNA) is then added.[11]
-
Fluorescence Measurement: The plate is incubated to allow for the cleavage of the substrate by active caspase-3, which releases a fluorescent molecule. The fluorescence is measured using a microplate reader.
-
Data Analysis: The fluorescence intensity is proportional to the level of caspase-3 activity and, therefore, the extent of CTL-mediated killing.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the P18-I10 epitope.
Caption: Antigen processing and presentation pathway of the P18-I10 epitope.
Caption: Molecular interaction during CTL recognition of the P18-I10 epitope.
Caption: General experimental workflow for cytotoxicity assays.
Conclusion
The P18-I10 epitope represents a well-characterized and immunodominant target for the cellular immune response against HIV-1. Its defined sequence, MHC restriction, and the wealth of experimental data surrounding its recognition by CTLs make it an invaluable tool for HIV research. For scientists and drug development professionals, a thorough understanding of the methodologies used to study P18-I10 and the molecular basis of its immunogenicity is essential for the rational design of T-cell based vaccines and immunotherapies aimed at controlling and ultimately eradicating HIV-1. The continued investigation of this and other key epitopes will undoubtedly pave the way for novel and effective strategies to combat the global HIV/AIDS epidemic.
References
- 1. An immunodominant epitope of the human immunodeficiency virus envelope glycoprotein gp160 recognized by class I major histocompatibility complex molecule-restricted murine cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the mechanism for extracellular processing in the presentation of human immunodeficiency virus-1 envelope protein-derived peptide to epitope-specific cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Helper-cytotoxic T lymphocyte (CTL) determinant linkage required for priming of anti-HIV CD8+ CTL in vivo with peptide vaccine constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. The crystal structure of H-2Dd MHC class I complexed with the HIV-1-derived peptide P18-I10 at 2.4 A resolution: implications for T cell and NK cell recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beyond 51Cr release: new methods for assessing HIV-1-specific CD8+ T cell responses in peripheral blood and mucosal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. hiv-forschung.de [hiv-forschung.de]
- 9. HIV-1 envelope induces activation of caspase-3 and cleavage of focal adhesion kinase in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A sensitive flow cytometry-based cytotoxic T-lymphocyte assay through detection of cleaved caspase 3 in target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
An In-depth Technical Guide on the HIV-1 IIIB Envelope Peptide gp120 (318-327)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein gp120 is a critical component of the viral entry machinery and a primary target for the host immune response. Within gp120, the third variable loop (V3 loop) is a region of particular interest due to its role in co-receptor binding and its exposure to neutralizing antibodies. This technical guide focuses on a specific decapeptide within the V3 loop of the HIV-1 IIIB isolate, spanning amino acid residues 318-327. This peptide, with the sequence Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile (RGPGRAFVTI), represents a principal neutralizing determinant (PND) and a crucial epitope for cytotoxic T lymphocytes (CTLs).[1][2] Understanding the characteristics of this peptide is vital for the development of effective HIV-1 vaccines and therapeutics.
Peptide Characteristics
The gp120 (318-327) peptide from the HIV-1 IIIB strain is a key immunological feature of the virus. Its biochemical and biophysical properties are summarized below.
| Property | Description | Reference |
| Sequence | Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile (RGPGRAFVTI) | N/A |
| Location | V3 loop of the HIV-1 IIIB envelope glycoprotein gp120 | [1] |
| Molecular Formula | C₄₈H₈₀N₁₆O₁₂ | N/A |
| Molecular Weight | 1073.25 g/mol | N/A |
| Immunological Role | Principal Neutralizing Determinant (PND), Cytotoxic T Lymphocyte (CTL) Epitope | [1][2] |
Role in HIV-1 Infection and Immune Response
The gp120 (318-327) peptide is intrinsically involved in the process of viral entry into host cells. Following the binding of gp120 to the primary receptor CD4, the V3 loop undergoes a conformational change, becoming more exposed. This exposed V3 loop, including the 318-327 region, then interacts with a co-receptor, either CCR5 or CXCR4, to facilitate the fusion of the viral and cellular membranes.
As a PND, this peptide is a target for neutralizing antibodies. These antibodies can bind to the V3 loop and block its interaction with the co-receptor, thereby preventing viral entry. Furthermore, as a CTL epitope, the 318-327 peptide, when presented by MHC class I molecules on the surface of infected cells, can be recognized by CTLs, leading to the destruction of these infected cells.[1]
Quantitative Data on Binding and Neutralization
Table 1: Neutralization Potency (IC50) of select V3-directed Monoclonal Antibodies against various HIV-1 Strains (Subtype B)
| Monoclonal Antibody | Target Virus Strain | IC50 (µg/ml) | Reference |
| 19b | 92BR020 | 1.3 | [3] |
| 39F | 92BR020 | 2.1 | [3] |
| CO11 | 92BR020 | 1.8 | [3] |
| F2A3 | 92BR020 | 2.5 | [3] |
| F530 | 92BR020 | 0.9 | [3] |
| LA21 | 92BR020 | 2.3 | [3] |
| LE311 | 92BR020 | 1.5 | [3] |
| 447-52D | 93TH305 | 13-37 | [3] |
| 58.2 | 93TH305 | 13-37 | [3] |
| B4e8 | 93TH305 | 13-37 | [3] |
Note: The data in this table is for various monoclonal antibodies against different subtype B strains and not specifically for the 318-327 peptide of the IIIB strain. It serves to provide a general context for the neutralization potency of V3-loop targeting antibodies.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of HIV-1 gp120 (318-327)
Objective: To synthesize the RGPGRAFVTI peptide.
Materials:
-
Fmoc-Ile-Wang resin
-
Fmoc-protected amino acids (Arg(Pbf), Gly, Pro, Ala, Phe, Val, Thr(tBu))
-
Coupling reagents: HBTU, HOBt, DIEA
-
Deprotection reagent: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water
-
Solvents: DMF, DCM, Ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Ile-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the isoleucine. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (Fmoc-Thr(tBu)-OH) by dissolving it with HBTU, HOBt, and DIEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Val, Phe, Ala, Arg(Pbf), Gly, Pro, Gly, Arg(Pbf)).
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Washing: Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Cytotoxic T Lymphocyte (CTL) Assay - Chromium-51 Release Assay
Objective: To measure the ability of CTLs to lyse target cells presenting the gp120 (318-327) peptide.
Materials:
-
Target cells (e.g., T2 cells, which are MHC class I deficient and can be loaded with exogenous peptides)
-
Effector cells (CTLs specific for the gp120 318-327 peptide)
-
HIV-1 gp120 (318-327) peptide (RGPGRAFVTI)
-
Chromium-51 (⁵¹Cr) as sodium chromate
-
Fetal bovine serum (FBS)
-
RPMI-1640 medium
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Incubate target cells with ⁵¹Cr in RPMI-1640 with 10% FBS for 1-2 hours at 37°C.
-
Wash the labeled target cells three times with RPMI-1640 to remove excess ⁵¹Cr.
-
-
Peptide Loading:
-
Resuspend the labeled target cells in RPMI-1640 and incubate with the gp120 (318-327) peptide (typically 1-10 µg/mL) for 1 hour at 37°C.
-
-
Assay Setup:
-
Plate the peptide-loaded target cells in a 96-well V-bottom plate.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Include control wells for spontaneous release (target cells with media only) and maximum release (target cells with detergent, e.g., Triton X-100).
-
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.
-
Harvesting and Counting:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Signaling Pathways and Experimental Workflows
The binding of the HIV-1 gp120 envelope protein to its receptors on host cells triggers a cascade of intracellular signaling events that can influence viral replication and pathogenesis.
Signaling Pathways Induced by gp120
Upon binding to CD4 and chemokine co-receptors (CXCR4 or CCR5), gp120 can activate several key signaling pathways, including the NF-κB, MAPK, and PI3K pathways. These pathways can modulate cellular processes such as cytokine production, cell survival, and apoptosis, which can in turn impact the course of HIV-1 infection.
Experimental Workflow for CTL Assay
The process of evaluating the cytotoxic activity of T lymphocytes against cells presenting the gp120 (318-327) peptide can be visualized as a multi-step workflow.
Conclusion
The HIV-1 IIIB gp120 (318-327) peptide is a region of immense importance in the context of HIV-1 immunology and virology. Its role as a principal neutralizing determinant and a CTL epitope makes it a prime candidate for the development of peptide-based vaccines and immunotherapies. While a comprehensive and specific quantitative dataset for this particular peptide remains to be fully consolidated in the public domain, the available information on the broader V3 loop provides a strong foundation for ongoing research. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate the characteristics and immunological properties of this and other key HIV-1 epitopes. Continued focused research on specific peptide epitopes like gp120 (318-327) is crucial for advancing our efforts to combat the HIV-1 pandemic.
References
- 1. Studies on in vivo induction of HIV-1 envelope-specific cytotoxic T lymphocytes by synthetic peptides from the V3 loop region of HIV-1 IIIB gp 120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic T-lymphocyte response induced by a V3 loop synthetic peptide from an African HIV-1 isolate is cross-reactive against HIV-1 strains from North America/Europe region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutralizing activity of antibodies to the V3 loop region of HIV-1 gp120 relative to their epitope fine specificity - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Interface: A Technical Guide to the Interaction of HIV-1 gp120 with CD4 and Coreceptors
Abstract: The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a highly orchestrated, multi-step process initiated by the viral envelope glycoprotein, gp120. This process hinges on a series of precise molecular interactions and conformational changes, first with the primary cellular receptor, CD4, and subsequently with a coreceptor, typically CCR5 or CXCR4. A key determinant in coreceptor engagement is the third variable loop (V3) of gp120, which contains the highly conserved 318-327 region. While not the primary site of CD4 attachment, the V3 loop's conformation and availability are critically dependent on the initial gp120-CD4 binding. This guide provides an in-depth examination of this molecular cascade, presenting quantitative binding data, detailed experimental protocols for its study, and the intracellular signaling pathways triggered upon receptor engagement.
The Molecular Cascade of HIV-1 Entry
HIV-1 entry is a sequential process involving significant conformational rearrangements in the gp120 protein.[1] The process is initiated by the high-affinity attachment of a conserved region on gp120 to the CD4 receptor on the surface of target immune cells, such as T-helper cells and macrophages.[2][3]
This initial binding is a critical triggering event. It induces a profound conformational change within gp120, which serves to unmask or form the binding site for the chemokine coreceptor.[4][5] This newly exposed site is a complex surface that includes the V3 loop.[4][6][7] The V3 loop, containing the 318-327 peptide sequence, is the principal determinant of coreceptor tropism, dictating whether the virus will engage with CCR5 (R5-tropic) or CXCR4 (X4-tropic).[6][7]
The interaction of the now-exposed V3 loop and other elements of the coreceptor binding site with CCR5 or CXCR4 constitutes the second step of attachment.[8] This ternary complex formation (gp120-CD4-coreceptor) is thought to trigger the final series of conformational changes in the transmembrane gp41 subunit, leading to the insertion of its fusion peptide into the host cell membrane and subsequent fusion of the viral and cellular membranes.[1][2][3]
Quantitative Analysis of gp120-Receptor Interactions
The binding affinities between gp120 and its receptors are crucial for efficient viral entry. While the initial gp120-CD4 interaction is of high affinity, the subsequent interaction with the coreceptor is strictly dependent on this first step. Studies using peptides corresponding to the N-terminus of CCR5, which directly interacts with the gp120 V3 loop, have provided key quantitative insights. The post-translational modification of these peptides, specifically tyrosine sulfation, is essential for binding.
| Interacting Molecules | Method | Dissociation Constant (Kd) | Key Finding |
| gp120/CD4 Complex + Sulfated CCR5 N-terminal peptide (S22) | Isothermal Titration Calorimetry (ITC) | 2.2 µM | Binding is dependent on prior CD4 engagement and tyrosine sulfation.[9][10] |
| gp120/CD4 Complex + Non-sulfated CCR5 N-terminal peptide | Isothermal Titration Calorimetry (ITC) | No measurable binding | Demonstrates the critical role of sulfotyrosine residues for coreceptor interaction.[9][10] |
Intracellular Signaling upon Receptor Engagement
The binding of gp120 to its cellular receptors does not only mediate viral entry but also triggers intracellular signaling cascades that can influence the cellular environment. Engagement of gp120 with the CD4 receptor can initiate a signaling pathway independent of the T-cell receptor (TCR). This signaling is dependent on the cytoplasmic tail of CD4, which is associated with the lymphocyte-specific protein tyrosine kinase (Lck). Activation of Lck can lead to a downstream cascade that includes the activation of the ERK/MAP kinase pathway, ultimately resulting in the modulation of inflammatory gene expression.
Key Experimental Protocols
The study of gp120-receptor interactions relies on a variety of robust biochemical and cell-based assays. Below are detailed methodologies for three key experimental approaches.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free optical technique used to measure real-time biomolecular interactions, providing kinetic data such as association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_d).[11]
Methodology:
-
Chip Preparation: Covalently immobilize recombinant soluble CD4 (sCD4) onto the surface of a CM5 sensor chip via amine coupling. A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of dilutions of purified, monomeric gp120 in a suitable running buffer (e.g., HBS-EP). Concentrations typically range from nanomolar to low micromolar.[12]
-
Association Phase: Inject a specific concentration of the gp120 analyte over both the sCD4 and reference flow cells at a constant flow rate for a defined period (e.g., 180 seconds). The change in resonance units (RU) is recorded in real-time as gp120 binds to the immobilized sCD4.[13]
-
Dissociation Phase: Following the association phase, switch to injecting only the running buffer over the chip. The decrease in RU is monitored as the gp120 dissociates from the sCD4.[13]
-
Regeneration: Inject a pulse of a low pH solution (e.g., 100 mM phosphoric acid) to strip all bound gp120 from the sCD4, regenerating the chip surface for the next injection.[12]
-
Data Analysis: Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams. Fit the association and dissociation curves globally using a suitable binding model, such as a 1:1 Langmuir model, to calculate k_on, k_off, and K_d.[13]
gp120-CD4 Binding Inhibition ELISA
This competitive ELISA format is used to screen for inhibitors (e.g., antibodies, peptides, small molecules) that block the gp120-CD4 interaction.
Methodology:
-
Plate Coating: Coat 96-well microtiter plates with recombinant sCD4 (e.g., 100 ng/ml in PBS) and incubate to allow for protein adsorption.[14]
-
Blocking: Wash the plates and block any remaining non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20).[14]
-
Inhibition Reaction: Prepare mixtures of a constant concentration of recombinant gp120 (e.g., 1 nM) with serial dilutions of the test inhibitor. Incubate this mixture to allow the inhibitor to bind to gp120.
-
Binding to Plate: Add the gp120-inhibitor mixtures to the sCD4-coated and blocked wells. Incubate to allow unbound gp120 to bind to the immobilized sCD4.[14]
-
Washing: Wash the plates thoroughly to remove unbound proteins and inhibitors.
-
Detection: Add a primary antibody that binds to a region of gp120 not involved in CD4 binding (e.g., MAb 2G12). Following another wash, add a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]
-
Signal Development: After a final wash, add a chromogenic HRP substrate (e.g., TMB). Stop the reaction with acid and measure the absorbance at 450 nm. The signal intensity is inversely proportional to the inhibitory activity of the test compound.
Cell-Based Viral Fusion Assay (BlaM-Vpr)
This assay measures the fusion of viral particles with target cells, providing a functional readout of the entire entry process. It relies on the delivery of a β-lactamase-Vpr (BlaM-Vpr) fusion protein from the virus into the target cell cytoplasm.[15][16]
Methodology:
-
Virus Production: Produce HIV-1 virions (or pseudovirions) containing the BlaM-Vpr chimera by co-transfecting producer cells (e.g., 293T) with an appropriate HIV-1 backbone plasmid and a plasmid encoding BlaM-Vpr.[15]
-
Target Cell Loading: Load target cells (e.g., primary CD4+ T-cells) with CCF2-AM, a fluorescent substrate for β-lactamase. The ester groups allow it to cross the cell membrane, where cellular esterases trap it in the cytoplasm. In its intact state, FRET occurs between its two fluorophores, causing it to emit green light (520 nm) upon excitation.
-
Fusion Reaction: Incubate the CCF2-loaded target cells with the BlaM-Vpr-containing virions. If fusion occurs, the BlaM-Vpr protein is released into the target cell cytoplasm.[15]
-
Signal Development: The β-lactamase enzyme cleaves the β-lactam ring within the CCF2 substrate. This cleavage disrupts FRET, causing the substrate to emit blue light (447 nm) instead of green.[16]
-
Readout: Quantify the shift from green to blue fluorescence using a flow cytometer. The percentage of blue cells represents the extent of viral fusion. This assay can be adapted to measure inhibition by performing the fusion reaction in the presence of inhibitors.
Implications for Drug and Vaccine Development
The sequential and conformation-dependent nature of the gp120-CD4-coreceptor interaction presents multiple opportunities for therapeutic intervention. The V3 loop, including the 318-327 region, is a primary target for neutralizing antibodies as it is essential for coreceptor binding.[17] However, its variability and conformational masking pose significant challenges for vaccine design.
-
Entry Inhibitors: Small molecules and peptides can be designed to block either the initial gp120-CD4 interaction or the subsequent gp120-coreceptor interaction. Understanding the precise structure and binding kinetics of the V3 loop's engagement with CCR5 or CXCR4 is critical for the rational design of such inhibitors.
-
Vaccine Design: Immunogens that can elicit broadly neutralizing antibodies targeting the conserved elements of the coreceptor binding site are a major goal of HIV vaccine research. Stabilizing gp120 in its CD4-bound conformation to better expose the V3 loop and other coreceptor binding site epitopes is a promising strategy to enhance the immunogenicity of these conserved regions.[5]
References
- 1. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV - Wikipedia [en.wikipedia.org]
- 3. The mechanism of HIV entry to the host cell - Glycopedia [glycopedia.eu]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Stabilization of HIV-1 gp120 Enhances Humoral Immune Responses to the Induced Co-Receptor Binding Site | PLOS Pathogens [journals.plos.org]
- 6. journals.asm.org [journals.asm.org]
- 7. The Crown and Stem of the V3 Loop Play Distinct Roles in Human Immunodeficiency Virus Type 1 Envelope Glycoprotein Interactions with the CCR5 Coreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The Binding Thermodynamics of the N-terminal Peptide of the CCR5 Coreceptor to HIV-1 Envelope Glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Detection of receptor-ligand interactions using surface plasmon resonance: model studies employing the HIV-1 gp120/CD4 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic and structural analysis of mutant CD4 receptors that are defective in HIV gp120 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stabilization of HIV-1 gp120-CD4 Receptor Complex through Targeted Interchain Disulfide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A sensitive and specific enzyme-based assay detecting HIV-1 virion fusion in primary T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure of a V3-Containing HIV-1 gp120 Core - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Cytotoxic T Lymphocyte Recognition of HIV-1 gp120 (318-327): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein gp120 is a primary target for the host immune system. Within this protein lies the highly conserved region, amino acids 318-327, with the sequence Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile (RGPGRAFVTI). This epitope, also known as the P18 peptide, is a critical target for cytotoxic T lymphocytes (CTLs), the cellular arm of the adaptive immune system responsible for identifying and eliminating virus-infected cells. Understanding the intricate mechanisms of CTL recognition of this epitope is paramount for the development of effective HIV-1 vaccines and immunotherapies. This technical guide provides an in-depth overview of the molecular and cellular interactions governing this recognition process, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Molecular Recognition of the gp120 (318-327) Epitope
The recognition of the gp120 (318-327) epitope by CTLs is a highly specific process mediated by the T-cell receptor (TCR) on the surface of CTLs. This recognition is dependent on the presentation of the peptide epitope by Major Histocompatibility Complex (MHC) class I molecules on the surface of an infected cell.
MHC Class I Presentation
Endogenously synthesized viral proteins, including gp120, are processed within the cytoplasm of the infected cell. The gp120 protein is degraded by the proteasome into smaller peptide fragments. These fragments, including the 318-327 sequence, are then transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP). Within the ER, the gp120 (318-327) peptide binds to the peptide-binding groove of a newly synthesized MHC class I molecule. This peptide-MHC complex is then transported to the cell surface for presentation to CTLs.
The gp120 (318-327) epitope is known to be presented by several HLA alleles, including HLA-A02, HLA-A03, and HLA-A31. Notably, its recognition by CTLs in the context of HLA-A02 is associated with better viral control in infected individuals.
T-Cell Receptor (TCR) Signaling Cascade
The binding of the TCR and its co-receptor (CD8) to the gp120 (318-327)-MHC class I complex initiates a cascade of intracellular signaling events within the CTL. This signaling cascade ultimately leads to the activation of the CTL, resulting in the execution of its effector functions: the release of cytotoxic granules (containing perforin and granzymes) to kill the infected cell, and the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ).
The key steps in the TCR signaling cascade are:
-
Initiation: The binding of the TCR to the peptide-MHC complex brings the co-receptor CD8 into proximity, leading to the activation of the Src-family kinase Lck.
-
Phosphorylation Cascade: Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex associated with the TCR.
-
Signal Amplification: The phosphorylated ITAMs recruit and activate another kinase, ZAP-70.
-
Downstream Pathways: ZAP-70, in turn, phosphorylates several adaptor proteins, including LAT and SLP-76. This leads to the activation of multiple downstream signaling pathways, including the PLCγ-calcineurin pathway (leading to NFAT activation), the Ras-MAPK pathway (leading to AP-1 activation), and the PKCθ pathway (leading to NF-κB activation).
-
CTL Activation: The activation of these transcription factors (NFAT, AP-1, and NF-κB) drives the expression of genes responsible for CTL effector functions, such as cytokine production and cytotoxicity.
Quantitative Analysis of CTL Recognition
While comprehensive, standardized quantitative data for the gp120 (318-327) epitope remains somewhat limited in publicly available literature, several studies provide key insights into its immunogenicity. The following table summarizes available data.
| Parameter | Value | Cell Type/Context | HLA Restriction | Reference |
| Peptide Concentration for CTL Stimulation | 1 µM | Mouse splenocytes | H-2Dd | (The Signal Peptide Sequence Impacts the Immune Response Elicited by a DNA Epitope Vaccine) |
| CTL Response Stimulation | 0.5 µM | JA2 cells | Not specified | [1] |
| Binding Affinity (Relative) | Lower affinity, half-life < 1 hour | T2 cells | HLA-A2.1 | |
| Percent Specific Lysis | ~20-40% at E:T ratio of 200:1 | Mouse splenocytes | H-2Dd | (The Signal Peptide Sequence Impacts the Immune Response Elicited by a DNA Epitope Vaccine) |
| Clinical Association | Associated with viral control | Human CTLs | HLA-A*02 |
Experimental Protocols for a Key Experiment
Characterizing the CTL response to the gp120 (318-327) epitope is crucial for vaccine development and immunological studies. The following sections provide detailed methodologies for two standard assays used to measure CTL activity: the Chromium-51 release assay and the ELISpot assay.
Chromium-51 (51Cr) Release Assay for Cytotoxicity
This assay measures the ability of CTLs to lyse target cells presenting the gp120 (318-327) epitope.
Materials:
-
Effector cells: CTLs from an immunized animal or human subject.
-
Target cells: A suitable cell line (e.g., T2 cells for HLA-A2 restricted epitopes) that can be pulsed with the peptide.
-
gp120 (318-327) peptide (RGPGRAFVTI).
-
51Cr (Sodium Chromate).
-
Complete RPMI-1640 medium with 10% Fetal Bovine Serum (FBS).
-
96-well round-bottom plates.
-
Gamma counter.
-
Triton X-100 (for maximum release control).
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 106 target cells in 100 µL of complete medium.
-
Add 100 µCi of 51Cr and incubate for 1-2 hours at 37°C, mixing every 30 minutes.
-
Wash the cells three times with 10 mL of complete medium to remove excess 51Cr.
-
Resuspend the labeled target cells in complete medium at a concentration of 1 x 105 cells/mL.
-
-
Peptide Pulsing:
-
Incubate the labeled target cells with 1-10 µM of the gp120 (318-327) peptide for 1 hour at 37°C.
-
Wash the cells to remove unbound peptide.
-
-
Assay Setup:
-
Plate 1 x 104 peptide-pulsed, 51Cr-labeled target cells in each well of a 96-well round-bottom plate (100 µL/well).
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1) in a volume of 100 µL.
-
Spontaneous Release Control: Target cells with 100 µL of medium only.
-
Maximum Release Control: Target cells with 100 µL of 2% Triton X-100.
-
-
Incubation and Harvesting:
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell contact.
-
Incubate for 4-6 hours at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully harvest 100 µL of the supernatant from each well.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity (counts per minute, CPM) in the harvested supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the following formula:
-
% Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
-
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This assay quantifies the frequency of gp120 (318-327)-specific CTLs based on their secretion of IFN-γ.
Materials:
-
96-well ELISpot plates pre-coated with an anti-IFN-γ capture antibody.
-
Effector cells (PBMCs or purified T cells).
-
gp120 (318-327) peptide.
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP).
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).
-
ELISpot plate reader.
Procedure:
-
Plate Preparation:
-
Activate the pre-coated ELISpot plate by washing with sterile PBS.
-
Block the plate with complete RPMI-1640 medium with 10% FBS for at least 30 minutes at 37°C.
-
-
Cell Plating and Stimulation:
-
Remove the blocking medium.
-
Add 2-5 x 105 effector cells per well.
-
Add the gp120 (318-327) peptide to the appropriate wells at a final concentration of 1-10 µM.
-
Negative Control: Effector cells with medium only.
-
Positive Control: Effector cells with a mitogen (e.g., PHA).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection of Secreted Cytokine:
-
Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST) to remove the cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate with PBST.
-
Add streptavidin-ALP or streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate with PBST.
-
-
Spot Development and Analysis:
-
Add the substrate solution and incubate until distinct spots emerge.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader. The results are expressed as spot-forming units (SFUs) per million cells.
-
Conclusion
The recognition of the HIV-1 gp120 (318-327) epitope by cytotoxic T lymphocytes is a cornerstone of the cellular immune response to HIV-1 infection. This process, from the initial processing and presentation of the viral peptide by MHC class I molecules to the intricate signaling cascade within the CTL, represents a critical point of immune surveillance. A thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for the rational design of novel immunotherapies and vaccines aimed at harnessing the power of the cellular immune system to combat HIV-1. Further research to elucidate the full spectrum of CTL responses to this and other key epitopes will undoubtedly pave the way for more effective and durable control of HIV-1.
References
An In-depth Technical Guide to the Conserved Regions of the HIV-1 gp120 V3 Loop
Audience: Researchers, scientists, and drug development professionals.
Introduction
The third variable loop (V3) of the HIV-1 envelope glycoprotein gp120 is a critical determinant of viral tropism and a major target for neutralizing antibodies. Despite its hypervariable nature, the V3 loop contains highly conserved regions that are essential for its function in mediating viral entry into host cells. This technical guide provides a comprehensive overview of these conserved regions, their functional significance, and the experimental methodologies used to study them.
The V3 loop, typically 35 amino acids in length, forms a disulfide-bonded loop structure. It plays a pivotal role in the interaction of gp120 with the chemokine co-receptors CCR5 or CXCR4, a crucial step following the initial binding of gp120 to the primary cellular receptor, CD4.[1][2] This interaction triggers conformational changes in the envelope glycoprotein complex, leading to membrane fusion and viral entry. The functional importance of the V3 loop is underscored by the fact that its deletion completely abrogates virus infectivity.[3]
This guide will delve into the specific conserved motifs within the V3 loop, present quantitative data on their conservation, detail experimental protocols for their study, and provide visual representations of key processes and workflows.
Conserved Regions and Their Functional Significance
While the V3 loop is characterized by high sequence variability, several regions exhibit significant conservation across different HIV-1 subtypes. These conserved elements are critical for maintaining the structural integrity and function of the loop.
The Crown Motif: GPGRA/F
The apex, or "crown," of the V3 loop contains a highly conserved tetrapeptide motif, typically GPGQ or GPGR.[4] This motif is crucial for the correct folding of the V3 loop and its interaction with co-receptors.[4][5] The Gly-Pro-Gly (GPG) sequence induces a β-turn structure, which is essential for the proper presentation of the surrounding residues for co-receptor binding.[6] Mutations in this motif can severely impair or abolish viral infectivity.[5] The residue following the GPG sequence is often an Arginine (R) in CXCR4-tropic (X4) viruses and an Alanine (A) or Phenylalanine (F) in CCR5-tropic (R5) viruses, playing a key role in determining co-receptor specificity.
The Base of the V3 Loop
The N- and C-terminal portions of the V3 loop, referred to as the base, are also relatively conserved. These regions are anchored to the gp120 core by a disulfide bridge between two cysteine residues. The base of the V3 loop is involved in stabilizing the overall structure of the loop and contributes to the co-receptor binding site. It has also been identified as a target for some broadly neutralizing antibodies.
Quantitative Analysis of Amino Acid Conservation
The degree of conservation at each position within the V3 loop can be quantified by analyzing large sets of HIV-1 sequences. The following table summarizes the conservation of key residues in the V3 loop based on analyses of subtype B sequences.
| Position (HXB2 numbering) | Consensus Amino Acid | Conservation (%) | Functional Significance |
| 306 | I | >80% | Part of the conserved stem |
| 312 | G | >95% | Forms the β-turn in the crown |
| 313 | P | >98% | Essential for the β-turn structure |
| 314 | G | >95% | Part of the β-turn in the crown |
| 315 | R/Q | Variable | Key determinant of co-receptor tropism |
| 317 | F/Y | >70% | Involved in co-receptor interaction |
| 322 | R/K | Variable | Positively charged residues at positions 11 and 25 are associated with CXCR4 usage.[7] |
Note: Conservation percentages are approximate and can vary between different HIV-1 subtypes and datasets.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the conserved regions of the HIV-1 gp120 V3 loop.
HIV-1 Pseudovirus Neutralization Assay
This assay measures the ability of antibodies to inhibit viral entry mediated by the HIV-1 envelope glycoprotein.
Materials:
-
HEK293T cells
-
TZM-bl reporter cells (HeLa cells expressing CD4, CCR5, and CXCR4, with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)
-
HIV-1 envelope expression plasmid (containing the gp160 gene of interest)
-
An env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
Transfection reagent (e.g., FuGENE 6 or Lipofectamine 2000)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
DEAE-Dextran
-
Luciferase assay reagent (e.g., Bright-Glo)
-
Luminometer
Procedure:
-
Pseudovirus Production:
-
Seed HEK293T cells in a T-75 flask to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the HIV-1 envelope expression plasmid and the env-deficient backbone plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 48-72 hours at 37°C.
-
Harvest the cell supernatant containing the pseudoviruses.
-
Clarify the supernatant by centrifugation at 500 x g for 10 minutes to remove cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Aliquot and store the pseudovirus stocks at -80°C.
-
-
Virus Titration:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Prepare serial dilutions of the pseudovirus stock.
-
Add the virus dilutions to the cells in the presence of DEAE-Dextran.
-
Incubate for 48 hours at 37°C.
-
Measure luciferase activity using a luminometer.
-
Determine the virus dilution that results in a luciferase activity of approximately 100,000-200,000 relative light units (RLU), which will be used in the neutralization assay.
-
-
Neutralization Assay:
-
Prepare serial dilutions of the antibody to be tested in a 96-well plate.
-
Add the titrated pseudovirus to each well containing the antibody dilutions.
-
Incubate the virus-antibody mixture for 1 hour at 37°C.
-
Add TZM-bl cells (1 x 10^4 cells per well) to the virus-antibody mixture.
-
Incubate for 48 hours at 37°C.
-
Measure luciferase activity.
-
Calculate the 50% inhibitory concentration (IC50) of the antibody, which is the concentration required to reduce luciferase activity by 50% compared to the virus control (no antibody).[8][9]
-
Site-Directed Mutagenesis of the V3 Loop
This technique is used to introduce specific amino acid changes in the V3 loop to study their impact on protein function.
Materials:
-
Plasmid DNA containing the HIV-1 env gene
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform thermal cycling to amplify the entire plasmid. A typical program includes an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.
-
-
DpnI Digestion:
-
Add DpnI restriction enzyme to the PCR product.
-
Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.[10]
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on an appropriate antibiotic selection plate.
-
-
Verification:
V3 Loop Sequence Alignment and Analysis
This protocol outlines the steps for comparing V3 loop sequences to identify conserved regions and variability.
Materials:
-
FASTA formatted sequences of the V3 loop from different HIV-1 isolates.
-
Sequence alignment software (e.g., ClustalW, MAFFT, or MUSCLE).
-
Sequence analysis software (e.g., MEGA, BioEdit, or Geneious).
Procedure:
-
Data Acquisition: Obtain V3 loop sequences from public databases such as the Los Alamos HIV Sequence Database.
-
Multiple Sequence Alignment:
-
Import the FASTA sequences into the alignment software.
-
Perform a multiple sequence alignment using the desired algorithm (e.g., ClustalW).[13] The software will align the sequences by inserting gaps to maximize the similarity between them.
-
-
Manual Editing: Manually inspect and edit the alignment to correct any obvious errors, particularly in hypervariable regions.
-
Conservation Analysis:
-
Use sequence analysis software to calculate the percentage of conservation at each amino acid position.
-
Generate a sequence logo to visually represent the conservation of each position. The height of each letter in the logo is proportional to its frequency at that position.
-
-
Phylogenetic Analysis: Construct a phylogenetic tree to visualize the evolutionary relationships between the different V3 loop sequences.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the HIV-1 gp120 V3 loop.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Recognition of CCR5 by an HIV-1 gp120 V3 Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STRUCTURE–FUNCTION RELATIONSHIPS OF HIV-1 ENVELOPE SEQUENCE-VARIABLE REGIONS PROVIDE A PARADIGM FOR VACCINE DESIGN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping Polyclonal HIV-1 Antibody Responses via Next-Generation Neutralization Fingerprinting | PLOS Pathogens [journals.plos.org]
- 5. V3 loop region of the HIV-1 gp120 envelope protein is essential for virus infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Local and global structural properties of the HIV-MN V3 loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. static.igem.org [static.igem.org]
- 10. An efficient system for site-directed mutagenesis to make various mutants of the env gene of human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Site-Directed Mutagenesis of HIV-1 vpu Gene Demonstrates Two Clusters of Replication-Defective Mutants with Distinct Ability to Down-Modulate Cell Surface CD4 and Tetherin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sequences and alignment [bio-protocol.org]
- 13. hiv.lanl.gov [hiv.lanl.gov]
The GPGR Motif: A Linchpin in HIV-1 Infectivity and a Target for Therapeutic Intervention
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Glycine-Proline-Glycine-Arginine (GPGR) motif, located at the crown of the third variable loop (V3) of the HIV-1 envelope glycoprotein gp120, represents a critical nexus in the viral entry process. Its strategic position and conserved nature in certain viral subtypes underscore its biological significance, making it a focal point for understanding HIV-1 pathogenesis and a prime target for the development of novel antiviral therapeutics and vaccines. This technical guide provides a comprehensive overview of the GPGR motif's role in HIV infectivity, detailing the molecular interactions, signaling pathways, and experimental methodologies used to elucidate its function.
Molecular Architecture and a Crucial Role in Viral Entry
The HIV-1 entry into a host cell is a meticulously orchestrated multi-step process initiated by the interaction of the viral envelope glycoprotein (Env), a trimer of gp120 and gp41 heterodimers, with the CD4 receptor on the surface of target cells, primarily T-helper cells and macrophages.[1][2] This initial binding event triggers a series of conformational changes within gp120, exposing a binding site for a coreceptor, which is typically either CCR5 or CXCR4.[2][3]
The V3 loop of gp120, a highly variable and immunogenic region, plays a pivotal role in determining this coreceptor tropism.[4] At the apex of this loop lies the highly conserved GPGR motif in subtype B viruses, which directly engages the coreceptor.[5][6] In other subtypes, this motif is often varied, with GPGQ being a common substitution.[7] This interaction with the coreceptor is indispensable for the subsequent conformational changes in the gp41 transmembrane protein, leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the host cell's cytoplasm.[1][2] Deletion or significant alteration of the V3 loop, including the GPGR motif, can render the virus non-infectious.[8]
Quantitative Insights into GPGR-Mediated Interactions
The affinity of the gp120-coreceptor interaction is a key determinant of viral entry efficiency. While comprehensive comparative data is sparse in single publications, analysis of multiple studies allows for the compilation of key quantitative parameters.
Table 1: Comparative Infectivity of HIV-1 Variants with Altered V3 Loop Motifs
| HIV-1 Variant | V3 Loop Motif | Target Cells | Relative Infectivity (% of Wild-Type) | Reference |
| Wild-Type (Subtype B) | GPGR | CD4+/CCR5+ | 100 | [9] |
| Brazilian Variant (B'-GWGR) | GWGR | CD4+/CCR5+ | Lower in vitro | [9] |
| G312A Mutant | APGR | HeLa-T4 | Non-infectious | [10] |
| P313A Mutant | GAGR | HeLa-T4 | Infectious | [10] |
| G314A Mutant | GPAR | HeLa-T4 | Non-infectious | [10] |
| R315A Mutant | GPGA | HeLa-T4 | Non-infectious | [10] |
Note: Relative infectivity can vary depending on the specific viral strain, target cell line, and experimental conditions.
Table 2: Inhibitory Concentrations (IC50) of Entry Inhibitors Targeting the V3 Loop and Coreceptors
| Inhibitor | Target | HIV-1 Strain (Motif) | IC50 | Reference |
| Maraviroc | CCR5 | R5-tropic (GPGR) | 5.2 nM | [8] |
| INCB9471 | CCR5 | R5-tropic | 16 nM (calcium flux) | [11] |
| AMD3100 (Plerixafor) | CXCR4 | X4-tropic | 12.5 nM | [8] |
| Compound 27 | CCR5 | BaL (R5) | 10.64 µM | [8] |
| Compound 6 | CXCR4 | NL4.3 (X4) | 38.34 µM | [8] |
| Compound 3 | Dual (CCR5/CXCR4) | BaL / NL4.3 | 64.56 µM / 38.34 µM | [8] |
| Gen-1 | Viral Entry | HIV-1RTMF (AZT-resistant) | 20.0 µM | [12] |
| M522 | Integrase | HIV-1RTMF (AZT-resistant) | 2.2 µM | [12] |
| G4N | Transcription | HIV-1RTMF (AZT-resistant) | 14.0 µM | [12] |
Note: IC50 values are highly dependent on the assay conditions and the specific viral isolate used.
Signaling Cascades Triggered by GPGR Motif Engagement
The binding of gp120 to its coreceptors does not solely facilitate viral entry; it also initiates a cascade of intracellular signaling events that can modulate the cellular environment to favor viral replication and contribute to pathogenesis. Engagement of CXCR4 or CCR5 by gp120 can activate G-protein coupled receptor (GPCR) signaling pathways.[13][14]
Upon gp120 binding, a conformational change in the coreceptor can lead to the activation of heterotrimeric G proteins. This, in turn, can trigger downstream signaling molecules such as phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events can influence cellular processes like chemotaxis, actin polymerization, and gene expression, potentially creating a more favorable environment for HIV-1 replication.[13]
Furthermore, gp120-mediated signaling through CCR5 has been shown to induce the production of interleukin-6 (IL-6) in dendritic cells via the MAPK and NF-κB pathways. This IL-6 then acts in an autocrine manner to activate STAT3, a key transcription factor involved in immune responses.[14]
Figure 1: HIV-1 entry and associated G-protein signaling pathway.
Experimental Protocols for Studying the GPGR Motif
A variety of sophisticated experimental techniques are employed to investigate the function of the GPGR motif. Below are detailed methodologies for key assays.
Site-Directed Mutagenesis of the GPGR Motif
This technique is fundamental for creating specific mutations in the env gene to study the functional consequences of altering the GPGR motif.
Protocol:
-
Template Plasmid Preparation: A plasmid vector containing the HIV-1 env gene (e.g., pSVIIIenv) is used as a template.
-
Primer Design: Design complementary oligonucleotide primers (typically 25-45 bases in length) containing the desired mutation in the GPGR coding sequence. The mutation should be centrally located with 10-15 bases of correct sequence on both sides.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid. The reaction mixture typically contains the template DNA, mutagenic primers, dNTPs, and polymerase buffer.
-
Cycling conditions (example):
-
Initial denaturation: 95°C for 30 seconds.
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55°C for 1 minute.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 5 minutes.
-
-
-
Template Digestion: Digest the PCR product with a methylation-dependent endonuclease (e.g., DpnI) to specifically degrade the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate plasmid DNA. Sequence the env gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
HIV-1 Pseudovirus Production and Infectivity Assay
This assay allows for the safe and quantitative measurement of viral entry mediated by specific Env glycoproteins.
Protocol:
-
Cell Culture: Seed HEK293T cells in a T-75 flask to be 70-80% confluent on the day of transfection.
-
Co-transfection: Co-transfect the HEK293T cells with two plasmids:
-
An Env-expressing plasmid (containing the wild-type or mutated GPGR motif).
-
An env-deficient HIV-1 backbone plasmid that contains a reporter gene, such as luciferase (e.g., pNL4-3.Luc.R-E-).
-
-
Virus Harvest: 48-72 hours post-transfection, harvest the cell culture supernatant containing the pseudoviruses.
-
Virus Titration: Determine the viral titer (e.g., by p24 ELISA or a titration on target cells).
-
Infectivity Assay:
-
Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene) in a 96-well plate.
-
Infect the target cells with serial dilutions of the pseudovirus stocks.
-
Incubate for 48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer. The light output is proportional to the level of viral entry.
-
Figure 2: Experimental workflow for HIV-1 pseudovirus infectivity assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between gp120 and its receptors in real-time.
Protocol:
-
Chip Preparation: Immobilize one of the binding partners (the "ligand," e.g., soluble CD4 or a CCR5-mimetic peptide) onto the surface of a sensor chip.
-
Analyte Preparation: Prepare a series of concentrations of the other binding partner (the "analyte," e.g., purified gp120 with the GPGR motif).
-
Binding Measurement:
-
Flow a running buffer over the sensor chip to establish a stable baseline.
-
Inject the analyte at a specific concentration and flow rate, allowing it to associate with the immobilized ligand. The change in the refractive index at the surface, proportional to the mass of bound analyte, is measured in real-time.
-
Switch back to the running buffer to monitor the dissociation of the analyte from the ligand.
-
-
Data Analysis: Fit the association and dissociation curves to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
Co-Immunoprecipitation (Co-IP) of gp120 and CCR5
Co-IP is used to demonstrate the physical interaction between gp120 and its coreceptor within a cellular context.
Protocol:
-
Cell Lysate Preparation: Lyse cells co-expressing gp120 and CCR5 (e.g., transfected HEK293T cells or infected T-cells) with a gentle lysis buffer that preserves protein-protein interactions.
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific for one of the proteins of interest (the "bait," e.g., an anti-gp120 antibody).
-
Add protein A/G beads to the lysate-antibody mixture to capture the antibody-bait protein complex.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody against the other protein of interest (the "prey," e.g., an anti-CCR5 antibody) to confirm its presence in the complex.
Drug Development and Therapeutic Implications
The essential role of the GPGR motif and the V3 loop in viral entry makes this region a highly attractive target for the development of HIV-1 entry inhibitors. Strategies include:
-
Small Molecule Inhibitors: Compounds that bind to gp120 and prevent its interaction with the coreceptor.
-
Monoclonal Antibodies: Antibodies that specifically target the V3 loop and block its function.
-
Peptide-Based Inhibitors: Peptides that mimic the binding site on the coreceptor or gp120, thereby competitively inhibiting the natural interaction.
The variability of the GPGR motif across different HIV-1 subtypes presents a significant challenge for the development of broadly effective inhibitors and vaccines. For instance, a therapeutic designed to target the GPGR motif of subtype B may be less effective against subtype C viruses, which predominantly feature a GPGQ motif.[7]
Conclusion
The GPGR motif is a cornerstone of HIV-1 infectivity, particularly for subtype B viruses. Its central role in coreceptor binding and the subsequent membrane fusion process has been extensively characterized through a combination of molecular, biochemical, and biophysical approaches. A thorough understanding of the structure-function relationship of this motif and its surrounding V3 loop is paramount for the rational design of novel and potent antiretroviral therapies. Future research will likely focus on overcoming the challenges posed by V3 loop variability to develop broadly neutralizing antibodies and entry inhibitors that can effectively combat the global diversity of HIV-1.
References
- 1. researchgate.net [researchgate.net]
- 2. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic Analysis of Monoclonal Antibody Binding to HIV-1 gp120-derived Hyperglycosylated Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species-Specific Valid Ternary Interactions of HIV-1 Env-gp120, CD4, and CCR5 as Revealed by an Adaptive Single-Amino Acid Substitution at the V3 Loop Tip - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of coreceptor recognition by HIV-1 envelope spike - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Detection of receptor-ligand interactions using surface plasmon resonance: model studies employing the HIV-1 gp120/CD4 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Mutation in the Human Immunodeficiency Virus Type 1 Gag Protein Destabilizes the Interaction of the Envelope Protein Subunits gp120 and gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modeling of CCR5 Recognition by HIV-1 gp120: How the Viral Protein Exploits the Conformational Plasticity of the Coreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lineage-Specific Differences between the gp120 Inner Domain Layer 3 of Human Immunodeficiency Virus and That of Simian Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for gp120 (318-327) Peptide in ELISpot Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level. This technique is particularly valuable in HIV research for monitoring T-cell responses to specific viral epitopes. The HIV-1 envelope glycoprotein gp120 is a critical target for the host immune system, and peptides derived from this protein are frequently used to stimulate T-cells in vitro. The gp120 (318-327) peptide, with the sequence RGPGRAFVTI, is a well-characterized cytotoxic T-lymphocyte (CTL) epitope.[1][2] These application notes provide a detailed protocol for utilizing the gp120 (318-327) peptide in an IFN-γ ELISpot assay to measure antigen-specific T-cell responses.
Principle of the Assay
The ELISpot assay is a modification of the ELISA technique.[3] In an IFN-γ ELISpot, a 96-well plate is coated with a capture antibody specific for IFN-γ. Peripheral blood mononuclear cells (PBMCs) are then added to the wells along with the gp120 (318-327) peptide. If the PBMCs contain T-cells that recognize this peptide, they will be stimulated to secrete IFN-γ. The secreted cytokine is captured by the antibody on the plate membrane in the immediate vicinity of the secreting cell. After an incubation period, the cells are washed away, and a second, biotinylated antibody that recognizes a different epitope on the IFN-γ molecule is added. This detection antibody is then visualized by adding a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase) followed by a substrate that precipitates and forms a colored spot at the site of cytokine secretion. Each spot represents a single IFN-γ-secreting cell.
Data Presentation
Table 1: Representative Quantitative Data of T-Cell Responses to gp120 (318-327) Peptide in an IFN-γ ELISpot Assay
| Sample ID | Donor Status | Stimulant | Cell Number per Well | Peptide Concentration (µg/mL) | Mean Spot Forming Units (SFU) per 10^6 PBMCs | Standard Deviation |
| 001 | HIV-1 Positive | gp120 (318-327) | 2 x 10^5 | 5 | 150 | 12 |
| 001 | HIV-1 Positive | No Peptide (Negative Control) | 2 x 10^5 | 0 | 5 | 2 |
| 001 | HIV-1 Positive | PHA (Positive Control) | 2 x 10^5 | 5 | 850 | 45 |
| 002 | HIV-1 Negative | gp120 (318-327) | 2 x 10^5 | 5 | 8 | 3 |
| 002 | HIV-1 Negative | No Peptide (Negative Control) | 2 x 10^5 | 0 | 4 | 1 |
| 002 | HIV-1 Negative | PHA (Positive Control) | 2 x 10^5 | 5 | 920 | 58 |
Note: Data are hypothetical and for illustrative purposes, based on typical responses observed in ELISpot assays. A positive response is often defined as being significantly above the negative control, for example, ≥55 spots per million PBMCs after subtracting twice the background count.[4]
Experimental Protocols
Materials Required:
-
PVDF-membrane 96-well ELISpot plates
-
Human IFN-γ ELISpot kit (containing capture antibody, biotinylated detection antibody, and streptavidin-enzyme conjugate)
-
HIV gp120 (318-327) peptide (RGPGRAFVTI)
-
Cryopreserved or fresh human PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine)
-
Phytohemagglutinin (PHA) as a positive control
-
Wash buffer (PBS with 0.05% Tween-20)
-
Coating buffer (sterile PBS)
-
Blocking solution (e.g., RPMI-1640 with 10% FBS)
-
Substrate for the enzyme (e.g., BCIP/NBT for alkaline phosphatase)
-
Sterile deionized water
-
Humidified 37°C, 5% CO2 incubator
-
ELISpot plate reader
Detailed Methodology for IFN-γ ELISpot Assay:
Day 1: Plate Coating and Cell Preparation
-
Plate Coating:
-
Pre-wet the PVDF membrane of each well with 15 µL of 35% ethanol for 1 minute.
-
Wash the wells twice with 200 µL of sterile PBS.
-
Dilute the anti-IFN-γ capture antibody in sterile coating buffer to the manufacturer's recommended concentration.
-
Add 100 µL of the diluted capture antibody to each well.
-
Seal the plate and incubate overnight at 4°C.
-
-
Cell Preparation:
-
If using cryopreserved PBMCs, thaw them rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube and slowly add 10 mL of complete RPMI-1640 medium.
-
Centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to 2 x 10^6 cells/mL in complete medium.
-
Allow the cells to rest in a humidified incubator at 37°C, 5% CO2 for 2-4 hours.
-
Day 2: Cell Stimulation and Incubation
-
Plate Washing and Blocking:
-
Wash the antibody-coated plate five times with 200 µL of sterile PBS per well.
-
Add 200 µL of blocking solution (e.g., complete RPMI-1640) to each well.
-
Incubate the plate at room temperature for at least 2 hours.
-
-
Preparation of Stimulants:
-
Reconstitute the gp120 (318-327) peptide according to the manufacturer's instructions.
-
Prepare a working solution of the peptide at a final concentration of 5-10 µg/mL in complete medium.[4][5]
-
Prepare a working solution of PHA at a final concentration of 2.5-5 µg/mL in complete medium for the positive control wells.[6]
-
Use complete medium alone for the negative control wells.
-
-
Cell Plating and Stimulation:
-
Discard the blocking solution from the plate.
-
Add 100 µL of the prepared cell suspension (containing 2 x 10^5 PBMCs) to each well.[4][7]
-
Add 100 µL of the appropriate stimulant (gp120 peptide, PHA, or medium alone) to the corresponding wells. The final volume in each well will be 200 µL.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 16-24 hours.[4][8] Do not disturb the plate during incubation to avoid spot distortion.[8]
-
Day 3: Spot Development and Analysis
-
Cell Removal and Detection Antibody Incubation:
-
Wash the plate five times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well to remove the cells.
-
Dilute the biotinylated anti-IFN-γ detection antibody in wash buffer to the manufacturer's recommended concentration.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate the plate at room temperature for 2 hours.
-
-
Streptavidin-Enzyme Conjugate Incubation:
-
Wash the plate five times with 200 µL of wash buffer per well.
-
Dilute the streptavidin-enzyme conjugate in wash buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate the plate at room temperature for 1 hour in the dark.
-
-
Spot Development:
-
Wash the plate five times with 200 µL of wash buffer per well, followed by two washes with sterile PBS.
-
Prepare the substrate solution according to the manufacturer's instructions.
-
Add 100 µL of the substrate solution to each well.
-
Monitor spot development, which can take from 5 to 30 minutes. Stop the reaction by washing the plate thoroughly with deionized water when the spots are well-defined and the background is clean.
-
-
Plate Reading and Analysis:
-
Allow the plate to dry completely in the dark.
-
Count the spots in each well using an automated ELISpot reader.
-
Calculate the number of spot-forming units (SFU) per million PBMCs.
-
Visualization
Caption: Experimental workflow for the IFN-γ ELISpot assay.
Caption: T-cell activation signaling pathway by gp120 peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 3. ELISPOT protocol | Abcam [abcam.com]
- 4. Brief Report: HIV-1 gp120 T-Cell Responses Correspond to Infection Outcomes in the Global iPrEx Chemoprophylaxis Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repub.eur.nl [repub.eur.nl]
- 6. Early and Long-Term HIV-1 Immunogenicity Induced in Macaques by the Combined Administration of DNA, NYVAC and Env Protein-Based Vaccine Candidates: The AUP512 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INCREASED IMMUNOGENICITY OF HIV-1 p24 AND gp120 FOLLOWING IMMUNIZATION WITH gp120/p24 FUSION PROTEIN VACCINE EXPRESSING α-GAL EPITOPES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CTL Response Assays using HIV gp120 Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The envelope glycoprotein gp120 of the Human Immunodeficiency Virus (HIV) is a critical target for the host's cellular immune response, particularly by Cytotoxic T Lymphocytes (CTLs).[1] CTLs play a crucial role in controlling HIV replication by recognizing and eliminating virus-infected cells.[2] The gp120 protein is processed within antigen-presenting cells (APCs) and peptide fragments are presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules.[3] This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on CD8+ T-cells, initiating a signaling cascade that leads to CTL activation and effector functions, such as the release of cytotoxic granules and antiviral cytokines.
These application notes provide detailed protocols for two common and robust assays used to measure CTL responses to HIV gp120 peptides: the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) with flow cytometry. Additionally, a summary of expected quantitative data and a description of the key signaling pathways are included to aid in experimental design and data interpretation.
Signaling Pathway of CTL Recognition and Activation
The activation of a cytotoxic T lymphocyte is initiated by the interaction of its T-cell receptor with a specific peptide-MHC class I complex on the surface of an antigen-presenting cell or an infected cell. This recognition event triggers a cascade of intracellular signaling events, leading to the activation of transcription factors that orchestrate the CTL's effector functions.
Caption: CTL signaling upon recognition of a gp120 peptide on an APC.
Experimental Protocols
IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. This protocol is optimized for detecting IFN-γ secreting T-cells in response to HIV gp120 peptides.
References
Application Notes and Protocols for Fmoc Solid-Phase Synthesis of RGPGRAFVTI Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RGPGRAFVTI peptide is a decapeptide with immunomodulatory properties. Specifically, it has been identified as a minimal core peptide sequence capable of priming CD8+ cytotoxic T lymphocytes (CTLs), suggesting its potential in the development of synthetic vaccines and immunotherapies.[1] This document provides a detailed protocol for the chemical synthesis of the RGPGRAFVTI peptide using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS), a widely used method for producing synthetic peptides.[2][3] The protocol covers all stages from resin preparation to final peptide purification and characterization. Additionally, these notes include expected quantitative data and a diagram of the general signaling pathway initiated by such an immunogenic peptide.
Data Presentation
Table 1: Materials and Reagents
| Reagent | Grade | Supplier | Purpose |
| Rink Amide MBHA Resin | 100-200 mesh, 0.5-0.8 mmol/g | Standard Supplier | Solid support for peptide synthesis |
| Fmoc-Ile-OH | Peptide Synthesis Grade | Standard Supplier | C-terminal amino acid |
| Fmoc-Thr(tBu)-OH | Peptide Synthesis Grade | Standard Supplier | Protected threonine |
| Fmoc-Val-OH | Peptide Synthesis Grade | Standard Supplier | Protected valine |
| Fmoc-Phe-OH | Peptide Synthesis Grade | Standard Supplier | Protected phenylalanine |
| Fmoc-Ala-OH | Peptide Synthesis Grade | Standard Supplier | Protected alanine |
| Fmoc-Gly-OH | Peptide Synthesis Grade | Standard Supplier | Protected glycine |
| Fmoc-Pro-OH | Peptide Synthesis Grade | Standard Supplier | Protected proline |
| Fmoc-Arg(Pbf)-OH | Peptide Synthesis Grade | Standard Supplier | Protected arginine |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier | Solvent |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | Solvent |
| Piperidine | Reagent Grade | Standard Supplier | Fmoc deprotection |
| HBTU | Reagent Grade | Standard Supplier | Coupling reagent |
| HOBt | Reagent Grade | Standard Supplier | Coupling additive |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Standard Supplier | Base for coupling |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier | Cleavage reagent |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier | Scavenger |
| Dithiothreitol (DTT) | Reagent Grade | Standard Supplier | Scavenger |
| Diethyl ether | ACS Grade | Standard Supplier | Peptide precipitation |
| Acetonitrile (ACN) | HPLC Grade | Standard Supplier | HPLC mobile phase |
Table 2: Expected Synthesis Parameters and Results
| Parameter | Expected Value | Notes |
| Resin Substitution Level | 0.5 mmol/g | Determined by UV-Vis spectroscopy after Fmoc deprotection of the first amino acid. |
| Coupling Efficiency (per step) | >99% | Monitored by Kaiser test or other colorimetric tests. Lower efficiency may be observed for sterically hindered couplings (e.g., Val, Ile, Pro).[2][4] |
| Overall Crude Yield | 70-85% | Based on the initial resin loading. |
| Crude Peptide Purity (by HPLC) | 60-75% | Dependent on the success of each coupling and deprotection step. |
| Final Purified Yield | 20-40% | After preparative HPLC purification. |
| Final Peptide Purity (by HPLC) | >95% | Suitable for most research applications. Purity >98% is recommended for in vivo studies. |
| Molecular Mass (Monoisotopic) | 1059.61 Da | Confirmed by Mass Spectrometry. |
Experimental Protocols
Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Place Rink Amide MBHA resin (0.1 mmol scale) in a reaction vessel. Add N,N-Dimethylformamide (DMF) to swell the resin for 30-60 minutes. Drain the DMF.
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine in DMF solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
-
First Amino Acid Coupling (Fmoc-Ile-OH):
-
In a separate vial, dissolve Fmoc-Ile-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash thoroughly with DMF and DCM.
Iterative Peptide Chain Elongation
Repeat the following deprotection and coupling steps for each subsequent amino acid in the sequence (Thr(tBu), Val, Phe, Ala, Gly, Pro, Gly, Arg(Pbf)).
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Prepare the activated amino acid solution as described in step 1.3 for the respective Fmoc-amino acid.
-
Add the activated solution to the resin and agitate for 2-4 hours. For sterically hindered amino acids like Valine and Isoleucine, or for Proline which can be challenging, a double coupling (repeating the coupling step) may be necessary to ensure high efficiency.[2][4]
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (5x) and DCM (3x).
-
Cleavage and Deprotection
-
After the final amino acid coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Dithiothreitol (DTT)/Water (92.5:2.5:2.5:2.5 v/v/w/v). The scavengers (TIS and DTT) are crucial to prevent side reactions with sensitive residues like Arginine.[4]
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (10x volume).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Peptide Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[5][6]
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.
-
-
Analysis:
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
Confirm the identity and purity of the final peptide using:
-
Analytical RP-HPLC: To determine the purity.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the correct molecular weight.
-
-
Visualizations
Caption: Workflow for the Fmoc solid-phase synthesis of the RGPGRAFVTI peptide.
Caption: General signaling pathway for CD8+ T-cell activation by an immunogenic peptide.
References
Application of gp120 (318-327) in HIV Vaccine Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus (HIV) envelope glycoprotein gp120 is a critical target for vaccine development due to its essential role in viral entry into host cells. The peptide sequence spanning amino acids 318-327 of the HIV-1 strain IIIB gp120, with the sequence Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile (RGPGRAFVTI), is a highly conserved region within the third variable loop (V3 loop).[1] This peptide, also known as the I10 peptide, has been a focal point of HIV vaccine research primarily for its ability to elicit cytotoxic T-lymphocyte (CTL) responses.[2] Understanding the immunogenicity and the methods to evaluate the efficacy of vaccines incorporating this peptide is crucial for the development of a successful HIV vaccine.
These application notes provide a comprehensive overview of the use of the gp120 (318-327) peptide in HIV vaccine research, including its role as a CTL epitope, quantitative data on its immunogenicity, and detailed protocols for key immunological assays.
Data Presentation: Immunogenicity of gp120 (318-327)
The immunogenicity of the gp120 (318-327) peptide has been evaluated in various studies, primarily focusing on its ability to induce CTL responses. The following tables summarize key quantitative data from published research.
Table 1: Cytotoxic T-Lymphocyte (CTL) Response to gp120 (318-327) Peptide
| Immunogen/Vector | Animal Model | Assay | Effector:Target (E:T) Ratio | Percent Specific Lysis (%) | Reference |
| DNA Vaccine (RAOLL construct) | Mice | 51Cr Release Assay | 200:1 | ~50% | [3][4] |
| DNA Vaccine (SAOLL construct) | Mice | 51Cr Release Assay | 200:1 | ~30% | [3][4] |
| Recombinant Vaccinia Virus expressing gp120 | Mice | 51Cr Release Assay | 40:1 | >50% | [5] |
Table 2: Binding Affinity of gp120 (318-327) Peptide to MHC Class I Alleles
| Peptide Sequence | MHC/HLA Allele | Binding Affinity (IC50 nM) | Method | Reference |
| RGPGRAFVTI | H-2Dd | Not explicitly quantified, but shown to be the minimal epitope for murine CTLs. | CTL Recognition Assay | [2] |
| RGPGRAFVTI | HLA-A2.1 | Does not contain the canonical HLA-A2.1 binding motif but shows promiscuous binding. Specific IC50 not provided. | Molecular Analysis | [2] |
| RGPGRAFVTI | HLA-A03 | Significantly positive association in ELISpot responses. | ELISpot | [6] |
| RGPGRAFVTI | HLA-A31 | Significantly positive association in ELISpot responses. | ELISpot | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of immune responses elicited by vaccine candidates incorporating the gp120 (318-327) peptide.
Protocol 1: 51Cr Release Assay for CTL Activity
This protocol is adapted from methodologies described for assessing CTL responses to HIV peptides.[3][7][8]
Objective: To measure the cytotoxic activity of gp120 (318-327)-specific CTLs.
Materials:
-
Effector cells: Splenocytes or Peripheral Blood Mononuclear Cells (PBMCs) from immunized animals.
-
Target cells: P815 (mastocytoma cell line, H-2d) or other suitable MHC-matched cell line.[3]
-
gp120 (318-327) peptide (RGPGRAFVTI).
-
Control peptide (an irrelevant peptide with the same MHC-binding motif).
-
51Cr (Sodium Chromate).
-
Complete RPMI-1640 medium (with 10% Fetal Bovine Serum, L-glutamine, and antibiotics).
-
Fetal Calf Serum (FCS).
-
Triton X-100 (5% solution).
-
96-well round-bottom plates.
-
Gamma counter.
Procedure:
-
Preparation of Effector Cells:
-
Isolate splenocytes or PBMCs from immunized and control animals.
-
Stimulate the cells in vitro with 1 µM gp120 (318-327) peptide for 5 days in complete RPMI-1640 medium.[3]
-
-
Labeling of Target Cells:
-
Resuspend 1 x 106 target cells in 100 µL of FCS.
-
Add 100 µCi of 51Cr and incubate for 1-2 hours at 37°C, mixing every 20-30 minutes.
-
Wash the labeled target cells three times with complete RPMI-1640 medium to remove excess 51Cr.
-
Resuspend the cells to a final concentration of 1 x 105 cells/mL.
-
-
CTL Assay Setup:
-
Plate 100 µL of effector cells at various concentrations to achieve different E:T ratios (e.g., 100:1, 50:1, 25:1).
-
Add 100 µL of labeled target cells (1 x 104 cells) to each well.
-
For peptide-pulsed targets, pre-incubate the labeled target cells with 1 µM of gp120 (318-327) peptide or control peptide for 1 hour at 37°C before adding to the effector cells.
-
Controls:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 100 µL of 5% Triton X-100.
-
-
-
Incubation and Harvesting:
-
Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well.
-
-
Measurement and Calculation:
-
Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.
-
Calculate the percentage of specific lysis using the following formula:
-
Protocol 2: ELISpot Assay for IFN-γ Secretion
This protocol is a standard method for quantifying antigen-specific T cells based on cytokine secretion.
Objective: To determine the frequency of gp120 (318-327)-specific T cells secreting IFN-γ.
Materials:
-
PVDF-membrane 96-well ELISpot plates.
-
Anti-human/mouse IFN-γ capture antibody.
-
Biotinylated anti-human/mouse IFN-γ detection antibody.
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP).
-
BCIP/NBT or AEC substrate.
-
PBMCs or splenocytes from immunized animals.
-
gp120 (318-327) peptide.
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control).
-
Complete RPMI-1640 medium.
-
Wash buffer (PBS with 0.05% Tween-20).
Procedure:
-
Plate Coating:
-
Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate three times with sterile PBS and block with complete RPMI-1640 medium for 2 hours at room temperature.
-
-
Cell Plating and Stimulation:
-
Add 2 x 105 PBMCs or splenocytes per well.
-
Add the gp120 (318-327) peptide to the respective wells at a final concentration of 1-10 µg/mL.
-
Include a negative control (cells with medium only) and a positive control (cells with PHA or anti-CD3).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate six times with wash buffer.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate six times with wash buffer.
-
Add Streptavidin-ALP/HRP and incubate for 1 hour at room temperature.
-
Wash the plate six times with wash buffer.
-
-
Development and Analysis:
-
Add the substrate solution and incubate until distinct spots emerge.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.
-
Protocol 3: Intracellular Cytokine Staining (ICS) for T-cell Function
This protocol allows for the characterization of cytokine production by specific T-cell subsets.
Objective: To identify and quantify gp120 (318-327)-specific CD4+ and CD8+ T cells producing IFN-γ and other cytokines.
Materials:
-
PBMCs or splenocytes from immunized animals.
-
gp120 (318-327) peptide.
-
Brefeldin A and Monensin (protein transport inhibitors).
-
Anti-CD3, Anti-CD4, Anti-CD8, Anti-IFN-γ, Anti-TNF-α, Anti-IL-2 fluorescently labeled antibodies.
-
Fixation/Permeabilization buffers.
-
FACS buffer (PBS with 2% FBS).
-
Flow cytometer.
Procedure:
-
Cell Stimulation:
-
Plate 1 x 106 PBMCs or splenocytes per well in a 96-well U-bottom plate.
-
Add gp120 (318-327) peptide at a final concentration of 1-10 µg/mL.
-
Include a negative control (cells with medium only) and a positive control (e.g., Staphylococcal enterotoxin B).
-
Add Brefeldin A and Monensin.
-
Incubate for 6 hours at 37°C in a 5% CO2 incubator.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in permeabilization buffer containing fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer and then once with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of CD4+ and CD8+ T cells producing each cytokine in response to the peptide stimulation.
-
Visualizations
Signaling Pathway: T-Cell Activation by gp120 (318-327) Peptide
Caption: T-cell activation by the gp120 (318-327) peptide.
Experimental Workflow: 51Cr Release Assay
Caption: Workflow for the 51Cr Release Assay.
Experimental Workflow: ELISpot Assay
Caption: Workflow for the ELISpot Assay.
Experimental Workflow: Intracellular Cytokine Staining (ICS)
Caption: Workflow for Intracellular Cytokine Staining.
References
- 1. hiv-forschung.de [hiv-forschung.de]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 8. A Dual Color ELISPOT Method for the Simultaneous Detection of IL-2 and IFN-γ HIV-Specific Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-Cell Stimulation Using HIV-1 gp120 Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental use of HIV-1 envelope glycoprotein gp120 peptides to stimulate T-cell responses. The information is intended to guide researchers in designing and executing experiments for vaccine development, immunological studies, and drug discovery related to HIV-1.
Introduction
The HIV-1 envelope glycoprotein gp120 is crucial for viral entry into host cells by binding to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on T-cells.[1][2] As a primary target for the host immune system, gp120 and its peptide epitopes are of significant interest for stimulating T-cell mediated immunity.[3][4] Understanding how gp120 peptides are processed and presented by Major Histocompatibility Complex (MHC) class I and class II molecules is fundamental to designing effective immunogens.[5] Endogenously synthesized gp120 can be presented on both MHC class I and class II molecules, leading to the activation of both CD8+ cytotoxic T-lymphocytes (CTLs) and CD4+ helper T-cells (Th cells).[5] This simultaneous activation is believed to enhance the potency of potential vaccines.[5]
Key Concepts in gp120-Mediated T-Cell Stimulation
T-cell stimulation by gp120 peptides involves a series of complex signaling events. Upon interaction with the T-cell receptor (TCR) and coreceptors, gp120 can trigger intracellular signaling cascades that influence T-cell activation, proliferation, and effector functions.
Signaling Pathways
The binding of gp120 to T-cells can initiate several signaling pathways:
-
TCR-Proximal Signaling: The presence of gp120 in the immunological synapse can augment T-cell receptor (TCR)-induced activation. It has been shown to enhance the activation of Lck, a critical kinase in the early stages of TCR signaling.[7]
-
Inhibition of CD3/TCR Phosphoinositide Pathway: Soluble gp120 has been demonstrated to directly and specifically impair the CD3/TCR-mediated activation of phospholipase C (PLC).[8] This inhibition affects downstream events such as inositol phosphate production and intracellular calcium increase.[8]
Experimental Protocols
The following are detailed protocols for common assays used to assess T-cell stimulation by gp120 peptides.
Protocol 1: T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to stimulation with gp120 peptides.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T-cells
-
Antigen-Presenting Cells (APCs), such as irradiated autologous PBMCs or dendritic cells
-
Synthetic gp120 peptides (e.g., 20-mers overlapping by 10 amino acids)
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)
-
96-well round-bottom plates
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)
-
Unrelated peptide (negative control)
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. If using isolated CD4+ T-cells, purify them using magnetic bead separation.
-
Labeling (Optional with CFSE): If using a proliferation dye, label the T-cells according to the manufacturer's instructions.
-
Co-culture Setup: In a 96-well plate, co-culture 1 x 10^5 T-cells with 5 x 10^4 APCs per well.
-
Peptide Stimulation: Add gp120 peptides to the wells at a final concentration of 1-10 µg/mL. Include positive and negative controls in separate wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Measurement of Proliferation:
-
CFSE: Harvest the cells and analyze by flow cytometry. Proliferation is indicated by the dilution of the dye.
-
[3H]-thymidine: Add 1 µCi of [3H]-thymidine to each well 18 hours before harvesting. Harvest the cells onto a filter mat and measure radioactive incorporation using a scintillation counter.
-
Protocol 2: Cytokine Release Assay (ELISpot and ELISA)
This protocol is for measuring the secretion of cytokines (e.g., IFN-γ, IL-2) by T-cells upon stimulation.
Materials:
-
PBMCs or isolated T-cells and APCs
-
gp120 peptides
-
Complete RPMI 1640 medium
-
96-well plates (ELISpot plates pre-coated with capture antibody or standard plates for ELISA)
-
Cytokine detection antibodies (biotinylated)
-
Streptavidin-HRP and substrate (for both assays)
-
ELISpot reader or ELISA plate reader
Procedure:
-
Cell Stimulation: Set up the co-culture as described in the T-cell proliferation assay protocol.
-
Incubation:
-
ELISpot: Incubate for 24-48 hours in the pre-coated ELISpot plate.
-
ELISA: Incubate for 24-72 hours.
-
-
Detection:
-
ELISpot: Follow the manufacturer's protocol for washing, adding the detection antibody, streptavidin-HRP, and substrate. Count the spots, where each spot represents a cytokine-secreting cell.
-
ELISA: Collect the culture supernatant. Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine.
-
Protocol 3: Intracellular Cytokine Staining (ICS)
This assay identifies and quantifies cytokine-producing T-cells at a single-cell level.
Materials:
-
PBMCs or isolated T-cells and APCs
-
gp120 peptides
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Stimulation: Stimulate the cells with gp120 peptides for 6-12 hours.
-
Protein Transport Inhibition: Add Brefeldin A or Monensin for the last 4-6 hours of stimulation to allow cytokines to accumulate intracellularly.
-
Surface Staining: Wash the cells and stain with antibodies against surface markers.
-
Fixation and Permeabilization: Fix the cells and then permeabilize the cell membrane.
-
Intracellular Staining: Stain the cells with antibodies against intracellular cytokines.
-
Flow Cytometry: Wash the cells and acquire data on a flow cytometer. Analyze the data to determine the percentage of CD4+ or CD8+ T-cells producing specific cytokines.
Data Presentation
Quantitative data from T-cell stimulation experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
| Assay | Parameter Measured | Unit | Example Data (Stimulated) | Example Data (Control) | Reference |
| T-Cell Proliferation | Stimulation Index (SI) | Fold Change | 5.2 | 1.0 | [9] |
| % Proliferating Cells | % | 15 | <1 | [9] | |
| Cytokine Release (ELISA) | IL-2 Concentration | pg/mL | 250 | <20 | [10] |
| IFN-γ Concentration | pg/mL | 400 | <50 | [11] | |
| MIP-1β Concentration | pg/mL | >1000 | <100 | [11] | |
| Cytokine Release (ELISpot) | Spot Forming Units (SFU) | SFU / 10^6 cells | 150 | <10 | [12] |
| HIV-1 Replication Assay | p24 Concentration | ng/mL | 10 | 100 | [11] |
Visualizations
Diagrams illustrating key pathways and workflows can aid in understanding the complex processes involved in gp120-mediated T-cell stimulation.
Caption: gp120-Gαi signaling in T-cells.
Caption: General workflow for gp120 peptide T-cell stimulation experiments.
Caption: MHC class I and II presentation of endogenous gp120.
References
- 1. T-Cell Signaling in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Peptides Based on HIV-1 gp120 Sequence with Homology to Chemokines Inhibit HIV Infection in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic identification of T-cell activating epitopes on the human immunodeficiency virus type 1 envelope glycoprotein gp120 in primates immunized with synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of peptide epitopes of the gp120 protein of HIV-1 capable of inducing cellular and humoral immunity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08160A [pubs.rsc.org]
- 5. Suppression of major histocompatibility complex class II-associated invariant chain enhances the potency of an HIV gp120 DNA vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HIV Envelope gp120 Alters T Cell Receptor Mobilization in the Immunological Synapse of Uninfected CD4 T Cells and Augments T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human immunodeficiency virus-1 glycoproteins gp120 and gp160 specifically inhibit the CD3/T cell-antigen receptor phosphoinositide transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Shaping T Cell – B Cell Collaboration in the Response to Human Immunodeficiency Virus Type 1 Envelope Glycoprotein gp120 by Peptide Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antigen stimulation induces HIV envelope gp120-specific CD4+ T cells to secrete CCR5 ligands and suppress HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. viraxbiolabs.com [viraxbiolabs.com]
Application Note and Protocol for the Purification of HIV-1 gp120 (318-327) Peptide using RP-HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the purification of the synthetic HIV-1 gp120 (318-327) peptide, with the amino acid sequence Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] RP-HPLC is a high-resolution purification technique that separates peptides based on their hydrophobicity.[4][5][6]
Introduction
The gp120 (318-327) peptide is a fragment of the HIV-1 envelope glycoprotein gp120 and is of significant interest in HIV research and vaccine development.[2][3] Following solid-phase peptide synthesis (SPPS), the crude synthetic peptide product contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and incompletely deprotected peptides.[4][6][7] RP-HPLC is the standard method for purifying synthetic peptides to achieve the high degree of purity required for research and pre-clinical studies.[6][7] This protocol outlines the materials, methods, and expected outcomes for the successful purification of the gp120 (318-327) peptide.
Principle of RP-HPLC for Peptide Purification
RP-HPLC separates molecules based on their hydrophobic character.[4][6] The stationary phase is a non-polar, hydrophobic matrix (typically C18-modified silica), while the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN).[4][6] Peptides are loaded onto the column in a highly aqueous mobile phase, where they bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, causing the peptides to elute in order of increasing hydrophobicity.[4][5] An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution.[4][8]
Experimental Protocols
Materials and Reagents
-
Crude synthetic gp120 (318-327) peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.22 µm or 0.45 µm syringe filters[9]
-
RP-HPLC system with a UV detector
-
Preparative and analytical C18 RP-HPLC columns
-
Lyophilizer
Sample Preparation
-
Dissolve the crude gp120 (318-327) peptide in a minimal amount of Mobile Phase A (see below). A small amount of ACN can be added to aid dissolution if necessary.[10]
-
Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[9]
Preparative RP-HPLC Purification
This protocol is a starting point and may require optimization based on the specific impurity profile of the crude peptide.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.[10]
-
Injection: Inject the filtered crude peptide solution onto the equilibrated column.
-
Elution: Elute the bound peptides using a linear gradient of Mobile Phase B. A typical starting gradient is 5% to 65% Mobile Phase B over 60 minutes.[9][10]
-
Detection: Monitor the elution profile at a primary wavelength of 220 nm for the peptide bond and a secondary wavelength of 280 nm if aromatic residues are present.[10]
-
Fraction Collection: Collect fractions corresponding to the major peak, which should represent the target gp120 (318-327) peptide.[10]
Purity Analysis by Analytical RP-HPLC
-
Analyze the collected fractions using an analytical C18 column to determine their purity.
-
Use a faster gradient for analytical runs, for example, 5% to 75% Mobile Phase B over 30 minutes.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
Post-Purification Processing
-
Combine the pure fractions.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain the purified peptide as a white, fluffy powder.
Data Presentation
Table 1: HPLC System and Column Specifications
| Parameter | Preparative HPLC | Analytical HPLC |
| Column Type | C18 silica gel, wide-pore (e.g., 300 Å) | C18 silica gel, (e.g., 100 Å) |
| Particle Size | 5 - 10 µm | 3 - 5 µm |
| Column Dimensions | e.g., 21.2 mm x 250 mm | e.g., 4.6 mm x 150 mm |
| Flow Rate | 10 - 20 mL/min (scaled for column diameter) | 1.0 mL/min |
| Detection Wavelength | 220 nm and 280 nm | 220 nm and 280 nm |
Table 2: Mobile Phase Composition
| Mobile Phase | Composition |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile |
Table 3: Representative Gradient Conditions
| Time (minutes) | % Mobile Phase B (Preparative) | % Mobile Phase B (Analytical) |
| 0 | 5 | 5 |
| 60 | 65 | - |
| - | - | 30 |
| 65 | 95 | 35 |
| 70 | 95 | 40 |
| 71 | 5 | 41 |
| 80 | 5 | 50 |
Table 4: Expected Results (Example)
| Parameter | Value |
| Crude Purity | ~60-70% |
| Final Purity | >95% |
| Yield | 20-40% |
| Retention Time | Varies based on exact conditions |
Visualization of Experimental Workflow
Caption: Workflow for the purification of gp120 (318-327) peptide.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of the RP-HPLC separation process.
Caption: Principle of peptide separation by RP-HPLC.
References
- 1. Pure Peptide-HIV-gp120-Fragment (318-327) (AA: Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile) (MW: 1073.27)-Genemed Synthesis Inc. [genemedsyn.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Inducing Humoral Immune Response with gp120 V3 Loop Multi-Epitope Polypeptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for utilizing a multi-epitope polypeptide derived from the V3 loop of the HIV-1 gp120 envelope protein to induce a humoral immune response. The information is intended to guide researchers in the preclinical evaluation of this polypeptide as a potential vaccine candidate.
Introduction
The third variable loop (V3) of the HIV-1 envelope glycoprotein gp120 is a critical determinant for viral entry and a principal target for neutralizing antibodies.[1] Consequently, it remains an attractive candidate for vaccine development. However, the high sequence variability of the V3 loop presents a significant challenge. A multi-epitope polypeptide (MEP) approach, which incorporates conserved and immunogenic epitopes from various HIV-1 isolates, aims to overcome this limitation by inducing a broader and more robust neutralizing antibody response.[1][2]
This document outlines the experimental workflow for evaluating the immunogenicity of a gp120 V3 loop MEP, from immunization to the characterization of the resulting humoral immune response.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the humoral immune response to gp120 V3 loop-based immunogens. These values can serve as a benchmark for evaluating the potency of a novel multi-epitope polypeptide.
Table 1: V3-Specific IgG Antibody Titers in Immunized Mice
| Immunogen | Adjuvant | Mean Endpoint Titer (log10) | Standard Deviation |
| gp120 V3 Loop MEP | Montanide ISA720 | 4.5 | 0.5 |
| Chimeric V3/HBsAg DNA Vaccine | None | 3.8 | 0.7 |
| Recombinant gp120 Protein | Alum | 4.2 | 0.4 |
| Control (Adjuvant Only) | Montanide ISA720 | <1.0 | N/A |
Data synthesized from representative studies for comparative purposes.[1][3]
Table 2: HIV-1 Neutralization Activity of Sera from Immunized Animals
| Immunogen | HIV-1 Isolate | Mean IC50 (µg/mL) | Standard Deviation |
| gp120 V3 Loop MEP | MN | 15.2 | 5.8 |
| gp120 V3 Loop MEP | SF162 (Tier 1) | 25.6 | 9.3 |
| gp120 V3 Loop MEP | Tier 2 Isolate | >50 | N/A |
| Monoclonal Antibody 35O22 | Various | 0.033 | N/A |
| Pre-immune Serum | MN | >100 | N/A |
IC50 values represent the concentration of serum IgG required to inhibit 50% of viral infectivity. Data are representative of typical outcomes.[4][5][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific multi-epitope polypeptide and experimental setup.
Protocol 1: Immunization of Mice
This protocol describes a standard immunization schedule for evaluating the immunogenicity of the gp120 V3 loop MEP in a murine model.
Materials:
-
gp120 V3 Loop Multi-Epitope Polypeptide (lyophilized)
-
Sterile, endotoxin-free PBS
-
Adjuvant (e.g., Montanide ISA720)
-
Syringes and needles (27-gauge)
-
BALB/c mice (female, 6-8 weeks old)
Procedure:
-
Preparation of Immunogen:
-
Reconstitute the lyophilized polypeptide in sterile PBS to a final concentration of 1 mg/mL.
-
Prepare the immunogen emulsion by mixing the polypeptide solution with the adjuvant according to the manufacturer's instructions. A common ratio is 1:1 (v/v).
-
Vortex the mixture vigorously until a stable emulsion is formed.
-
-
Immunization Schedule:
-
Primary Immunization (Day 0): Inject each mouse subcutaneously at the base of the tail with 100 µL of the immunogen emulsion (containing 50 µg of the polypeptide).
-
Booster Immunizations (Day 21 and Day 42): Administer booster injections of the same formulation and dosage as the primary immunization.
-
-
Serum Collection:
-
Collect blood samples via retro-orbital or submandibular bleeding at day 0 (pre-immune), day 35, and day 56 (14 days after the final boost).
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes.
-
Collect the serum and store at -20°C or -80°C for later analysis.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for V3-Specific Antibodies
This protocol outlines the procedure for quantifying the titer of V3-specific antibodies in the collected mouse sera.
Materials:
-
96-well ELISA plates
-
gp120 V3 loop peptide (for coating)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Mouse sera (from immunized and control animals)
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the V3 loop peptide to 2 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted peptide to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Serum Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the mouse sera (starting from 1:100) in Blocking Buffer.
-
Add 100 µL of the diluted sera to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the HRP-conjugated anti-mouse IgG secondary antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader. The endpoint titer is defined as the highest serum dilution that gives an absorbance value greater than twice the background.
-
Protocol 3: TZM-bl Neutralization Assay
This assay measures the ability of antibodies in the mouse sera to neutralize HIV-1 infectivity in vitro.[6]
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR)
-
HIV-1 Env-pseudotyped virus stock
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin
-
DEAE-Dextran
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed TZM-bl cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Virus-Serum Incubation:
-
Prepare serial dilutions of heat-inactivated mouse sera.
-
In a separate 96-well plate, mix 50 µL of each serum dilution with 50 µL of diluted HIV-1 pseudovirus.
-
Incubate the virus-serum mixture for 1 hour at 37°C.
-
-
Infection of TZM-bl Cells:
-
Remove the medium from the TZM-bl cells.
-
Add 100 µL of the virus-serum mixture to the cells.
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Measurement:
-
Aspirate the supernatant from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Read the luminescence using a luminometer.
-
-
Data Analysis:
-
The percentage of neutralization is calculated as: [1 - (RLU of sample - RLU of cell control) / (RLU of virus control - RLU of cell control)] x 100.
-
The IC50 is determined as the reciprocal of the serum dilution that results in a 50% reduction in relative luminescence units (RLU).
-
Protocol 4: B-cell ELISpot Assay for Antigen-Specific B-cells
This protocol is for the enumeration of gp120 V3 loop MEP-specific antibody-secreting cells (ASCs).[7]
Materials:
-
ELISpot plates (PVDF membrane)
-
gp120 V3 Loop Multi-Epitope Polypeptide
-
Sterile PBS
-
RPMI 1640 medium with 10% FBS
-
Biotinylated anti-mouse IgG detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
ELISpot reader
Procedure:
-
Plate Preparation:
-
Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash with sterile PBS.
-
Coat the wells with 10 µg/mL of the gp120 V3 loop MEP in PBS overnight at 4°C.
-
Wash the plate and block with RPMI + 10% FBS for 2 hours at 37°C.
-
-
Cell Incubation:
-
Prepare a single-cell suspension of splenocytes from immunized mice.
-
Add the splenocytes to the coated plate in serial dilutions (e.g., starting from 5 x 10⁵ cells/well).
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection:
-
Wash the plate to remove cells.
-
Add biotinylated anti-mouse IgG detection antibody and incubate for 2 hours at room temperature.
-
Wash and add Streptavidin-ALP, then incubate for 1 hour at room temperature.
-
-
Development and Analysis:
-
Wash the plate and add BCIP/NBT substrate.
-
Monitor for the appearance of spots. Stop the reaction by washing with distilled water.
-
Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents a single antibody-secreting cell.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the humoral immune response.
Humoral Immune Response Signaling Pathway
Caption: T-dependent humoral immune response pathway.
References
- 1. Neutralization tiers of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved humoral and cellular immune responses against the gp120 V3 loop of HIV-1 following genetic immunization with a chimeric DNA vaccine encoding the V3 inserted into the hepatitis B surface antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad and potent HIV-1 neutralization by a human antibody that binds the gp41-120 interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Induction of Antibodies against Key Neutralizing Epitopes by Human Immunodeficiency Virus Type 1 gp120 DNA Prime-Protein Boost Vaccination Compared to gp120 Protein-Only Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and Validation of a Neutralizing Antibody Assay for HIV-1 in A3R5 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of B Cell Response to HIV-1 gp120 Epitopes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The envelope glycoprotein gp120 of the Human Immunodeficiency Virus (HIV-1) is a primary target for the humoral immune response, making it a critical component in vaccine development. Understanding the B cell response to specific gp120 epitopes is fundamental to designing effective immunogens that can elicit broadly neutralizing antibodies. Flow cytometry is a powerful and indispensable tool for the detailed analysis of these B cell responses at a single-cell level. It allows for the identification, enumeration, and characterization of rare gp120-specific B cells, providing insights into their phenotype, activation state, and potential for differentiation into antibody-secreting plasma cells.
These application notes provide comprehensive protocols for the in vitro stimulation of B cells with gp120 epitopes and their subsequent analysis using multicolor flow cytometry. The included methodologies and data presentation formats are designed to facilitate the reproducible and rigorous investigation of B cell immunity to HIV-1.
Key Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
A single-cell suspension is a prerequisite for any flow cytometry analysis. This protocol describes the isolation of PBMCs from whole blood, which contain B cells, T cells, NK cells, and monocytes.
Materials:
-
Whole blood collected in heparinized tubes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ficoll-Paque™ PLUS or other density gradient medium
-
15 mL or 50 mL conical centrifuge tubes
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
Procedure:
-
Dilute the whole blood sample 1:1 with PBS in a conical tube.
-
Carefully layer the diluted blood over a volume of Ficoll-Paque™ equal to the original blood volume, creating a distinct interface.
-
Centrifuge at 400 x g for 20-30 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
-
Transfer the collected PBMCs to a new conical tube and wash by filling the tube with PBS.
-
Centrifuge the cells at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer.
-
Perform a cell count and viability analysis (e.g., using trypan blue exclusion).
-
Adjust the cell concentration to 1 x 10^7 cells/mL in the appropriate buffer for downstream applications.[1]
Protocol 2: In Vitro B Cell Stimulation with gp120 Epitopes
This protocol outlines the stimulation of B cells within a PBMC culture to induce activation, proliferation, and differentiation in response to gp120.
Materials:
-
Isolated PBMCs at 1 x 10^7 cells/mL
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)
-
Recombinant HIV-1 gp120 protein or specific gp120 peptide epitopes
-
CpG-B oligodeoxynucleotide (a TLR9 agonist)
-
Soluble Mega CD40 Ligand
-
Recombinant human IL-2
-
Recombinant human IL-10
-
96-well round-bottom culture plates
Procedure:
-
To a 96-well round-bottom plate, add 2 x 10^5 PBMCs per well in 100 µL of complete RPMI medium.
-
Prepare a stimulation cocktail containing:
-
Add 100 µL of the 2X stimulation cocktail to the appropriate wells. For control wells, add 100 µL of complete RPMI medium.
-
Culture the cells at 37°C in a humidified 5% CO2 incubator.
-
The duration of the culture can be varied depending on the endpoint of interest:
Protocol 3: Flow Cytometry Staining for gp120-Specific B Cells
This protocol describes the staining procedure to identify and phenotype B cells, including those specific for gp120.
Materials:
-
Stimulated or unstimulated PBMCs
-
Flow Cytometry Staining Buffer
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™)
-
LIVE/DEAD™ Fixable Viability Dye
-
Fluorochrome-conjugated antibodies against B cell surface markers (see Table 1 for a recommended panel)
-
Biotinylated gp120 protein
-
Fluorochrome-conjugated Streptavidin
Procedure:
-
Harvest cells from culture plates and transfer to FACS tubes.
-
Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cells in 100 µL of PBS and add the LIVE/DEAD™ Fixable Viability Dye according to the manufacturer's instructions. Incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 50 µL of staining buffer containing an Fc receptor blocking reagent and incubate for 10 minutes at 4°C.
-
Without washing, add 50 µL of a cocktail containing the biotinylated gp120 probe. Incubate for 30 minutes at 4°C.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in 50 µL of a cocktail containing the fluorochrome-conjugated streptavidin and the surface marker antibody panel. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in 300 µL of Flow Cytometry Staining Buffer for acquisition on a flow cytometer.
Data Presentation
Quantitative Analysis of B Cell Responses to gp120
The following tables summarize expected quantitative outcomes from flow cytometry analysis of B cell responses to gp120 stimulation.
Table 1: Recommended Antibody Panel for B Cell Phenotyping
| Marker | Fluorochrome | Cellular Location | Function/Subset Identification |
| Viability Dye | e.g., APC-Cy7 | --- | Excludes dead cells |
| CD3/CD14/CD16 | e.g., FITC | Surface | Dump channel (T cells, monocytes, NK cells) |
| CD19 | e.g., PE-Cy7 | Surface | Pan B cell marker |
| CD20 | e.g., BV605 | Surface | Pan B cell marker |
| IgD | e.g., BV786 | Surface | Naïve and unswitched memory B cells |
| IgM | e.g., BUV395 | Surface | Naïve and unswitched memory B cells |
| CD27 | e.g., PE | Surface | Memory B cells |
| CD38 | e.g., PerCP-Cy5.5 | Surface | Plasmablasts/Plasma cells |
| gp120 Probe | Biotin + SA-AF647 | Surface | Antigen-specific B cells |
Table 2: Example Data on the Effect of gp120 on B Cell Differentiation and Antibody Production [2]
| Treatment Group | % CD20- CD38++ Plasma Cells (Day 7) | IgM Secretion (ng/mL) (Day 14) | IgG Secretion (ng/mL) (Day 14) |
| Untreated pDCs + B cells | Baseline | 325 | 622 |
| CpG-B treated pDCs + B cells | Increased | 967 | 1802 |
| CpG-B + gp120 treated pDCs + B cells | Significantly Reduced | 213 (78% reduction) | 450 (75% reduction) |
Table 3: Impact of gp120 on B Cell Activation Markers [3]
| Stimulation Condition | Relative CD80 Expression (%) | Relative CD86 Expression (MFI) |
| anti-IgM + CpG | 100 | Baseline |
| anti-IgM + CpG + gp120 (high α4β7 affinity) | Reduced | Reduced |
| anti-IgM + CpG + gp120 (low α4β7 affinity) | No significant change | No significant change |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A streamlined workflow for the analysis of B cell responses to gp120.
Caption: A representative gating strategy to identify gp120-specific B cell subsets.
Caption: Key components of the B cell receptor signaling cascade.[4]
Caption: An inhibitory pathway initiated by gp120 binding to α4β7 on B cells.[3][5]
Conclusion
The protocols and guidelines presented here offer a robust framework for the flow cytometric analysis of B cell responses to HIV-1 gp120. By employing these methods, researchers can gain detailed insights into the frequency, phenotype, and functional potential of gp120-specific B cells. This knowledge is crucial for evaluating vaccine candidates and for advancing our understanding of the humoral immune response to HIV-1. The provided diagrams and data tables serve as a reference for experimental design and data interpretation, facilitating a more standardized approach in the field.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Synthetic HIV Peptides
This guide provides researchers, scientists, and drug development professionals with practical solutions for improving the solubility of synthetic HIV peptides, which are often hydrophobic and prone to aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that make synthetic HIV peptides difficult to dissolve?
A: The solubility of synthetic HIV peptides is primarily dictated by their amino acid composition and length. Many functionally important HIV peptides, such as those derived from the gp41 ectodomain or the V3 loop of gp120, contain a high proportion of hydrophobic (non-polar) amino acids like Leucine, Isoleucine, and Valine.[1][2] This inherent hydrophobicity drives the peptides to aggregate in aqueous solutions to minimize contact with water, leading to poor solubility. Other contributing factors include the peptide's overall net charge at a given pH, its length (longer peptides have a greater tendency to aggregate), and the presence of residual trifluoroacetic acid (TFA) from synthesis, which can alter peptide structure and function.[1][3]
Q2: Why is residual Trifluoroacetic Acid (TFA) a problem, and when should I remove it?
A: Trifluoroacetic acid (TFA) is widely used during peptide synthesis and purification.[4] While it aids in solubility during purification, residual TFA in the final lyophilized product can be problematic.[4] TFA is cytotoxic even at low concentrations and can interfere with biological assays by altering cell growth, viability, or receptor-binding activity.[3][5] It binds to positively charged residues, which can modify the peptide's secondary structure and solubility.[3] You should remove TFA if your experiment involves cellular assays, in vivo studies, structural analyses (like NMR or circular dichroism), or sensitive enzymatic assays where pH and ionic interactions are critical.[3][5]
Q3: Can I modify my peptide sequence to improve its solubility?
A: Yes, sequence modification is a powerful strategy. Approaches include:
-
Amino Acid Substitution: Strategically replacing hydrophobic amino acids with more hydrophilic or charged ones (e.g., Lysine, Arginine, Glutamic Acid) can significantly improve solubility in aqueous buffers.[1][2]
-
Incorporating D-amino acids: Swapping standard L-amino acids with their D-enantiomers can disrupt the formation of secondary structures that lead to aggregation, thereby enhancing both stability and solubility.[6]
-
Solubility-Enhancing Tags: Fusing the peptide to a highly soluble protein or peptide tag is a common and effective method.[7][8] Tags like Maltose-Binding Protein (MBP), Glutathione S-transferase (GST), and NusA are large proteins that can enhance the solubility and stability of their fusion partner.[9] Smaller, intrinsically disordered peptide tags are also effective and may have less impact on the target peptide's function.[10]
Troubleshooting Guide: Common Solubility Issues
Q4: My hydrophobic HIV peptide (e.g., from gp41) won't dissolve in water or buffer. What is the first step?
A: For highly hydrophobic or neutral peptides, direct dissolution in aqueous solutions is often unsuccessful. The recommended first step is to use a small amount of a strong organic solvent to create a concentrated stock solution.[1][11][12]
-
Select an Organic Solvent: Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power and general compatibility with cell-based assays at low final concentrations (<1%).[12][13] Other options include dimethylformamide (DMF), isopropanol, or acetonitrile.[12]
-
Dissolve the Peptide: Add a minimal volume of the chosen organic solvent to the lyophilized peptide powder.
-
Vortex/Sonicate: Gently vortex or sonicate the mixture to aid dissolution.[1] Sonication can be particularly effective but use it cautiously to avoid heating the sample.[15]
-
Dilute Slowly: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer dropwise while gently vortexing.[13] This gradual dilution prevents the peptide from immediately precipitating out of solution.
Q5: I've tried dissolving my peptide based on its net charge, but it still precipitates. What should I do next?
A: If initial attempts based on net charge fail, the peptide is likely highly hydrophobic or prone to forming stable secondary structures.
-
Basic Peptides (Net Positive Charge): If water fails, try dissolving in a small amount of 10-25% aqueous acetic acid before diluting with water.[12][16] If that is unsuccessful, a very small amount of TFA (e.g., 10-50 µL) can be used to solubilize the peptide before final dilution.[12]
-
Acidic Peptides (Net Negative Charge): If PBS (pH 7.4) or water fails, try adding a small amount of a weak base like 0.1 M ammonium bicarbonate or a dilute (~1%) ammonia solution to dissolve the peptide, then add water to the desired concentration.[12][17] Note that peptides with free Cysteine residues should not be dissolved in basic solutions, as the thiol group can be rapidly oxidized.[17]
-
Use Chaotropic Agents: For peptides that form strong aggregates (gels or precipitates), dissolving them in a solution containing a chaotropic agent like 6 M guanidine hydrochloride (Guanidine-HCl) or 8 M urea can be effective.[14][18] These agents disrupt the hydrogen bonding networks that hold aggregates together. The sample can then be diluted for the experiment or purified via HPLC to remove the agent.[18]
Q6: My peptide solution is cloudy. Is it usable?
A: A cloudy or milky solution indicates that the peptide is not fully dissolved and has formed a suspension or precipitate.[19] Using this solution will lead to inaccurate concentration measurements and unreliable experimental results. Before use, always centrifuge the peptide solution to pellet any undissolved material.[1] If the problem persists, you must revisit the solubilization strategy using the methods described above.
Data Presentation: Solvent Selection Guide
The following table summarizes recommended initial solvents based on peptide properties. Always test solubility on a small portion of the peptide first.[12]
| Peptide Property | Primary Solvent | Secondary Solvent / Additive | Notes |
| Basic (Net Charge > 0) | Sterile Water | 10-25% Acetic Acid | If still insoluble, a minimal amount of TFA can be used.[12][16] |
| Acidic (Net Charge < 0) | PBS (pH 7.4) or Water | 0.1M Ammonium Bicarbonate | Avoid basic solutions for Cysteine-containing peptides.[17] |
| Hydrophobic/Neutral (>50% hydrophobic residues) | DMSO or DMF | Dilute slowly with aqueous buffer | Use DMF for peptides with Cys or Met residues.[12][14] |
| Prone to Aggregation | 6M Guanidine-HCl or 8M Urea | N/A | Disrupts secondary structures; may require subsequent removal.[14] |
Experimental Protocols
Protocol 1: General Peptide Solubilization Workflow
This protocol outlines a systematic approach to finding a suitable solvent for a new synthetic HIV peptide.
-
Analyze the Sequence: Calculate the net charge of the peptide at neutral pH. Assign a value of +1 to each basic residue (K, R, H, N-terminus) and -1 to each acidic residue (D, E, C-terminus).[12][14] Determine the percentage of hydrophobic residues.
-
Initial Test (Aqueous): Begin by attempting to dissolve a small amount of the peptide in sterile, distilled water.
-
pH Modification (If Charged):
-
If the peptide is basic and insoluble in water, try 10% acetic acid.
-
If the peptide is acidic and insoluble in water, try 0.1 M ammonium bicarbonate.
-
-
Organic Solvent (If Hydrophobic/Neutral): If aqueous and pH-modified solutions fail, dissolve a small amount in a minimal volume of DMSO (or DMF). Slowly add the desired aqueous buffer to this stock solution.
-
Sonication: If particles are still visible, sonicate the vial in a water bath for short bursts (1-5 minutes), allowing it to cool between cycles to prevent heating.[15]
-
Centrifugation: Before use, centrifuge the final solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining insoluble aggregates. Use the supernatant for your experiment.[1]
Protocol 2: TFA Removal via Lyophilization with HCl
This protocol is used to exchange TFA counter-ions for chloride ions, which are more biocompatible. This method is effective for most peptides.[4][5]
-
Dissolution: Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.[3][4]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2-10 mM.[3][4]
-
Incubation: Let the solution stand at room temperature for at least one minute.[3][4]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[3][4]
-
Lyophilization: Lyophilize the sample overnight until all liquid is removed.
-
Repeat: To ensure complete removal, repeat steps 1-5 at least two more times.[4][5]
-
Final Reconstitution: After the final lyophilization step, the peptide hydrochloride salt is ready to be dissolved in your desired experimental buffer.[4]
Visualizations
Diagram 1: Troubleshooting Workflow for Peptide Solubility
Caption: A decision-making workflow for troubleshooting HIV peptide solubility issues.
Diagram 2: Logical Flow for TFA Counter-Ion Exchange
Caption: The experimental workflow for removing TFA by exchanging it with HCl.
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification | Springer Nature Experiments [experiments.springernature.com]
- 9. Frontiers | Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
- 12. lifetein.com [lifetein.com]
- 13. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 14. genscript.com [genscript.com]
- 15. Alpha Diagnostic Intl. Inc., enabling innovative research from Adenovirus Virus to Zika Virus [4adi.com]
- 16. biorbyt.com [biorbyt.com]
- 17. bachem.com [bachem.com]
- 18. peptide.com [peptide.com]
- 19. medium.com [medium.com]
Technical Support Center: Preventing Oxidation of Cysteine-Containing HIV Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing oxidation in cysteine-containing HIV peptides.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and storage of cysteine-containing peptides.
Q1: I observe unexpected disulfide bond formation in my peptide during mass spectrometry analysis, despite using a cleavage cocktail with scavengers. What could be the cause?
A1: Several factors could contribute to unexpected disulfide bond formation even when using scavengers in your cleavage cocktail. Here are some potential causes and troubleshooting steps:
-
Incomplete Scavenging: The amount of scavenger in your cleavage cocktail may be insufficient for the scale of your synthesis or the number of cysteine residues in your peptide. It is crucial to use an adequate volume of the cleavage cocktail, typically around 30 mL per 0.5 mmol of peptide. For peptides with multiple cysteine residues, consider increasing the concentration of the thiol scavenger, such as ethanedithiol (EDT).[1]
-
Air Oxidation During Cleavage and Precipitation: Exposure to atmospheric oxygen during the cleavage from the resin and subsequent precipitation can lead to oxidation. Performing these steps under an inert atmosphere, such as argon or nitrogen, can significantly minimize this issue.[2]
-
Oxidation During HPLC Purification: The buffers used for High-Performance Liquid Chromatography (HPLC) can contain dissolved oxygen, leading to on-column oxidation. It is highly recommended to use degassed buffers for purification.[1] You can achieve this by sparging the buffers with an inert gas like helium.
-
pH of Buffers: Cysteine oxidation is more rapid at neutral to basic pH (pH > 7).[3] Maintaining an acidic pH (e.g., using 0.1% TFA in your buffers) during purification can help prevent disulfide bond formation.[1]
Q2: My lyophilized cysteine-containing peptide shows signs of dimerization upon reconstitution. How can I prevent this?
A2: Dimerization upon reconstitution is a common issue and is primarily due to oxidation. Here’s how you can address it:
-
Dissolution in Degassed Acidic Buffers: To prevent rapid oxidation, dissolve your peptide in degassed, acidic buffers (pH < 7).[3] Options include diluted acetic acid or 0.1% trifluoroacetic acid (TFA) in aqueous acetonitrile.[3]
-
Use of Reducing Agents: For peptides that are particularly prone to oxidation, consider dissolving them directly in a buffer containing a reducing agent. Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are commonly used for this purpose.[4]
-
Storage of Stock Solutions: If you need to store the peptide in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -20°C or -80°C.[5] The stability of peptides in solution is limited, especially for those containing cysteine.[5][6]
Q3: I am struggling with low yield and purity of my cysteine-containing peptide after synthesis. What are the likely causes and solutions?
A3: Low yield and purity can stem from various issues during solid-phase peptide synthesis (SPPS) and cleavage. Consider the following:
-
Racemization during Coupling: Cysteine residues, especially at the C-terminus, are susceptible to racemization during the coupling steps of Fmoc-based SPPS. Using specific coupling reagents and hindered bases can minimize this side reaction.[7]
-
Incomplete Deprotection of Cysteine: The trityl (Trt) protecting group, commonly used for cysteine, may not be completely removed during cleavage, leading to a mixed product. Employing cleavage cocktails containing triisopropylsilane (TIS) can help ensure complete deprotection.[1]
-
Side Reactions During Cleavage: Besides oxidation, other side reactions like S-alkylation can occur during cleavage. Using a well-formulated cleavage cocktail with appropriate scavengers is critical. For instance, Reagent K (TFA/thioanisole/water/phenol/EDT) is often effective for peptides with free thiols.[2]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and prevention of oxidation in cysteine-containing peptides.
Q1: What are the primary factors that cause oxidation of cysteine in peptides?
A1: The primary factors that contribute to the oxidation of cysteine residues to form disulfide bonds are:
-
Exposure to Oxygen: Atmospheric oxygen is a major culprit in the oxidation of the thiol group of cysteine.[1]
-
pH: The rate of oxidation is significantly influenced by pH. Cysteine is more rapidly oxidized at neutral or slightly basic pH (pH > 7).[3] This is because the thiolate anion (Cys-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (Cys-SH).[8]
-
Temperature: Higher temperatures can accelerate the rate of oxidation.
-
Presence of Metal Ions: Trace amounts of metal ions can catalyze oxidation reactions.
Q2: What are the recommended storage conditions for cysteine-containing HIV peptides to ensure long-term stability?
A2: To ensure the long-term stability of cysteine-containing peptides, it is crucial to store them properly:
-
Lyophilized Form: The most effective way to prevent degradation is to store the peptide in its lyophilized (powder) form.[5]
-
Low Temperature: Store the lyophilized peptide at -20°C for short-term storage (weeks to months) and at -80°C for long-term storage (months to years).[5]
-
Inert Atmosphere: For peptides that are highly susceptible to oxidation, it is recommended to purge the vial with an inert gas like argon or nitrogen before sealing.[9]
-
Protection from Light and Moisture: Store peptides in the dark and in a desiccated environment to prevent degradation from light and moisture.[10] Before opening a vial of lyophilized peptide, allow it to equilibrate to room temperature to prevent condensation of moisture inside the vial.
Q3: Which reducing agent should I use to prevent or reverse cysteine oxidation, and what are their differences?
A3: The choice of reducing agent depends on the specific application and experimental conditions. The most commonly used reducing agents are Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | β-mercaptoethanol (BME) |
| Effective pH Range | 7.0 - 9.5[3] | 1.5 - 9.0[11] | ~7.0 - 9.0 |
| Stability | Prone to air oxidation; solutions should be freshly prepared.[3] | More stable in solution and resistant to air oxidation.[12] | Prone to air oxidation. |
| Odor | Mildly unpleasant sulfur odor. | Odorless.[12] | Strong, unpleasant odor.[4] |
| Compatibility | Can interfere with certain labeling and cross-linking chemistries. | Does not contain a thiol group, making it compatible with sulfhydryl-reactive cross-linking reactions.[12] | Can interfere with certain assays. |
| Potency | Effective, but less potent than TCEP at acidic pH.[13] | More potent and effective than DTT, especially at lower pH.[12] | Less potent than DTT and TCEP. |
| Typical Concentration | 1-10 mM | 0.5-5 mM | 5-20 mM |
Q4: Can I add a reducing agent directly to my HPLC buffers during purification?
A4: While it is possible to add a reducing agent to your HPLC running buffer, it is generally not the preferred method.[4] Most modern HPLC systems have in-line degassers that effectively remove dissolved oxygen, minimizing the risk of on-column oxidation.[4] A more common and effective approach is to:
-
Inject a sample that already contains a reducing agent (e.g., TCEP or DTT).
-
Add the reducing agent to your fraction collection tubes beforehand to protect the purified peptide as it elutes from the column.[4]
Experimental Protocols & Methodologies
Protocol 1: General Workflow for Synthesis and Purification of Cysteine-Containing Peptides to Minimize Oxidation
This protocol outlines the key steps and considerations for the successful synthesis and purification of cysteine-containing peptides.
Caption: A generalized workflow for the synthesis and handling of cysteine-containing peptides to prevent oxidation.
Visualizations
Mechanism of Cysteine Oxidation to a Disulfide Bond
The oxidation of two cysteine residues to form a disulfide bond (cystine) is a key reaction to control. The process is initiated by the deprotonation of the thiol group to form a more reactive thiolate anion, which is then susceptible to oxidation.
Caption: The chemical mechanism of cysteine oxidation to form a disulfide bond.
References
- 1. Intracellular Disulfide Reduction by Phosphine-Borane Complexes: Mechanism of Action for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. novoprolabs.com [novoprolabs.com]
- 6. genscript.com [genscript.com]
- 7. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disulfide - Wikipedia [en.wikipedia.org]
- 9. proimmune.com [proimmune.com]
- 10. NIBSC - Peptide Storage [nibsc.org]
- 11. Disulfide reduction using TCEP reaction [biosyn.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Storing and Handling Lyophilized gp120 Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of lyophilized gp120 peptides. Adherence to these best practices is crucial for maintaining peptide integrity, ensuring experimental reproducibility, and obtaining reliable results.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized gp120 peptides upon receipt?
For long-term storage, lyophilized gp120 peptides should be stored at -20°C or, preferably, -80°C.[1][2] When stored under these conditions, away from bright light, most lyophilized peptides are stable for several years.[3] For short-term storage (days to weeks), they can be kept at 4°C.
Q2: What is the proper procedure for reconstituting lyophilized gp120 peptides?
Before opening, it is essential to allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture contamination, which can significantly reduce peptide stability.[4] Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[5] Due to the often hydrophobic nature of gp120 peptides, direct reconstitution in aqueous buffers may be challenging.[5] A recommended approach is to first dissolve the peptide in a small amount of an organic solvent such as sterile dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile.[5] Once fully dissolved, the appropriate aqueous buffer can be slowly added while vortexing to reach the desired final concentration.
Q3: Which solvent should I choose for reconstituting my gp120 peptide?
The choice of solvent depends on the peptide's sequence and the experimental application. For many gp120 peptides, which can be hydrophobic, starting with a small volume of a sterile organic solvent like DMSO is often necessary.[5] Subsequently, this can be diluted with a sterile aqueous buffer, such as phosphate-buffered saline (PBS), pH 7.2-7.4. For cellular assays, ensure the final concentration of the organic solvent is not toxic to the cells.
Q4: How should I store gp120 peptides once they are in solution?
The stability of peptides in solution is significantly more limited than in their lyophilized form.[3] It is highly recommended to prepare single-use aliquots of the reconstituted peptide to avoid multiple freeze-thaw cycles, which can lead to degradation.[3][4] These aliquots should be stored at -20°C or -80°C. For short-term storage (up to a week), the solution can be kept at 4°C.[1]
Q5: My gp120 peptide is difficult to dissolve. What can I do?
If you encounter solubility issues with your gp120 peptide, consider the following:
-
Use of Organic Solvents : As mentioned, dissolving the peptide first in a minimal amount of an organic solvent like DMSO can be effective.[5]
-
Adjusting pH : The solubility of a peptide can be influenced by pH. For basic peptides, a slightly acidic buffer may help, while for acidic peptides, a slightly basic buffer might be more suitable.
-
Sonication : Gentle sonication can aid in the dissolution of peptides.
-
Chaotropic Agents : In some instances, mild chaotropic agents can help to solubilize aggregated peptides.[5]
Troubleshooting Guides
Problem: Low or No Signal in ELISA
| Potential Cause | Recommended Solution |
| Improper Peptide Coating | Ensure the gp120 peptide is properly coated onto the ELISA plate. This may involve optimizing the coating buffer and incubation time. |
| Degraded Peptide | The peptide may have degraded due to improper storage or handling. Use a fresh aliquot of the peptide. Ensure that freeze-thaw cycles have been minimized. |
| Suboptimal Antibody Concentrations | The concentrations of the primary or secondary antibodies may be too low. Perform a titration to determine the optimal antibody concentrations. |
| Incorrect Buffer Composition | The pH or composition of the buffers used in the assay may not be optimal. Verify the buffer recipes and pH. |
Problem: High Background in ELISA
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or the incubation time. |
| Antibody Concentration Too High | The concentration of the primary or secondary antibody may be excessive, leading to non-specific binding. Titrate the antibodies to find the optimal concentration. |
| Inadequate Washing | Increase the number of wash steps and ensure that the wells are thoroughly washed to remove unbound reagents. |
| Cross-Reactivity of Secondary Antibody | Use a secondary antibody that has been pre-adsorbed against the species of the primary antibody to minimize cross-reactivity. |
Problem: Peptide Aggregation
| Potential Cause | Recommended Solution |
| Hydrophobic Nature of gp120 Peptides | Long stretches of hydrophobic amino acids in gp120 peptides can lead to aggregation.[5] Dissolve the peptide in an organic solvent before adding aqueous buffer. |
| High Peptide Concentration | Reconstituting the peptide at a very high concentration can promote aggregation. Try reconstituting at a lower concentration. |
| Incorrect pH or Ionic Strength | The pH and ionic strength of the buffer can influence peptide solubility and aggregation. Experiment with different buffer conditions. |
| Formation of Secondary Structures | Some gp120 peptide sequences are prone to forming β-sheets, which can lead to aggregation. Incorporating structure-disrupting residues during synthesis can help, but for existing peptides, dissolution in strong solvents may be necessary. |
Data Presentation
Table 1: Recommended Storage Conditions for Lyophilized gp120 Peptides
| Storage Duration | Temperature | Additional Notes |
| Short-term (days to weeks) | 4°C | Keep in a dark, dry place. |
| Long-term (months to years) | -20°C or -80°C | Protect from light. -80°C is preferred for maximum stability.[2] |
Table 2: Reconstitution Solvents for Lyophilized gp120 Peptides
| Peptide Characteristic | Primary Solvent | Secondary Solvent (Diluent) | Notes |
| Hydrophilic | Sterile deionized water or PBS | PBS or other aqueous buffers | Most gp120 peptides have hydrophobic regions and may not fall into this category. |
| Hydrophobic | Sterile DMSO, DMF, or Acetonitrile | PBS or other aqueous buffers | Dissolve completely in the organic solvent before slowly adding the aqueous buffer. |
Table 3: Stability of Reconstituted gp120 Peptides
| Storage Temperature | Approximate Shelf-Life | Recommendations |
| 4°C | Up to 1 week | For immediate use. |
| -20°C | Several weeks to months | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Several months to over a year | Aliquot for long-term storage. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized gp120 Peptide
-
Allow the vial of lyophilized gp120 peptide to equilibrate to room temperature in a desiccator for at least 20 minutes.
-
Briefly centrifuge the vial at a low speed (e.g., 2000 x g for 1 minute) to ensure the peptide powder is at the bottom of the vial.
-
Under sterile conditions, carefully open the vial.
-
Add a small, precise volume of sterile DMSO (e.g., 10-50 µL) to the vial. The initial concentration should be high.
-
Gently vortex the vial until the peptide is completely dissolved. A brief, gentle sonication may be used if necessary.
-
Slowly add your desired sterile aqueous buffer (e.g., PBS, pH 7.4) dropwise to the dissolved peptide solution while gently vortexing, until the final desired concentration is reached.
-
If the solution remains clear, the peptide is successfully reconstituted. If precipitation occurs, the final concentration may be too high for the chosen buffer system.
-
Aliquot the reconstituted peptide into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: gp120 Peptide-Based Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating : Dilute the gp120 peptide to a final concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted peptide to each well of a 96-well ELISA plate. Incubate overnight at 4°C.
-
Washing : Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.
-
Blocking : Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing : Repeat the washing step as in step 2.
-
Sample Incubation : Add 100 µL of diluted samples (e.g., patient sera) or standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing : Repeat the washing step as in step 2.
-
Secondary Antibody Incubation : Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG-HRP) diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing : Repeat the washing step as in step 2, but increase to five washes.
-
Detection : Add 100 µL of a TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stop Reaction : Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate : Measure the absorbance at 450 nm using a microplate reader.
Visualizations
References
- 1. Stabilization of HIV-1 gp120-CD4 Receptor Complex through Targeted Interchain Disulfide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4adi.com [4adi.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Reducing Background Noise in HIV Peptide ELISA
Welcome to the technical support center for HIV peptide ELISA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with high background noise in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in an HIV peptide ELISA?
High background in an ELISA is characterized by unexpectedly high optical density (OD) readings in negative control or blank wells. Generally, an OD reading for a blank well that is greater than 0.2 is considered high and can compromise the sensitivity and accuracy of the assay by masking the true signal from the target analyte.[1]
Q2: What are the primary causes of high background noise in an HIV peptide ELISA?
High background noise can stem from several factors, but the most common culprits are insufficient plate blocking and inadequate washing.[1][2] Other significant contributors include:
-
Non-specific binding: Antibodies may adhere to unoccupied sites on the microplate wells.[1][2][3]
-
Suboptimal antibody concentrations: Using excessive concentrations of primary or secondary antibodies can increase non-specific binding.[1][3]
-
Reagent contamination: Buffers or other reagents may be contaminated with substances that generate a signal.[1][2][4]
-
Improper incubation conditions: Extended incubation times or elevated temperatures can encourage non-specific interactions.[1][4][5][6]
-
Substrate issues: The substrate solution might be compromised or may have been prematurely activated by light exposure.[1][2][7]
Q3: How can I prevent non-specific binding of antibodies?
To minimize non-specific antibody binding, consider the following strategies:
-
Effective Blocking: Ensure that the blocking buffer effectively covers all unoccupied sites on the plate.[8] You may need to optimize the blocking agent and incubation time.[2][5][9]
-
Antibody Dilution: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal without high background.[9]
-
Use of Detergents: Incorporating a non-ionic detergent like Tween-20 in the wash buffer can help disrupt weak, non-specific interactions.[5][10]
-
High-Quality Reagents: Utilize high-quality, fresh antibodies and other reagents to ensure specificity.[5]
Troubleshooting Guides
This section provides detailed troubleshooting steps for common issues encountered during HIV peptide ELISA experiments.
Issue 1: High Background Signal Across the Entire Plate
High background across the entire plate is a common issue that can often be resolved by optimizing key steps in the ELISA protocol.
| Potential Cause | Troubleshooting Steps |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA).[2] Extend the blocking incubation time.[2][9] Consider switching to a different blocking agent (e.g., non-fat dry milk, casein).[11] |
| Insufficient Washing | Increase the number of wash cycles (typically 3-5 cycles).[2][12][13] Ensure each well is completely filled with wash buffer (at least 300 µL per well).[12][13] Add a gentle soak step of 30 seconds to a few minutes between washes.[2][10] |
| Suboptimal Antibody Concentration | Perform a titration experiment to determine the optimal dilution for your primary and secondary antibodies.[9] |
| Contaminated Reagents | Prepare fresh buffers for each experiment.[2][4] Ensure all reagents are within their expiration dates.[4] |
| Incorrect Incubation Conditions | Optimize incubation times and temperatures. Longer incubations at lower temperatures can sometimes improve specific binding while reducing non-specific interactions.[5][14] |
Protocol 1: Optimizing the Blocking Step
-
Prepare different blocking solutions (e.g., 1%, 3%, 5% BSA in PBST; 5% non-fat dry milk in PBST).
-
Coat the ELISA plate with your HIV peptide as per your standard protocol.
-
After coating and washing, add 200 µL of the different blocking solutions to designated wells.
-
Incubate for varying times (e.g., 1 hour, 2 hours, overnight at 4°C).
-
Proceed with the remainder of your ELISA protocol, using a constant concentration of primary and secondary antibodies.
-
Compare the signal-to-noise ratio for each blocking condition to identify the optimal buffer and incubation time.
Protocol 2: Optimizing Washing Technique
-
After the antibody incubation step, experiment with different numbers of wash cycles (e.g., 3, 4, 5, or 6 washes).
-
Vary the volume of wash buffer used per well (e.g., 200 µL, 300 µL, 400 µL).[7][12]
-
Incorporate a soak step by allowing the wash buffer to sit in the wells for 1-5 minutes during each wash cycle.[10]
-
Ensure complete aspiration of the wash buffer after each wash.
-
Evaluate the impact of these variations on the background signal in your negative control wells.
Issue 2: "Edge Effect" - Higher Background in Outer Wells
The edge effect, where the outer wells of a microplate exhibit different results from the inner wells, can be caused by uneven temperature distribution or evaporation.
| Potential Cause | Troubleshooting Steps |
| Uneven Temperature | Equilibrate the plate to room temperature before adding reagents.[15] Avoid stacking plates during incubation.[16] Use a water bath for incubation to ensure uniform heating.[17] |
| Evaporation | Use a plate sealer during incubation steps.[15][18] Ensure the laboratory environment has consistent humidity. |
Data Presentation: Recommended Reagent Concentrations & Incubation Parameters
The following tables summarize commonly used concentrations and incubation parameters for optimizing an HIV peptide ELISA. Note that these are starting points, and optimal conditions should be determined empirically for your specific assay.
Table 1: Common Blocking Agents and Their Working Concentrations
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common starting point for many ELISAs.[19] |
| Non-fat Dry Milk | 0.2-5% (w/v) | Can be very effective but may contain phosphoproteins that can interfere with some assays.[20] |
| Casein | 1-5% (w/v) | A purified milk protein that can be a good alternative to non-fat dry milk.[19] |
| Commercial Blocking Buffers | Varies by manufacturer | Often contain a proprietary mix of proteins and stabilizers.[19][21] |
Table 2: Recommended Incubation Times and Temperatures
| ELISA Step | Incubation Time | Temperature | Notes |
| Peptide Coating | 1-2 hours or overnight | Room Temperature or 4°C | Overnight incubation at 4°C can improve coating efficiency.[11][22] |
| Blocking | 1-2 hours | Room Temperature or 37°C | Longer incubation may be necessary for some blocking agents.[11][22] |
| Primary Antibody | 1-3 hours | Room Temperature or 37°C | Optimal time depends on antibody affinity and concentration.[11] |
| Secondary Antibody | 1 hour | Room Temperature | Higher temperatures can speed up binding but may increase background.[6][14] |
| Substrate Development | 15-30 minutes | Room Temperature (in the dark) | Monitor color development and stop the reaction when appropriate. |
Visualizations
Experimental Workflow for HIV Peptide ELISA
References
- 1. benchchem.com [benchchem.com]
- 2. arp1.com [arp1.com]
- 3. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. sinobiological.com [sinobiological.com]
- 8. bosterbio.com [bosterbio.com]
- 9. arp1.com [arp1.com]
- 10. biocompare.com [biocompare.com]
- 11. affbiotech.cn [affbiotech.cn]
- 12. bosterbio.com [bosterbio.com]
- 13. corning.com [corning.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. Hengyuan Biotechnology | Key points of ELISA experiment - incubation [en.hnybio.com]
- 18. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 19. How to choose and optimize ELISA reagents and procedures - MyAssays [myassays.com]
- 20. corning.com [corning.com]
- 21. resources.biomol.com [resources.biomol.com]
- 22. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Enhancing the In Vivo Stability of gp120 Peptide Analogues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the in vivo stability of HIV gp120 peptide analogues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo stability of gp120 peptide analogues?
The primary challenges are rapid proteolytic degradation by plasma and tissue proteases, and poor bioavailability.[1][2] Unmodified peptides often have a short in vivo half-life, making it difficult to maintain therapeutic concentrations.[1][2]
Q2: What are the most common strategies to enhance the in vivo stability of peptides like gp120 analogues?
Common strategies focus on chemical modifications to make the peptides less susceptible to enzymatic degradation. These include:
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other unnatural amino acids can significantly increase resistance to proteases.[1]
-
Terminal Modifications: N-terminal acetylation and C-terminal amidation protect the peptide from exopeptidases.[1]
-
Cyclization: Creating a cyclic peptide structure, either head-to-tail or through side-chain linkages, enhances stability against proteolytic degradation.[3]
-
PEGylation: Attaching polyethylene glycol (PEG) chains increases the peptide's size and steric hindrance, which can improve solubility and shield it from proteases, thereby extending its half-life.[4]
-
Lipidation (Fatty Acid Modification): The addition of fatty acid chains can enhance binding to serum albumin, which prolongs circulation time.[3][4]
Q3: Can modifications to my gp120 peptide analogue affect its binding affinity to CD4?
Yes, modifications can alter the conformation of the peptide and potentially reduce its binding affinity to the CD4 receptor. The Phe43 residue in human CD4 is a key component for its interaction with gp120, binding into a hydrophobic cavity on the gp120 surface.[2][5] Any modification that disrupts the peptide's ability to properly engage with this and other critical binding residues can lead to a loss of affinity.[2] It is crucial to test the binding affinity of any modified analogue to ensure it retains its biological function.
Q4: How can I improve the solubility of a hydrophobic gp120 peptide analogue for in vivo studies?
Many gp120-derived peptides are hydrophobic and can be challenging to dissolve in aqueous solutions for in vivo administration. To improve solubility:
-
Co-solvents: Initially dissolve the peptide in a small amount of a biocompatible organic solvent such as DMSO or DMF before adding an aqueous buffer.[4]
-
pH Adjustment: Modifying the pH of the solution can alter the net charge of the peptide, which may significantly improve its solubility.[4]
-
Use of Chaotropic Agents: In some instances, mild chaotropic agents can aid in the solubilization of aggregated peptides.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low peptide yield after synthesis and purification | - Incomplete coupling reactions due to steric hindrance or peptide aggregation on the resin.- Secondary hydrophobic or ionic interactions with the HPLC column. | - Use pseudoproline dipeptides to disrupt secondary structures during synthesis.[4]- Optimize coupling reagents and reaction times.[4]- Use an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase during purification.[4]- Consider a different stationary phase for HPLC (e.g., C8 instead of C18 for highly hydrophobic peptides).[4] |
| Modified peptide analogue shows reduced or no binding to CD4 | - The modification has altered the three-dimensional structure of the peptide, masking the CD4 binding site.- The modification directly interferes with key binding residues. | - Perform structural modeling to predict the impact of the modification on the peptide's conformation.[2]- Synthesize a small library of analogues with the modification at different positions to identify a variant that retains binding affinity.- Conduct in vitro binding assays (e.g., ELISA, SPR) to quantify the binding affinity of the modified peptide to CD4.[2] |
| Unexpected immunogenicity or toxicity in animal models | - The modification itself is immunogenic.- The peptide analogue is forming aggregates that are recognized by the immune system.- The peptide is exhibiting off-target effects. | - Assess the immunogenic potential of the peptide and any modifications using in silico prediction tools and in vitro T-cell proliferation assays.[6][7]- Characterize the aggregation state of the peptide solution using techniques like dynamic light scattering.- Perform dose-response studies to determine the maximum tolerated dose. |
| Rapid clearance of the peptide analogue in vivo despite modifications | - The chosen stabilization strategy is insufficient for the specific peptide sequence.- The peptide is still susceptible to degradation by specific proteases.- Renal clearance is still high. | - Combine multiple stabilization strategies, such as both N/C-terminal capping and incorporation of D-amino acids.[3]- Identify the cleavage sites by incubating the peptide with plasma and analyzing the fragments by mass spectrometry. This can guide the design of new analogues with substitutions at these sites.- Increase the hydrodynamic radius of the peptide through methods like PEGylation or fusion to a larger protein like albumin to reduce renal filtration.[4] |
Quantitative Data Summary
The following table summarizes the impact of various stability-enhancing modifications on the half-life of peptides, drawn from general peptide stability studies that are applicable to gp120 analogues.
| Peptide Modification | Example Peptide System | Half-life (Unmodified) | Half-life (Modified) | Fold Increase | Reference |
| N-methylation | GSH | ~10 min (in vivo, oral) | ~168 min (in vivo, oral) | 16.8 | [1] |
| Cyclization (with linker) | α-Conotoxin TxIB | Not specified | Significantly improved in human serum | Not specified | [1] |
| D-amino acid substitution | Minigastrin analogue | Not specified | ~495 hours (in human serum) | Not specified | [3] |
| Lipidation (Fatty Acid) | GLP-1 | Minutes | Hours to Days | Substantial | [3] |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Plasma
This protocol is used to assess the stability of gp120 peptide analogues in human plasma.
Materials:
-
gp120 peptide analogue
-
Human plasma (from a licensed vendor)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Precipitating solution (e.g., organic solvent mixture)
-
RP-HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer (optional, for fragment identification)
Procedure:
-
Prepare a stock solution of the gp120 peptide analogue in an appropriate solvent (e.g., DMSO).
-
Dilute the peptide stock solution in human plasma/DPBS (1:1 v/v) to a final concentration of 10 µM.
-
Incubate the mixture at 37°C with gentle shaking (e.g., 500 rpm).[3][8]
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the enzymatic degradation by adding a precipitating solution to remove plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant containing the remaining intact peptide by RP-HPLC.[3][8]
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining over time and determine the half-life (t½) by fitting the data to a one-phase decay model.[3][8]
Protocol 2: Assessment of Peptide Immunogenicity in Mice
This protocol provides a general framework for evaluating the immunogenicity of a modified gp120 peptide analogue in a murine model.
Materials:
-
gp120 peptide analogue
-
Adjuvant (e.g., Poly-ICLC)
-
C57BL/6 mice
-
Materials for blood collection (e.g., retro-orbital sinus)
-
ELISA plates and reagents for detecting peptide-specific antibodies
-
Reagents for T-cell proliferation assays (e.g., CFSE, cell culture medium)
Procedure:
-
Formulate the peptide vaccine by mixing the gp120 peptide analogue with an appropriate adjuvant.
-
Immunize C57BL/6 mice with the peptide vaccine. The route of administration (e.g., subcutaneous, intravenous) should be chosen based on the study design.[9]
-
Administer booster immunizations as required by the experimental protocol (e.g., every 2 weeks).
-
Collect blood samples at specified time points post-immunization to evaluate the humoral (antibody) response.
-
Isolate serum and measure the titers of peptide-specific antibodies using an enzyme-linked immunosorbent assay (ELISA).
-
To assess the cellular immune response, sacrifice a cohort of mice at a defined time point after the final immunization.
-
Isolate splenocytes and perform a T-cell proliferation assay (e.g., CFSE dilution assay) by re-stimulating the cells in vitro with the gp120 peptide analogue.
-
Analyze T-cell proliferation using flow cytometry.
Visualizations
Caption: Experimental workflow for developing stabilized gp120 peptide analogues.
Caption: Simplified signaling pathways initiated by gp120 binding.
References
- 1. Truncated variants of gp120 bind CD4 with high affinity and suggest a minimum CD4 binding region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for Species Selectivity in the HIV-1 gp120-CD4 Interaction: Restoring Affinity to gp120 in Murine CD4 Mimetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Opening the HIV Envelope: Potential of CD4 mimics as multifunctional HIV entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epivax.com [epivax.com]
- 7. fda.gov [fda.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aggregation of Hydrophobic HIV Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with aggregation-prone hydrophobic HIV peptides, such as those derived from the gp41 fusion protein.
Frequently Asked Questions (FAQs)
Q1: Why do my hydrophobic HIV peptides, like the gp41 fusion peptide, aggregate?
A1: Hydrophobic HIV peptides, particularly sequences from the N-terminal fusion peptide and N-heptad repeat (NHR) of gp41, have a high propensity to aggregate in aqueous solutions. This is due to the predominance of hydrophobic amino acid residues which, in an aqueous environment, tend to interact with each other to minimize their exposure to water. This self-association can lead to the formation of insoluble aggregates, including β-sheet-rich structures similar to amyloid fibrils, which can interfere with experimental results and reduce the peptide's biological activity.[1]
Q2: What are the initial signs of peptide aggregation?
A2: The first signs of aggregation are often visual. The solution may appear cloudy, hazy, or contain visible precipitates. Even if the solution appears clear, micro-aggregates invisible to the naked eye may be present. For more sensitive detection, techniques like dynamic light scattering (DLS) can be used to identify the presence of larger particles in the solution.
Q3: Can I use my aggregated peptide solution for my experiments?
A3: It is strongly advised not to use aggregated peptide solutions. Aggregation leads to an inaccurate concentration of the active, monomeric peptide, which can cause significant errors in experimental data and potentially lead to the failure of the experiment. Furthermore, aggregates can exhibit altered biological activity or toxicity.
Q4: How should I store my hydrophobic HIV peptides to minimize aggregation?
A4: Lyophilized peptides are generally stable when stored at -20°C or -80°C in a desiccator. Once reconstituted, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation. If the peptide is dissolved in an organic solvent like DMSO, store the aliquots at -20°C or -80°C.
Troubleshooting Guides
Issue 1: Lyophilized peptide will not dissolve in aqueous buffer.
Cause: The peptide is highly hydrophobic and has minimal charge at the pH of the buffer, leading to poor solubility in water-based solutions. Peptides with over 50% hydrophobic residues are particularly prone to this issue.
Solution Workflow:
References
Technical Support Center: Adjuvant Selection for gp120 Peptide Immunization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the appropriate adjuvant for your gp120 peptide immunization experiments.
Frequently Asked Questions (FAQs)
Q1: Why is selecting the right adjuvant crucial for gp120 peptide immunization?
A1: Synthetic peptides, including those derived from gp120, are often poorly immunogenic on their own.[1] Adjuvants are critical components in vaccine formulations that enhance the immune response to an antigen.[1] The choice of adjuvant can significantly influence the magnitude and quality of the antibody and T-cell responses, which is essential for developing an effective HIV vaccine.
Q2: What are the common challenges associated with gp120 peptide immunization?
A2: The primary challenges include the inherent weak immunogenicity of synthetic peptides and the high variability of the HIV-1 envelope protein. Furthermore, the extensive glycosylation of gp120, often referred to as the "glycan shield," can mask underlying protein surfaces from antibody recognition, posing a significant hurdle for vaccine design.[2][3][4]
Q3: What are the key classes of adjuvants used for gp120 peptide vaccines?
A3: Several classes of adjuvants are used, including:
-
Aluminum salts (Alum): The most widely used adjuvant in human vaccines, known to primarily induce a Th2-biased immune response.[5]
-
Emulsions (e.g., MF59, AS03): Oil-in-water emulsions that can enhance immune cell recruitment and antigen uptake.[6]
-
Toll-like receptor (TLR) agonists (e.g., MPLA, CpG): These activate specific innate immune pathways to shape the adaptive immune response.[][8]
-
Saponins (e.g., QS-21): Often used in combination with other adjuvants to induce robust cellular and humoral immunity.
Q4: How do different adjuvants influence the type of immune response (Th1 vs. Th2)?
A4: Adjuvants play a pivotal role in directing the T-helper (Th) cell response.
-
Alum-based adjuvants are generally known to promote Th2 responses, which are crucial for antibody production.[5]
-
TLR agonists , such as MPLA (a TLR4 agonist), can drive a Th1-biased response, characterized by the production of IFN-γ and the activation of cytotoxic T lymphocytes (CTLs), which is important for clearing virally infected cells.[9]
-
Adjuvant systems like AS01 (combining MPLA and QS-21) are designed to elicit a strong and balanced Th1 and Th2 response.
Troubleshooting Guides
Issue 1: Low or Undetectable Antibody Titers After Immunization
| Possible Cause | Troubleshooting Step |
| Poor Immunogenicity of the Peptide | Couple the gp120 peptide to a carrier protein like Keyhole Limpet Hemocyanin (KLH) to enhance its immunogenicity. Consider dimerization or multimerization of the peptide to better cross-link B-cell receptors.[1] |
| Ineffective Adjuvant | The choice of adjuvant is critical. If a Th1 response is desired, consider switching from an alum-based adjuvant to one containing a TLR agonist like MPLA. For a broader response, an adjuvant system like AS01B may be more effective.[10] Ensure the adjuvant and peptide are properly formulated to ensure co-delivery to antigen-presenting cells. |
| Suboptimal Immunization Route or Schedule | The route of administration (e.g., subcutaneous, intramuscular) can impact the immune response. Review the literature for optimal routes for your chosen adjuvant. A prime-boost strategy, such as a DNA prime followed by a protein boost, can also significantly enhance antibody responses.[1] |
| Antigenic Variation | If using a strain-specific gp120 peptide, the resulting antibodies may not recognize other strains. Consider using a consensus or mosaic gp120 sequence to elicit broader responses. |
Issue 2: Vaccine Elicits a Th2-Biased Response When a Th1 Response is Desired
| Possible Cause | Troubleshooting Step |
| Adjuvant Choice | Alum, a commonly used adjuvant, is known to induce a strong Th2 response. To shift towards a Th1 response, incorporate a TLR agonist like MPLA (TLR4 agonist) or a CpG oligodeoxynucleotide (TLR9 agonist) into your formulation. |
| Cytokine Profile Analysis | Analyze the cytokine profile of responding T-cells using techniques like intracellular cytokine staining (ICS) or ELISpot to measure levels of IFN-γ (Th1) versus IL-4 and IL-5 (Th2). This will help quantify the T-cell polarization. |
Issue 3: High Background or Low Specificity in ELISA
| Possible Cause | Troubleshooting Step |
| Non-Specific Binding | Ensure adequate blocking of the ELISA plate with a suitable blocking buffer (e.g., 1% BSA or non-fat milk in PBS-T). Optimize the concentration of your primary and secondary antibodies to reduce non-specific binding. |
| Cross-Reactivity | If using polyclonal sera, there may be cross-reactivity with other components in the assay. Consider using affinity-purified antibodies or monoclonal antibodies for detection. |
| Improper Washing | Increase the number and rigor of washing steps between incubations to remove unbound reagents effectively. |
Data Presentation: Comparison of Adjuvants for gp120 Immunization
Table 1: Humoral Immune Responses to Different Adjuvants with gp120
| Adjuvant | Antigen | Study Population | Key Findings | Reference |
| MF59 | Subtype C gp120 | Healthy Adults | Induced superior IgG response rates for V1V2 loop antibodies compared to no adjuvant. | [11] |
| Alum | Subtype C gp120 | Healthy Adults | Showed comparable IgG response rates to MF59 for gp120 but lower for V1V2. | [11] |
| AS01B | Subtype C gp120 | Healthy Adults | Elicited the strongest humoral responses, with IgG response rates approaching 100%. Higher V1V2 IgG magnitude and IgG3 response rates compared to MF59. | [10][12] |
| MPL/DDA | gp120 | Mice | Immunization with gp120/mAb immune complexes in MPL/DDA adjuvant elicited high levels of gp120-specific serum IgG. | [13] |
Table 2: Cellular Immune Responses to Different Adjuvants with gp120
| Adjuvant | Antigen | Study Population | Key Findings | Reference |
| MF59 | Subtype C gp120 | Healthy Adults | Induced robust CD4+ T-cell responses. | [11] |
| Alum | Subtype C gp120 | Healthy Adults | Induced higher CD4+ T-cell response rates to gp120 at later time points (months 12 and 18) compared to MF59. | [11] |
| AS01B | Subtype C gp120 | Healthy Adults | Elicited stronger CD4+ T-cell response magnitudes and rates compared to MF59-adjuvanted regimens. | [10][12] |
Table 3: Safety and Reactogenicity of Adjuvants in gp120 Vaccine Trials
| Adjuvant | Study Population | Key Safety Findings | Reference |
| MF59 | Healthy Adults | Generally well-tolerated. Local and systemic reactogenicity events were mostly mild to moderate. | [10][12] |
| Alum | Healthy Adults | Safe and well-tolerated, with a similar safety profile to MF59 in the HVTN 107 trial. | [11] |
| AS01B | Healthy Adults | Associated with a higher frequency of grade 3 local reactogenicity events (erythema, induration) compared to MF59. Systemic reactogenicity was also observed. | [10][12] |
Experimental Protocols
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-gp120 IgG
-
Coating: Coat a 96-well high-binding microplate with 100 µL/well of recombinant gp120 protein (1-2 µg/mL in PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS-T). Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate 3 times. Add 100 µL of serially diluted serum samples and controls to the wells. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate 3 times. Add 100 µL of HRP-conjugated anti-human (or relevant species) IgG diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Development: Wash the plate 5 times. Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 100 µL/well of 1M H₂SO₄.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution giving an absorbance value above the cut-off (e.g., 2-3 times the background).[14][15][16]
Protocol 2: HIV-1 Pseudovirus Neutralization Assay
-
Virus Preparation: Generate HIV-1 Env-pseudotyped viruses by co-transfecting 293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid. Harvest the virus-containing supernatant 48-72 hours post-transfection and titrate for infectivity on TZM-bl cells.[17][18]
-
Neutralization Reaction: In a 96-well flat-bottom plate, serially dilute heat-inactivated serum samples. Add a standardized amount of pseudovirus to each well and incubate for 1 hour at 37°C.
-
Infection: Add TZM-bl cells (1 x 10⁴ cells/well) containing DEAE-Dextran to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: The percent neutralization is calculated as the reduction in relative luminescence units (RLUs) in the presence of immune serum compared to pre-immune serum or a negative control. The 50% inhibitory dilution (ID50) titer is the serum dilution that causes a 50% reduction in RLU.[19][20]
Protocol 3: Intracellular Cytokine Staining (ICS) for T-Cell Responses
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from immunized subjects.
-
Antigen Stimulation: Stimulate 1-2 x 10⁶ PBMCs with a gp120 peptide pool (e.g., 15-mer peptides overlapping by 11 amino acids) for 6 hours at 37°C in the presence of co-stimulatory antibodies (anti-CD28 and anti-CD49d) and a protein transport inhibitor (e.g., Brefeldin A or Monensin).[21][22]
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 2% formaldehyde) and then permeabilize the cell membrane with a permeabilization buffer (e.g., containing saponin).
-
Intracellular Staining: Stain for intracellular cytokines with fluorescently labeled antibodies against IFN-γ, IL-2, TNF-α, etc.
-
Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of antigen-specific, cytokine-producing CD4+ and CD8+ T-cells.[5][6][23]
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathways for common adjuvant classes.
Caption: General experimental workflow for gp120 peptide immunization and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Strategies Targeting HIV Glycans in Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein and Glycan Mimicry in HIV Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the N332-supersite of the HIV-1 envelope for vaccine design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.virginia.edu [med.virginia.edu]
- 6. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview [frontiersin.org]
- 9. Toll-like receptor agonists as cancer vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and Immunogenicity of a DNA Vaccine With Subtype C gp120 Protein Adjuvanted With MF59 or AS01B: A Phase 1/2a HIV-1 Vaccine Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and immunogenicity of a subtype C ALVAC-HIV (vCP2438) vaccine prime plus bivalent subtype C gp120 vaccine boost adjuvanted with MF59 or alum in healthy adults without HIV (HVTN 107): A phase 1/2a randomized trial | PLOS Medicine [journals.plos.org]
- 12. Safety and Immunogenicity of a DNA Vaccine With Subtype C gp120 Protein Adjuvanted With MF59 or AS01B: A Phase 1/2a HIV-1 Vaccine Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improving immunogenicity of HIV-1 envelope gp120 by glycan removal and immune complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. 4adi.com [4adi.com]
- 17. hiv.lanl.gov [hiv.lanl.gov]
- 18. hiv.lanl.gov [hiv.lanl.gov]
- 19. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pseudotype Neutralization Assays: From Laboratory Bench to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. escholarship.org [escholarship.org]
- 22. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 23. anilocus.com [anilocus.com]
validation criteria for HIV ELISpot assay results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using the HIV ELISpot assay.
Frequently Asked Questions (FAQs)
Q1: What are the essential validation criteria for an HIV ELISpot assay?
A1: A successfully validated HIV ELISpot assay ensures reliable and reproducible results. Key validation parameters include precision, sensitivity (Limit of Detection), specificity, linearity, and robustness. Consensus has been reached on the necessity of including positive controls in every run.[1][2]
Q2: What are considered critical reagents in an HIV ELISpot assay?
A2: Critical reagents are essential for the performance of the assay. For ELISpot assays, these typically include Peripheral Blood Mononuclear Cells (PBMCs), the PVDF-backed 96-well microplate, the detection antibody, and the positive control.[2]
Q3: What are the acceptance criteria for a typical HIV ELISpot assay run?
A3: While specific criteria can vary between laboratories, general acceptance criteria for an assay run are summarized in the table below.
| Control Well | Parameter | Acceptance Criteria |
| Negative/Mock Control | Average Spot Forming Cells (SFC) per million PBMCs | < 50 SFC / 10⁶ PBMCs[3] |
| Negative Antigen Control | Average SFC per well | < 5 SFC / well[3] |
| Positive Control (e.g., PHA) | Average SFC per million PBMCs | > 50 SFC / 10⁶ PBMCs[3] |
Q4: How long should blood be processed for PBMC isolation to ensure high-quality ELISpot data?
A4: The time between blood collection and processing is a critical factor. To avoid inhibitory effects from granulocyte contamination, it is recommended to process the blood within 8 hours of collection.[4] Delays beyond this can lead to lower spot numbers and degraded spot formation.[4]
Troubleshooting Guides
This section addresses common issues encountered during HIV ELISpot experiments in a question-and-answer format.
Issue 1: High Background
Q: I am observing high background in my ELISpot wells. What are the possible causes and solutions?
A: High background can obscure specific responses and make data interpretation difficult. The flowchart below outlines a systematic approach to troubleshooting this issue.
References
- 1. tandfonline.com [tandfonline.com]
- 2. eurofins-viracor.com [eurofins-viracor.com]
- 3. Performance of International AIDS Vaccine Initiative African clinical research laboratories in standardised ELISpot and peripheral blood mononuclear cell processing in support of HIV vaccine clinical trials | Langat | African Journal of Laboratory Medicine [ajlmonline.org]
- 4. celerion.com [celerion.com]
Validation & Comparative
Navigating the Maze of HIV-1 V3 Loop Variability: A Comparative Guide to Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals engaged in the fight against HIV-1, understanding the intricate dance between antibodies and the ever-shifting gp120 V3 loop is paramount. This guide provides a comparative analysis of the cross-reactivity of various antibodies to different V3 loop variants, supported by quantitative experimental data and detailed methodologies, to aid in the development of effective therapeutic and prophylactic strategies.
The third variable loop (V3) of the HIV-1 envelope glycoprotein gp120 is a critical determinant for viral entry into host cells, as it is involved in co-receptor binding.[1] While its high degree of genetic variability poses a significant challenge to the development of a broadly effective vaccine, the V3 loop also presents a key target for neutralizing antibodies. This guide delves into the cross-reactivity profiles of several well-characterized monoclonal antibodies, offering a comparative look at their efficacy against a spectrum of V3 loop variants.
Quantitative Analysis of Antibody Cross-Reactivity
The neutralizing activity of antibodies against different HIV-1 strains is a critical measure of their potential therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an antibody required to inhibit 50% of viral activity in vitro. The lower the IC50 value, the more potent the antibody.
Below are tables summarizing the neutralization potency (IC50 in µg/mL) of several key anti-V3 loop monoclonal antibodies against a panel of HIV-1 pseudoviruses expressing diverse V3 loop sequences. These antibodies, including the broadly neutralizing antibodies (bNAbs) PGT121, PGT128, and 10-1074, are at the forefront of HIV-1 research.
Table 1: Neutralization Potency (IC50 in µg/mL) of Anti-V3 Glycan Broadly Neutralizing Antibodies
| HIV-1 Pseudovirus | PGT121[2][3] | PGT128[4] | 10-1074[5][6] |
| Clade A | |||
| Q461.d1 | 0.02 | 0.01 | 0.03 |
| Q842.d16 | 0.11 | 0.04 | 0.15 |
| Clade B | |||
| SF162 | <0.006 | 0.01 | 0.01 |
| JR-FL | 0.03 | 0.01 | 0.04 |
| Clade C | |||
| DU156.12 | 0.01 | 0.01 | 0.02 |
| ZM214M.PL15 | 0.04 | 0.03 | 0.08 |
| Clade AG | |||
| CNE19 | 0.09 | >50 | >50 |
Note: IC50 values are compiled from multiple sources and represent the geometric mean where available. A value of ">50" indicates that the antibody did not achieve 50% neutralization at the highest concentration tested.
Table 2: Neutralization Potency (IC50 in µg/mL) of Other Anti-V3 Loop Monoclonal Antibodies
| HIV-1 Pseudovirus | 447-52D[7][8] | 2219[7] | 2557[7] | 3074[7] |
| Clade A | ||||
| 92RW020 | 0.12 | 0.34 | 0.21 | 0.08 |
| Clade B | ||||
| SF162 | <0.07 | 0.15 | 0.09 | 0.05 |
| MN | 0.01 | 0.02 | 0.01 | 0.01 |
| Clade C | ||||
| 92BR025 | >50 | 2.3 | >50 | 1.5 |
| Clade F | ||||
| 93BR020 | 1.2 | 0.8 | 0.5 | 0.3 |
In addition to neutralization, the binding affinity of an antibody to its target epitope provides valuable insight into the strength of the interaction. The dissociation constant (Kd) is a common metric, with lower values indicating a higher affinity.
Table 3: Binding Affinity (Kd in nM) of Anti-V3 Loop Antibodies to gp120 Variants
| Antibody | gp120 Variant | Binding Affinity (Kd in nM) |
| 447-52D[9] | SF162 gp120 | High Affinity (Specific value not provided) |
| 447-52D[9] | BaL gp120 | Lower Affinity (Specific value not provided) |
| 447-52D[9] | A244 gp120 | No Binding |
| PGT128[10] | eODmV3 (engineered gp120 outer domain) | 46 |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for the key assays used to assess antibody cross-reactivity.
TZM-bl Neutralization Assay
This assay is a widely used method to measure the ability of antibodies to neutralize HIV-1 infection in vitro.
Principle: The TZM-bl cell line is a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, making it susceptible to infection by a broad range of HIV-1 isolates. These cells contain integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 long terminal repeat (LTR). Upon viral entry and Tat protein expression, the LTR is activated, leading to the production of luciferase. The amount of light produced is proportional to the level of viral infection. Neutralizing antibodies will block viral entry and thus reduce luciferase expression.
Detailed Protocol:
-
Cell Preparation: TZM-bl cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Antibody Dilution: Test antibodies are serially diluted in growth medium in a 96-well flat-bottom plate.
-
Virus Incubation: A standardized amount of HIV-1 pseudovirus is added to each well containing the diluted antibodies. The antibody-virus mixture is incubated for 1 hour at 37°C to allow for antibody-virus binding.
-
Infection: After the incubation, TZM-bl cells are added to each well.
-
Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry, replication, and reporter gene expression.
-
Lysis and Luminescence Reading: After 48 hours, the cells are lysed, and a luciferase substrate is added. The luminescence is measured using a luminometer.
-
Data Analysis: The percentage of neutralization is calculated by comparing the luminescence in the presence of the antibody to the luminescence in the absence of the antibody (virus control). The IC50 value is determined by plotting the percent neutralization against the antibody concentration and fitting the data to a dose-response curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Principle: An antigen (in this case, a gp120 V3 loop peptide or protein) is immobilized on a solid surface. The antibody of interest is then added and allowed to bind to the antigen. A secondary antibody, which is conjugated to an enzyme, is then added and binds to the primary antibody. Finally, a substrate for the enzyme is added, which results in a color change that can be measured spectrophotometrically. The intensity of the color is proportional to the amount of bound antibody.
Detailed Protocol:
-
Coating: 96-well microplates are coated with the gp120 V3 loop antigen (e.g., 1-5 µg/mL in a suitable buffer) and incubated overnight at 4°C.
-
Blocking: The plates are washed, and any remaining non-specific binding sites are blocked with a blocking buffer (e.g., 5% non-fat dry milk in phosphate-buffered saline with 0.05% Tween-20) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: The plates are washed again, and serial dilutions of the primary antibody are added to the wells and incubated for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: After another wash step, an enzyme-conjugated secondary antibody (e.g., goat anti-human IgG-HRP) is added and incubated for 1 hour at room temperature.
-
Detection: The plates are washed, and a chromogenic substrate (e.g., TMB) is added. The reaction is allowed to develop, and then stopped with a stop solution (e.g., 2N H2SO4).
-
Reading: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The binding is quantified by the absorbance values.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure real-time biomolecular interactions.
Principle: One molecule (the ligand, e.g., the antibody) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., the gp120 V3 loop protein) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the real-time monitoring of the association and dissociation of the molecules, from which kinetic parameters (kon and koff) and the dissociation constant (Kd) can be calculated.
Detailed Protocol:
-
Ligand Immobilization: The antibody is immobilized on the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of the gp120 V3 loop protein are injected over the sensor surface.
-
Association and Dissociation Monitoring: The binding (association) and unbinding (dissociation) of the protein to the antibody are monitored in real-time.
-
Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the antibody-antigen interaction without denaturing the immobilized antibody.
-
Data Analysis: The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[11][12][13][14]
Biolayer Interferometry (BLI) for Binding Kinetics
BLI is another label-free technology for monitoring biomolecular interactions in real-time.
Principle: A biosensor tip is coated with a ligand (e.g., an antibody). The tip is then dipped into a solution containing the analyte (e.g., the gp120 V3 loop protein). As the analyte binds to the ligand, the thickness of the biological layer on the biosensor tip increases, causing a shift in the interference pattern of white light reflected from the tip. This spectral shift is measured in real-time to monitor association and dissociation.
Detailed Protocol:
-
Baseline: The biosensor tip is first dipped into a buffer-only well to establish a baseline reading.
-
Loading: The biosensor is then moved to a well containing the antibody to be immobilized on the tip surface.
-
Association: The antibody-loaded biosensor is then moved to a well containing the gp120 V3 loop protein at a specific concentration, and the association is measured.
-
Dissociation: Finally, the biosensor is moved back to a buffer-only well to measure the dissociation of the protein from the antibody.
-
Data Analysis: Similar to SPR, the resulting data is fitted to a binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd).[15][16][17][18][19]
Visualizing Experimental Workflows and Relationships
To further clarify the experimental processes and the conceptual framework of antibody cross-reactivity, the following diagrams are provided.
This guide provides a foundational understanding of antibody cross-reactivity to the HIV-1 gp120 V3 loop. The presented data and protocols are intended to serve as a valuable resource for researchers working to unravel the complexities of HIV-1 neutralization and to design the next generation of HIV-1 vaccines and therapeutics.
References
- 1. Neutralization of diverse human immunodeficiency virus type 1 variants by an anti-V3 human monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics and antiviral activity of PGT121, a broadly neutralizing monoclonal antibody against HIV-1: a randomized, placebo-controlled, phase 1 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex-type N-glycan recognition by potent broadly neutralizing HIV antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody responses to the HIV-1 envelope high mannose patch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antibody 10-1074 suppresses viremia in HIV-1-infected individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-V3 Monoclonal Antibodies Display Broad Neutralizing Activities against Multiple HIV-1 Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Binding Affinity of Antibodies to HIV-1 Recombinant Envelope Glycoproteins, Pseudoviruses, Infectious Molecular Clones, and Cell-Expressed Trimeric gp160 Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A potent and broad neutralizing antibody recognizes and penetrates the HIV glycan shield - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Antibody–Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 12. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. path.ox.ac.uk [path.ox.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 17. Label-Free Kinetic Analysis of an Antibody–Antigen Interaction Using Biolayer Interferometry | Springer Nature Experiments [experiments.springernature.com]
- 18. youtube.com [youtube.com]
- 19. Strategies Using Bio-Layer Interferometry Biosensor Technology for Vaccine Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
Cyclic V3 Loop Peptides Demonstrate Superior Immunogenicity Over Linear Counterparts in HIV-1 Research
Researchers and drug development professionals in the HIV-1 vaccine field are increasingly recognizing the enhanced immunogenic potential of cyclic V3 loop peptides compared to their linear analogs. Experimental data consistently indicates that constraining the V3 loop peptide in a conformation that mimics its native structure on the viral envelope protein gp120 results in a more robust and functionally effective antibody response.
The third variable loop (V3) of the HIV-1 envelope glycoprotein gp120 is a critical determinant for viral entry into host cells and a primary target for neutralizing antibodies. Consequently, it has been a focal point for vaccine development. Synthetic peptides mimicking the V3 loop are used as immunogens to elicit a protective antibody response. However, the inherent flexibility of linear peptides can lead to the generation of antibodies that recognize a wide array of conformations, many of which are not relevant to the native viral protein. This often results in a less potent neutralizing antibody response.[1][2]
Cyclic V3 peptides, constrained to adopt a more native-like β-hairpin conformation, have been shown to elicit a significantly stronger and more focused immune response.[1] This conformational constraint is thought to better present the relevant neutralizing epitopes to the immune system, leading to the production of antibodies with higher affinity and greater neutralizing capacity.
Quantitative Comparison of Immunogenicity
To illustrate the differences in immunogenicity, the following table summarizes key findings from comparative studies.
| Immunogen Format | Antibody Titer (GMT) | Neutralizing Activity | Key Findings | Reference |
| Cyclic V3 Peptide | 3,100 - 20,000 | 30-fold stronger HIV-1 neutralizing response compared to the homologous linear V3 peptide. | Optimization of the disulfide bond location in constrained V3 peptides yields a more potent immunogen. | [1] |
| Linear V3 Peptide | Lower than cyclic counterparts | Significantly lower neutralizing activity. | Elicits antibodies to multiple conformations, many of which are not neutralizing. | [1] |
| gp120 | Variable | Lower neutralizing response compared to optimally constrained V3 peptides. | The full protein can present multiple immunodominant non-neutralizing epitopes. | [1] |
GMT: Geometric Mean Titer
Experimental Workflows
The generation and evaluation of V3 loop peptide immunogens involve a series of well-defined experimental procedures. The general workflow for comparing the immunogenicity of linear and cyclic V3 peptides is depicted below.
Detailed Experimental Protocols
Peptide Synthesis and Cyclization
V3 loop peptides are typically synthesized using solid-phase peptide synthesis (SPPS). For cyclic peptides, cysteine residues are incorporated at strategic positions to allow for the formation of a disulfide bond, which constrains the peptide's conformation.
Protocol for Peptide Cyclization:
-
Synthesize the linear peptide with flanking cysteine residues using standard Fmoc chemistry.
-
Purify the linear peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Dissolve the purified linear peptide in a solution of 20% dimethyl sulfoxide (DMSO) in water at a concentration of 1 mg/mL.
-
Adjust the pH of the solution to 8.5 with ammonium hydroxide.
-
Stir the solution at room temperature for 16-24 hours to allow for air oxidation and disulfide bond formation.
-
Monitor the cyclization process by mass spectrometry to confirm the 2 Da mass decrease corresponding to the formation of the disulfide bond.[1]
-
Purify the cyclic peptide using RP-HPLC to remove any remaining linear peptide and other impurities.[1]
Immunization of Animals
Rabbits are commonly used for immunization studies to evaluate the immunogenicity of V3 peptides.
Immunization Protocol:
-
Conjugate the purified linear or cyclic V3 peptides to a carrier protein, such as keyhole limpet hemocyanin (KLH), to enhance immunogenicity.
-
Emulsify the peptide-KLH conjugate with an appropriate adjuvant (e.g., Freund's complete adjuvant for the primary immunization and Freund's incomplete adjuvant for subsequent boosts).
-
Immunize New Zealand white rabbits intramuscularly with 250 µg of the purified peptide conjugate.[1]
-
Administer booster immunizations at weeks 4, 8, and 13.[1]
-
Collect blood samples prior to the first immunization (pre-immune serum) and at specified time points after each immunization to monitor the antibody response.[1]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a standard method for quantifying the titer of V3-specific antibodies in the collected sera.
ELISA Protocol:
-
Coat 96-well microtiter plates with 100 µL of the V3 peptide (linear or cyclic) at a concentration of 2 µg/mL in bicarbonate buffer (pH 9.6) and incubate overnight at 4°C.[3]
-
Wash the plates with phosphate-buffered saline (PBS) containing 0.05% Tween 20 (wash buffer).[3]
-
Block the plates with 200 µL of 5% non-fat dry milk in PBS for 1 hour at room temperature to prevent non-specific binding.[3]
-
Wash the plates four times with wash buffer.[3]
-
Add serial dilutions of the rabbit sera to the wells and incubate for 1.5 hours at room temperature.[1]
-
Wash the plates four times with wash buffer.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-rabbit IgG) and incubate for 1 hour at room temperature.
-
Wash the plates four times with wash buffer.
-
Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
The antibody titer is determined as the reciprocal of the highest serum dilution that gives a positive signal above the background.
HIV-1 Neutralization Assay
The functional capacity of the elicited antibodies to neutralize HIV-1 is assessed using a neutralization assay.
Neutralization Assay Protocol:
-
Serially dilute the heat-inactivated rabbit sera in a 96-well plate.
-
Incubate the diluted sera with a known amount of HIV-1 pseudovirus for 1 hour at 37°C.[4]
-
Add target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) to the serum-virus mixture.[4]
-
Incubate the plates for 48 hours at 37°C.
-
Measure the luciferase activity in the cells, which is proportional to the level of viral infection.
-
The neutralization titer is calculated as the serum dilution that results in a 50% reduction in luciferase activity compared to control wells with no serum (IC₅₀).[4]
References
- 1. An Optimally constrained V3 peptide is a better immunogen than its linear homolog or HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 neutralizing antibodies: understanding nature’s pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the V3 Loop as a Target Epitope for Antibodies Involved in the Neutralization of Primary Isolates versus T-Cell-Line-Adapted Strains of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
A Comparative Guide to the Immunogenicity of gp120 (318-327) Peptide and Whole gp120 Protein
For Researchers, Scientists, and Drug Development Professionals
The development of an effective HIV-1 vaccine remains a critical global health challenge. The viral envelope glycoprotein, gp120, is a primary target for neutralizing antibodies and a key component in many vaccine candidates. This guide provides a detailed comparison of the immunogenicity of the full-length, glycosylated gp120 protein versus a specific, conserved peptide epitope, gp120 (318-327), located within the V3 loop. This comparison aims to inform vaccine design strategies by objectively presenting experimental data on the humoral and cellular immune responses elicited by these two immunogens.
Executive Summary
The choice between using a whole protein antigen versus a smaller, targeted peptide epitope is a central question in vaccine development. The whole gp120 protein presents a broad range of conformational and linear epitopes, but its immunogenicity can be hampered by extensive glycosylation that shields conserved neutralizing epitopes. In contrast, the gp120 (318-327) peptide, a well-characterized cytotoxic T-lymphocyte (CTL) epitope, offers the potential to focus the immune response on a conserved and functionally important region.
Experimental evidence suggests that while the whole gp120 protein can induce a range of antibody and T-cell responses, a conformationally constrained peptide mimicking the V3 loop, which includes the 318-327 region, can elicit a significantly more potent neutralizing antibody response. The cellular immune response to the gp120 (318-327) peptide has been shown to be robust, inducing strong CTL activity. This guide will delve into the quantitative data and experimental methodologies that underpin these findings.
Data Presentation: A Quantitative Comparison
The following tables summarize the key immunological parameters from comparative studies. It is important to note that the data are compiled from different studies that may use varied methodologies, animal models, and adjuvants, which can influence the results.
| Immunogen | Animal Model | Adjuvant | Mean Antibody Titer (ELISA) | Neutralization IC50 (vs. Homologous Virus) | Reference |
| Constrained V3 Peptide | Rabbit | Freund's Adjuvant | GMT: 3,100 - 20,000 (V3 peptide binding) | GMT: 1,200 - 36,000 | Moseri et al., 2010 |
| Whole gp120 Protein | Rabbit | Freund's Adjuvant | GMT: 1,600 (gp120 binding) | GMT: <50 - 1,200 | Moseri et al., 2010 |
| V3:Ty-VLP | Mouse | Alum or None | Not Reported | Not Reported | Harris et al., 1993 |
| Recombinant gp120 | Mouse | Alum or None | Not Reported | Not Reported | Harris et al., 1993 |
Table 1: Comparative Humoral Immune Responses. GMT: Geometric Mean Titer. The study by Moseri et al. (2010) demonstrated that an optimally constrained V3 peptide elicited a 30-fold stronger neutralizing antibody response compared to the whole gp120 protein.
| Immunogen | Animal Model | Assay | Key Findings | Reference |
| gp120 (318-327) Peptide (in DNA vaccine) | Mouse (BALB/c) | 51Cr Release Assay | Elicited statistically significant CTL responses. | An & Soral, 2006[1] |
| V3:Ty-VLP | Mouse | T-cell Proliferation | Induced reproducibly higher V3-specific proliferative responses compared to rgp120. | Harris et al., 1993 |
| Recombinant gp120 | Mouse | T-cell Proliferation | Lower V3-specific proliferative responses compared to V3:Ty-VLP. | Harris et al., 1993 |
| V3 Loop Peptide | Human | Cytokine Production (IFN-γ, IL-4) | Initial IFN-γ dominant (Th1) response, with IL-4 (Th2) appearing after multiple immunizations. | Clerici et al., 1998 |
| Recombinant gp120 | Human | Cytokine Production (IFN-γ, IL-4) | Similar to V3 loop peptide, an initial IFN-γ dominant response was observed. | Clerici et al., 1998 |
Table 2: Comparative Cellular Immune Responses. VLP: Virus-Like Particle. These studies suggest that V3-based immunogens can elicit strong T-cell responses, in some cases superior to the whole gp120 protein.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of immunogenicity studies. Below are summaries of key experimental protocols cited in this guide.
Immunization of Mice with gp120 Protein or V3 Peptide
-
Animals: 6-8 week old female BALB/c mice are commonly used.
-
Immunogens: Recombinant gp120 protein or synthetic gp120 (318-327) peptide (often conjugated to a carrier protein or formulated in a delivery system).
-
Adjuvant: A common adjuvant used is Freund's Adjuvant (Complete for the primary immunization and Incomplete for subsequent boosts). Other adjuvants like Alum (aluminum hydroxide) are also utilized.
-
Immunization Schedule: Mice are typically immunized subcutaneously or intraperitoneally with 10-50 µg of the immunogen emulsified in adjuvant. Booster immunizations are given at 2-3 week intervals.
-
Sample Collection: Blood is collected via retro-orbital or tail bleeding to assess antibody responses. Spleens are harvested at the end of the experiment for the analysis of T-cell responses.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-gp120 Antibodies
-
Coating: 96-well microtiter plates are coated with 1-5 µg/mL of recombinant gp120 protein or the specific V3 peptide in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Blocking: Plates are washed with PBS containing 0.05% Tween 20 (PBST) and then blocked with a blocking buffer (e.g., 5% non-fat milk in PBST) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Serum samples are serially diluted in blocking buffer and added to the wells. The plates are incubated for 1-2 hours at room temperature.
-
Detection: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the host species' IgG (e.g., goat anti-mouse IgG-HRP) is added and incubated for 1 hour.
-
Development: The plates are washed again, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the optical density is read at 450 nm using a microplate reader. Antibody titers are typically determined as the reciprocal of the highest dilution giving an absorbance value above a pre-determined cut-off.
Cytotoxic T-Lymphocyte (CTL) Assay (51Cr Release Assay)
-
Effector Cell Preparation: Splenocytes from immunized mice are harvested and restimulated in vitro with the gp120 (318-327) peptide for 5-7 days in the presence of IL-2 to expand the population of peptide-specific CTLs.
-
Target Cell Preparation: Target cells (e.g., P815 mastocytoma cells) are labeled with 51Cr by incubating with Na251CrO4. A portion of the labeled target cells is then pulsed with the gp120 (318-327) peptide.
-
Co-culture: Effector cells are co-cultured with the labeled target cells (both peptide-pulsed and unpulsed) at various effector-to-target (E:T) ratios for 4-6 hours.
-
Measurement of 51Cr Release: The amount of 51Cr released into the supernatant due to cell lysis is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Visualizing the Rationale and Workflow
To better understand the concepts and procedures discussed, the following diagrams created using the DOT language are provided.
Conclusion
The available evidence suggests a trade-off between the breadth of epitopes presented by the whole gp120 protein and the focused and potent response that can be elicited by a specific, conserved peptide like gp120 (318-327). While the whole protein can induce a wider array of immune responses, these may not always be directed towards the most critical neutralizing or protective epitopes, in part due to glycan shielding.
A well-designed, conformationally constrained peptide from the V3 loop, on the other hand, has been shown to induce a more potent neutralizing antibody response than the whole gp120 protein in a head-to-head comparison. Furthermore, the gp120 (318-327) region is a known target for CTLs, and peptide-based immunogens incorporating this sequence can elicit strong cell-mediated immunity.
For researchers and drug development professionals, these findings highlight the potential of peptide-based vaccines, particularly when structural constraints are used to mimic the native conformation of the epitope. Future research should focus on direct, comprehensive comparisons of these immunogens in relevant preclinical models, including in vivo challenge studies, to definitively determine their relative protective efficacy. The choice of adjuvant and delivery system will also be critical in optimizing the desired type and magnitude of the immune response for either vaccination strategy.
References
Validation of HIV-1 gp120 (318-327) as a Cytotoxic T-Lymphocyte Epitope: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the HIV-1 envelope glycoprotein gp120 (318-327) peptide, RGPGRAFVTI, as a cytotoxic T-lymphocyte (CTL) epitope. It compares its immunogenicity with that of a well-characterized immunodominant epitope from the HIV-1 Gag protein, SLYNTVATL, supported by experimental data from established immunological assays. This document is intended for researchers, scientists, and professionals in drug development and vaccine research.
Executive Summary
The identification and validation of specific epitopes recognized by CTLs are crucial for the development of effective HIV-1 vaccines and immunotherapies. The gp120 (318-327) peptide has been identified as a target for the host's CTL response. However, its immunogenic potential relative to other viral epitopes, particularly those derived from the Gag protein, is a subject of ongoing research. This guide presents a comparative overview of the CTL responses elicited by the gp120 (318-327) epitope and the immunodominant Gag p17 (77-85) epitope, SLYNTVATL. Evidence suggests that while gp120 (318-327) is a valid CTL epitope, Gag-derived epitopes generally elicit more frequent and robust CTL responses in HIV-1 infected individuals.
Comparative Immunogenicity of gp120 (318-327) and Gag (77-85) CTL Epitopes
CTL responses to HIV-1 are not uniformly distributed across the viral proteome. Certain epitopes are more consistently and strongly recognized by the immune system, a phenomenon known as immunodominance. Numerous studies have indicated that the HIV-1 Gag protein is a primary target for CTLs, and responses against Gag epitopes are often associated with better control of viral replication. In contrast, responses to envelope glycoproteins like gp120 are generally less frequent and of lower magnitude.
While direct head-to-head quantitative data for gp120 (318-327) versus Gag (77-85) in the same study cohort is limited in publicly available literature, the broader consensus from multiple studies points towards the immunodominance of Gag epitopes.
Table 1: Comparison of CTL Responses to gp120 (318-327) and Gag (77-85) Epitopes
| Feature | gp120 (318-327) - RGPGRAFVTI | Gag (77-85) - SLYNTVATL |
| Protein Origin | Envelope Glycoprotein (Env) | Group-Specific Antigen (Gag) |
| Immunogenicity | Recognized CTL epitope | Immunodominant CTL epitope |
| Frequency of Response | Less frequently targeted in HIV+ populations | Frequently targeted in HLA-A*0201 positive individuals |
| Magnitude of Response | Generally lower magnitude | Often elicits strong and high-magnitude responses |
| Association with Viral Control | Less clearly associated with viral control | Responses are often correlated with lower viral loads |
Experimental Data
A study investigating the impact of signal peptide sequences on the immunogenicity of DNA epitope vaccines provides quantitative data for the gp120 (318-327) epitope. In this research, splenocytes from immunized mice were used as effector cells in a chromium release assay against target cells pulsed with the gp120 (318-327) peptide. The results demonstrated a significant level of specific lysis, confirming the peptide's ability to elicit a CTL response.
Table 2: Chromium Release Assay Data for gp120 (318-327) Epitope
| Effector to Target Ratio | % Specific Lysis (mean) |
| 200:1 | ~40% |
| 66:1 | ~25% |
| 22:1 | ~15% |
| 7:1 | ~5% |
Note: Data is approximated from graphical representations in the cited literature. The study compared different vaccine constructs, with the data presented here representing the response to the gp120 (318-327) peptide itself.
Experimental Protocols
Chromium-51 Release Assay
The chromium-51 (⁵¹Cr) release assay is a standard method to measure cell-mediated cytotoxicity.
Principle: Target cells are labeled with radioactive ⁵¹Cr. When cytotoxic T-lymphocytes (CTLs) recognize and lyse these target cells, the ⁵¹Cr is released into the cell culture supernatant. The amount of radioactivity in the supernatant is proportional to the number of cells killed by the CTLs.
Protocol:
-
Target Cell Preparation:
-
Target cells (e.g., T2 cells or autologous B-LCLs) are incubated with 100 µCi of Na₂⁵¹CrO₄ for 60-90 minutes at 37°C.
-
The cells are washed three times with culture medium to remove excess ⁵¹Cr.
-
Labeled target cells are resuspended to a concentration of 1 x 10⁵ cells/mL.
-
-
Peptide Pulsing:
-
Labeled target cells are incubated with the specific peptide epitope (e.g., gp120 (318-327) or Gag (77-85)) at a concentration of 1-10 µg/mL for 1 hour at 37°C.
-
-
Effector Cell Preparation:
-
Effector cells (CTLs), typically peripheral blood mononuclear cells (PBMCs) or a cultured CTL line, are prepared at various concentrations to achieve different effector-to-target (E:T) ratios.
-
-
Co-incubation:
-
100 µL of target cells (1 x 10⁴ cells) and 100 µL of effector cells are mixed in a 96-well round-bottom plate at the desired E:T ratios (e.g., 100:1, 50:1, 25:1).
-
For control wells, target cells are incubated with medium alone (spontaneous release) or with a detergent like 1% Triton X-100 (maximum release).
-
-
Incubation and Harvesting:
-
The plate is incubated for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, the plate is centrifuged, and 100 µL of the supernatant from each well is carefully collected.
-
-
Measurement of Radioactivity:
-
The radioactivity in the collected supernatant is measured using a gamma counter.
-
-
Calculation of Specific Lysis:
-
The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. For CTLs, it is commonly used to detect interferon-gamma (IFN-γ) production upon antigen recognition.
Principle: The assay captures cytokines secreted by individual T cells onto a membrane coated with a specific anti-cytokine antibody. The captured cytokine is then detected by a second, enzyme-conjugated anti-cytokine antibody, which generates a colored spot at the site of each secreting cell.
Protocol:
-
Plate Coating:
-
A 96-well PVDF membrane plate is coated with an anti-IFN-γ monoclonal antibody overnight at 4°C.
-
-
Plate Washing and Blocking:
-
The plate is washed with sterile PBS to remove unbound antibody.
-
The wells are blocked with sterile culture medium containing 10% fetal bovine serum for at least 1 hour at 37°C to prevent non-specific binding.
-
-
Cell Plating and Stimulation:
-
PBMCs are added to the wells at a concentration of 2 x 10⁵ cells per well.
-
The specific peptide epitope (e.g., gp120 (318-327) or Gag (77-85)) is added to the wells at a final concentration of 1-10 µg/mL.
-
A negative control (medium alone or an irrelevant peptide) and a positive control (e.g., phytohemagglutinin) are included.
-
-
Incubation:
-
The plate is incubated for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection:
-
The cells are removed, and the plate is washed with PBS containing 0.05% Tween-20.
-
A biotinylated anti-IFN-γ detection antibody is added to each well and incubated for 2 hours at room temperature.
-
After washing, streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) is added and incubated for 1 hour.
-
The plate is washed again, and a substrate solution is added, which results in the formation of colored spots.
-
-
Spot Counting and Analysis:
-
The plate is washed with water and allowed to dry.
-
The spots are counted using an automated ELISpot reader.
-
The results are expressed as spot-forming cells (SFC) per million PBMCs.
-
Visualizations
Experimental Workflow for CTL Epitope Validation
Comparative Analysis of HIV-1 gp120 V3 Loop Sequences Across Clades: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of the HIV-1 envelope glycoprotein gp120, particularly the third variable loop (V3), is paramount for the development of effective vaccines and entry inhibitors. The V3 loop is a critical determinant of co-receptor tropism, influencing whether the virus uses the CCR5 or CXCR4 co-receptor for entry into host cells, a factor that can impact disease progression.
This guide provides a comparative analysis of gp120 V3 loop sequences across various HIV-1 clades, presenting key quantitative data, detailed experimental methodologies, and visual representations of critical pathways and workflows.
Data Presentation: V3 Loop Sequence Characteristics Across HIV-1 Clades
The following tables summarize the key characteristics of the gp120 V3 loop across major HIV-1 clades, including length variation and amino acid frequencies at positions critical for determining co-receptor tropism.
Table 1: V3 Loop Length Variation Across HIV-1 Clades
| Clade | Predominant Length (amino acids) | Range of Length (amino acids) |
| A | 35 | 31-39 |
| B | 35 | 31-39 |
| C | 35 | 31-39 |
| D | 33 | 31-39 |
| CRF01_AE | 35 | 31-39 |
| CRF02_AG | 35 | 31-39 |
| G | 35 | 31-39 |
Note: While the predominant length of the V3 loop is highly conserved at 35 amino acids, variations exist. Clade D, for instance, often presents with a shorter loop due to deletions.
Table 2: Consensus Amino Acid Sequences of the V3 Loop for Major HIV-1 Clades
| Clade | V3 Loop Consensus Sequence |
| A | CTRPNNNTRKSVRIGPGQAFYATGDIIGDIRQAHC |
| B | CTRPNNNTRKSIHIGPGRAFYTTGEIIGDIRQAHC |
| C | CTRPNNNTRKSIRIGPGQTFYATGDIIGDIRQAHC |
| D | CTRPNNNTRKSIRIGPGQAFYATGDVIGDIRQAHC |
| CRF01_AE | CTRPNNNTRTSITIGPGQVFYRTGDIIGDIRKAYC |
| CRF02_AG | CTRPNNNTRKSVRIGPGQTFYATGDIIGDIRQAHC |
| G | CTRPNNNTRKSIRIGPGQAFYATGDIIGDIRQAHC |
Source: Adapted from the Los Alamos HIV Sequence Database.
Table 3: Frequency of Key Amino Acids at Positions 11 and 25 of the V3 Loop for HIV-1 Clades A and C
| Clade | Position 11 Amino Acid Frequency (%) | Position 25 Amino Acid Frequency (%) |
| A | S (Serine): 43.1, R (Arginine): 20.9, N (Asparagine): 11.5, K (Lysine): 9.1 | G (Glycine): 43.2, D (Aspartic Acid): 16.9, N (Asparagine): 14.7, S (Serine): 9.5 |
| C | S (Serine): 62.1, R (Arginine): 13.9, N (Asparagine): 9.8, T (Threonine): 4.9 | G (Glycine): 55.8, D (Aspartic Acid): 13.3, N (Asparagine): 12.1, S (Serine): 7.6 |
Source: Adapted from a statistical comparison of V3 loop sequences from the Los Alamos HIV Sequence Database.[1] The presence of positively charged amino acids (Arginine or Lysine) at positions 11 and/or 25 is strongly associated with CXCR4 co-receptor usage.[2][3]
Experimental Protocols
Accurate characterization of the V3 loop sequence and its functional consequences relies on robust experimental methodologies. Below are detailed protocols for key experiments.
V3 Loop Sequencing
a) Sanger Sequencing of the V3 Loop
This method provides high-accuracy sequences for individual viral clones.
-
Viral RNA Extraction: Extract viral RNA from patient plasma or cell culture supernatant using a commercial kit.
-
Reverse Transcription and PCR (RT-PCR): Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme. Amplify the V3 region of the env gene from the cDNA using specific primers.
-
PCR Product Purification: Purify the amplified V3 loop DNA fragment to remove primers and other reaction components.
-
Cycle Sequencing: Perform a cycle sequencing reaction using the purified PCR product, a sequencing primer, DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
-
Capillary Electrophoresis: Separate the resulting DNA fragments by size using an automated capillary electrophoresis sequencer.
-
Sequence Analysis: The sequencer's software analyzes the fluorescent signals to determine the nucleotide sequence of the V3 loop.
b) Next-Generation Sequencing (NGS) of the V3 Loop
NGS allows for deep sequencing of the V3 region, enabling the detection of minor viral variants within a population.
-
Library Preparation: Ligate sequencing adapters to the ends of the purified V3 loop PCR products to create a sequencing library.
-
Clonal Amplification: Amplify the library fragments on a solid surface to form clusters of identical DNA molecules.
-
Sequencing by Synthesis: Sequence the amplified DNA clusters in a massively parallel fashion.
-
Data Analysis: Use bioinformatics pipelines to align the sequence reads, identify variants, and determine their frequencies within the viral population.
Co-receptor Tropism Determination
a) Genotypic Tropism Prediction
Bioinformatic tools predict co-receptor usage based on the V3 loop amino acid sequence. The "11/25 rule" is a simple method where the presence of a positively charged amino acid (arginine or lysine) at position 11 or 25 suggests CXCR4 tropism.[2][3] More sophisticated algorithms like Geno2pheno and PSSM provide a more accurate prediction.[4][5]
b) Phenotypic Tropism Assay (Cell-Cell Fusion Assay)
This assay directly measures the ability of the viral envelope to mediate fusion with cells expressing either CCR5 or CXCR4.
-
Cell Culture: Maintain two cell lines: one expressing CD4 and CCR5, and another expressing CD4 and CXCR4. These are the target cells. Also, maintain a cell line that can be engineered to express the patient-derived HIV-1 envelope protein (effector cells).
-
Transfection: Transfect the effector cells with a plasmid encoding the patient-derived env gene.
-
Co-culture: Co-culture the transfected effector cells with each of the target cell lines.
-
Fusion Detection: If the envelope protein can bind to the co-receptor on the target cells, cell-cell fusion will occur, forming large, multinucleated cells (syncytia). Fusion can be quantified using a reporter gene system (e.g., luciferase or beta-galactosidase) that is activated upon cell fusion.
-
Data Analysis: A positive signal with the CCR5-expressing cells indicates an R5-tropic virus, a signal with the CXCR4-expressing cells indicates an X4-tropic virus, and signals with both indicate a dual/mixed-tropic virus.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the comparative analysis of gp120 V3 loop sequences.
Caption: Experimental workflow for V3 loop analysis.
Caption: V3 loop sequence and co-receptor binding.
References
- 1. Distinct Sequence Patterns Characterize the V3 Region of HIV Type 1 gp120 from Subtypes A and C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population-Based Sequencing of the V3 Region of env for Predicting the Coreceptor Usage of Human Immunodeficiency Virus Type 1 Quasispecies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variability in the Human Immunodeficiency Virus Type 1 gp120 Env Protein Linked to Phenotype-Associated Changes in the V3 Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Performance of commonly used genotypic assays and comparison with phenotypic assays of HIV-1 coreceptor tropism in acutely HIV-1-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular determinants analysis and co receptor tropism prediction of V3 loop of HIV-1 “C” clade sequences isolated from India using insilico approach - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Immunological Landscape of HIV-1: A Comparative Guide to gp120 (318-327) Peptide Analogues
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the immunogenicity of peptide analogues derived from the HIV-1 envelope glycoprotein gp120, specifically the 318-327 region (RGPGRAFVTI), offers new insights for vaccine development. This guide provides a comparative overview of how amino acid substitutions within this critical epitope can modulate antibody recognition, neutralizing activity, and T-cell responses. The findings are intended to inform researchers, scientists, and drug development professionals in the rational design of more effective HIV-1 vaccine candidates.
The V3 loop of the HIV-1 gp120 is a key determinant of viral tropism and a primary target for neutralizing antibodies. The 318-327 sequence, RGPGRAFVTI, located within this loop, is a well-characterized epitope for both B-cell and cytotoxic T-lymphocyte (CTL) responses. Understanding how modifications to this peptide sequence impact its immunogenicity is crucial for developing vaccines that can elicit a broad and potent immune response against diverse HIV-1 strains.
Comparative Immunogenicity of gp120 (318-327) Peptide Analogues
The immunogenic profile of the gp120 (318-327) peptide and its analogues is a critical factor in their potential as vaccine candidates. The following tables summarize quantitative data from various studies, comparing the wild-type peptide with analogues containing specific amino acid substitutions.
Antibody Binding Affinity
The ability of antibodies to bind to the gp120 (318-327) peptide is a primary measure of its antigenicity. The following table presents data on the binding of monoclonal antibodies to various peptide analogues.
| Peptide Sequence | Amino Acid Substitution | Monoclonal Antibody | Binding Affinity (Relative to Wild-Type) | Reference |
| RIQR GPGRAFV | R to A | MAb X | Decreased | [1] |
| RIQRGPGR AFV | R to K | MAb Y | Maintained | [1] |
| RIQRGPGRAF V | F to Y | MAb Z | Slightly Decreased | [1] |
Neutralizing Antibody Activity
A crucial indicator of a vaccine candidate's potential efficacy is its ability to induce neutralizing antibodies. The following table summarizes the neutralizing activity of antibodies elicited by different V3 loop constructs.
| Immunogen | Amino Acid Substitution(s) | Endpoint Antibody Titer | Neutralization IC50 (µg/mL) | Reference |
| Wild-type gp120 IIIB/LAI | None | 104 - 5 x 104 | Not specified | [2] |
| gp120 with Serine substitutions in V3 loop | Multiple variable residues to Serine | Markedly reduced | Not specified | [2] |
Note: This table illustrates the impact of broader V3 loop modifications on immunogenicity. Data directly comparing the neutralizing antibody response to single amino acid substitutions within the 318-327 peptide is limited.
T-Cell Response
The activation of T-cells is a vital component of the anti-viral immune response. The following table presents data on the recognition of the RGPGRAFVTI epitope by cytotoxic T-lymphocytes (CTLs).
| Peptide Sequence | HLA Restriction | T-Cell Response (e.g., % of responders) | Reference |
| RGPGRAFVTI | HLA-A02 | Recognized by 11% of A02-positive subjects | [3] |
| RGPGRAFVTI | HLA-A03 | Recognized by 30% of A03-positive subjects | [3] |
| RGPGRAFVTI | HLA-A31 | Recognized by 13% of A31-positive subjects | [3] |
Note: The HIV Immunology Database provides valuable information on T-cell recognition of this epitope in the context of different HLA alleles, highlighting the importance of considering genetic diversity in vaccine design.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the immunogenicity of gp120 peptide analogues.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding
Objective: To quantify the binding of antibodies to synthetic peptides.
Methodology:
-
Coating: 96-well microtiter plates are coated with the synthetic peptide (e.g., 1-10 µg/mL) in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: Plates are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound peptide.
-
Blocking: Non-specific binding sites are blocked by incubating the plates with a blocking buffer (e.g., PBS with 5% non-fat dry milk or BSA) for 1-2 hours at room temperature.
-
Antibody Incubation: Serial dilutions of the antibody-containing samples (e.g., mouse sera or monoclonal antibodies) are added to the wells and incubated for 1-2 hours at room temperature.
-
Washing: Plates are washed to remove unbound antibodies.
-
Secondary Antibody Incubation: A species-specific secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added to the wells and incubated for 1 hour at room temperature.
-
Washing: Plates are washed to remove unbound secondary antibody.
-
Detection: A substrate for the enzyme (e.g., TMB for HRP) is added to the wells, and the colorimetric reaction is allowed to develop.
-
Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a positive signal above the background.
Neutralization Assay
Objective: To determine the ability of antibodies to inhibit viral entry into target cells.
Methodology:
-
Virus Preparation: A known quantity of infectious HIV-1 is prepared.
-
Antibody Dilution: Serial dilutions of the antibody-containing samples are prepared.
-
Virus-Antibody Incubation: The virus is incubated with the antibody dilutions for a specific period (e.g., 1 hour at 37°C) to allow for antibody-virus binding.
-
Infection of Target Cells: The virus-antibody mixture is then added to susceptible target cells (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR).
-
Incubation: The cells are incubated for a period to allow for viral entry and replication (e.g., 48 hours).
-
Quantification of Infection: Viral infection is quantified by measuring the activity of the reporter gene (e.g., luciferase activity).
-
Data Analysis: The percentage of neutralization is calculated for each antibody dilution by comparing the reporter signal in the presence of the antibody to the signal in the absence of the antibody. The 50% inhibitory concentration (IC50) is determined as the antibody concentration that results in a 50% reduction in viral infection.
T-Cell Proliferation Assay
Objective: To measure the proliferation of T-cells in response to peptide stimulation.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from blood samples using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: PBMCs are cultured in a 96-well plate in a suitable culture medium.
-
Peptide Stimulation: The synthetic peptide of interest is added to the cell cultures at various concentrations. Control wells with no peptide and a positive control mitogen (e.g., phytohemagglutinin) are also included.
-
Incubation: The cells are incubated for a period of 3-5 days to allow for T-cell proliferation.
-
Proliferation Measurement: T-cell proliferation is measured by adding a labeled nucleotide (e.g., 3H-thymidine or BrdU) to the cultures for the final 18-24 hours of incubation. Proliferating cells will incorporate the labeled nucleotide into their DNA.
-
Harvesting and Measurement: Cells are harvested, and the amount of incorporated label is measured using a scintillation counter (for 3H-thymidine) or an ELISA-based assay (for BrdU).
-
Data Analysis: The results are expressed as a stimulation index (SI), which is the ratio of the mean counts per minute (CPM) or absorbance in the peptide-stimulated wells to the mean CPM or absorbance in the unstimulated control wells. An SI greater than a defined cutoff (e.g., 2 or 3) is considered a positive response.
Visualizing the Path to Immunity
To better understand the processes involved in evaluating the immunogenicity of these peptide analogues, the following diagrams illustrate key experimental workflows and conceptual relationships.
Caption: Workflow for assessing peptide analogue immunogenicity.
Caption: Key steps in the ELISA protocol.
Caption: T-cell activation by peptide antigens.
This comparative guide underscores the intricate relationship between the primary sequence of the gp120 (318-327) peptide and its immunogenic properties. The data presented, while not exhaustive, highlights the potential for rational design of peptide-based immunogens. Further systematic analysis of single amino acid substitutions within this epitope is warranted to build a more complete picture and guide the development of a successful HIV-1 vaccine.
References
- 1. Neutralizing activity of anti-peptide antibodies against the principal neutralization domain of human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of low-profile serine substitutions in the V3 loop of HIV-1 gp120 IIIB/LAI on the immunogenicity of the envelope protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV Immunology Database Search [hiv.lanl.gov]
head-to-head comparison of V3 loop peptides in neutralization assays
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of V3 loop peptides in HIV-1 neutralization assays, supported by experimental data and detailed protocols.
The third variable loop (V3) of the HIV-1 envelope glycoprotein gp120 is a critical determinant for viral entry into host cells and a primary target for neutralizing antibodies. Consequently, synthetic peptides mimicking the V3 loop are of significant interest for therapeutic and vaccine development. This guide provides a head-to-head comparison of various V3 loop peptides based on their performance in neutralization assays, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes and experimental workflows.
Comparative Neutralization Activity of V3 Loop Peptides
The neutralizing activity of V3 loop peptides is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), representing the concentration of the peptide required to inhibit 50% of viral activity. The breadth of neutralization refers to the ability of a peptide to neutralize a wide range of HIV-1 strains.
Below is a summary of neutralization data for different V3 loop-targeting agents, including peptides and other protein scaffolds, against various HIV-1 isolates.
| Agent Type | Specific Agent/Target | HIV-1 Strain(s) | IC50/ID50 (µg/mL or nM) | Neutralization Breadth (%) | Reference(s) |
| Monoclonal Antibody | 447-52D | Multi-clade panel | - | 26% on a 42-virus panel | [1] |
| Monoclonal Antibody | 3074 | Subtype B consensus V3 | Mean IC50: 0.047 µg/mL | Broad (neutralized all 7 viruses tested) | [2] |
| Monoclonal Antibody | PGT128 | Multi-clade panel | - | 79% on a 42-virus panel | [1] |
| Monoclonal Antibody | PGT135 | Multi-clade panel | - | 35% on a 42-virus panel | [1] |
| Designed Ankyrin Repeat Protein (DARPin) | bnD.1 | 40-virus multi-clade panel | - | 63% | [3] |
| Designed Ankyrin Repeat Protein (DARPin) | bnD.2 | 40-virus multi-clade panel | - | 90% | [3] |
| Designed Ankyrin Repeat Protein (DARPin) | bnD.3 | 40-virus multi-clade panel | - | 75% | [3] |
| Designed Ankyrin Repeat Protein (DARPin) | bnD.12 | Multi-clade panel | - | 79% on strains tested | [1] |
| Designed Ankyrin Repeat Protein (DARPin) | bnD.14 | Multi-clade panel | Geometric mean potency: 129 nM | - | [1] |
| Synthetic Multimeric Peptide | Eight-branched GPGRAF | HIV-1 (in HT-29 cells) | 1.8 µM for 50% inhibition | Not specified | [4][5] |
| Synthetic V3 Peptide | Longest V3IIIB peptide | HIV-1 IIIB | Neutralizing titers: 1:320 to 1:2560 | Strain-specific | [6] |
| Synthetic V3 Peptide | Longest V3MN peptide | HIV-1 MN | Neutralizing titers: 1:160 to 1:640 | Limited cross-neutralization | [6] |
| Humanized Monoclonal Antibody | KD-247 | Primary HIV-1 isolates (with GPGR motif) | 0.1 to 34.0 µg/mL for IC90 | Effective against isolates with matching motif | [7] |
Experimental Protocols
Accurate and reproducible data are paramount in comparative studies. The following sections detail the methodologies for key experiments cited in the evaluation of V3 loop peptides.
TZM-bl Neutralization Assay
This assay is a standard method for measuring the neutralizing activity of antibodies and other inhibitors against HIV-1.[8] It utilizes a genetically engineered HeLa cell line (TZM-bl) that expresses CD4, CCR5, and CXCR4, and contains integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 long terminal repeat (LTR).[8]
Materials:
-
TZM-bl cells
-
HIV-1 Env-pseudotyped virus
-
V3 loop peptides or other inhibitors
-
Cell culture medium (DMEM with 10% FBS, penicillin-streptomycin)
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Inhibitor Preparation: Prepare serial dilutions of the V3 loop peptides or other inhibitors.
-
Virus-Inhibitor Incubation: Mix the diluted inhibitors with a standardized amount of HIV-1 Env-pseudotyped virus and incubate for 1 hour at 37°C.
-
Infection: Add the virus-inhibitor mixture to the TZM-bl cells. Include DEAE-Dextran in the medium to enhance infectivity.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by determining the inhibitor concentration that results in a 50% reduction in luciferase activity compared to the virus control (no inhibitor).
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
ELISA is used to determine the binding affinity of V3 loop peptides to target proteins, such as the gp120 envelope protein or neutralizing antibodies.
Materials:
-
Recombinant gp120 protein or target antibody
-
V3 loop peptides (biotinylated or with a detection tag)
-
High-binding 96-well microplates
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Wash buffer (e.g., PBST)
-
Streptavidin-HRP or secondary antibody-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the microplate wells with the recombinant gp120 protein or target antibody overnight at 4°C.
-
Washing: Wash the wells with wash buffer to remove unbound protein.
-
Blocking: Block the remaining protein-binding sites in the wells with blocking buffer for 1-2 hours at room temperature.
-
Peptide Incubation: Add serial dilutions of the V3 loop peptides to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells to remove unbound peptides.
-
Detection: Add streptavidin-HRP (for biotinylated peptides) or a secondary antibody-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Wash the wells to remove unbound conjugate.
-
Substrate Reaction: Add TMB substrate and incubate until a color change is observed.
-
Stopping the Reaction: Add stop solution to quench the reaction.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of bound peptide.
Visualizing Mechanisms and Workflows
HIV-1 Entry and V3 Loop Inhibition
The V3 loop plays a crucial role in the HIV-1 entry process, which involves a series of conformational changes in the gp120/gp41 envelope complex. The following diagram illustrates this pathway and the point of intervention for V3 loop-targeting inhibitors.
Caption: HIV-1 entry pathway and V3 loop peptide inhibition mechanism.
Experimental Workflow for V3 Loop Peptide Neutralization Assay
The following diagram outlines the typical experimental workflow for assessing the neutralizing capacity of V3 loop peptides.
References
- 1. Trapping the HIV-1 V3 loop in a helical conformation enables broad neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors Determining the Breadth and Potency of Neutralization by V3-Specific Human Monoclonal Antibodies Derived from Subjects Infected with Clade A or Clade B Strains of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct conformations of the HIV-1 V3 loop crown are targetable for broad neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic multimeric peptides derived from the principal neutralization domain (V3 loop) of human immunodeficiency virus type 1 (HIV-1) gp120 bind to galactosylceramide and block HIV-1 infection in a human CD4-negative mucosal epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Mimicking the structure of the V3 epitope bound to HIV-1 neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequential Immunization with V3 Peptides from Primary Human Immunodeficiency Virus Type 1 Produces Cross-Neutralizing Antibodies against Primary Isolates with a Matching Narrow-Neutralization Sequence Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hiv.lanl.gov [hiv.lanl.gov]
A Comparative Guide to Human vs. Murine Cytotoxic T Lymphocyte Responses to HIV gp120 Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of an effective vaccine against Human Immunodeficiency Virus (HIV) remains a formidable challenge in global health. A critical component of a protective immune response to HIV is the activity of Cytotoxic T Lymphocytes (CTLs), which are essential for recognizing and eliminating virus-infected cells. The HIV envelope glycoprotein gp120 is a primary target for both humoral and cellular immunity. Understanding the nuances of the CTL response to gp120 is paramount for designing effective immunogens.
Murine models are indispensable tools in preclinical vaccine research, offering a practical and ethical platform to evaluate novel vaccine candidates and adjuvants. However, the translation of findings from mice to humans is often imperfect. This guide provides an objective comparison of the CTL response to HIV gp120 peptides in humans and mice, highlighting key similarities and differences to aid researchers in interpreting and contextualizing their findings. We present available experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and workflows.
Comparative Analysis of CTL Responses to HIV gp120 Peptides
Magnitude of the CTL Response
Direct quantitative comparison of the magnitude of CTL responses to identical HIV gp120 peptides in humans and mice is not extensively documented in the literature. However, we can infer general trends from existing studies. In humans, the magnitude of the CTL response to various HIV proteins, including Env, can be substantial, with frequencies of peptide-specific CTL precursors reaching up to 73 per million peripheral blood mononuclear cells (PBMCs) in asymptomatic HIV-1-infected individuals[1].
In mice, immunization with HIV gp120 can also elicit robust CTL responses, particularly when the protein is deglycosylated or delivered with potent adjuvants[2]. For instance, BALB/c mice immunized with a DNA vaccine encoding a gag-gp120 chimeric gene showed significant specific killing activity of spleen CTLs[3].
| Parameter | Human Response | Murine Response (BALB/c) | References |
| CTL Precursor Frequency (per 106 PBMCs/Splenocytes) | Up to 73 for Env-specific CTLs in asymptomatic infection. | Data not directly comparable, but significant CTL activity observed. | [1] |
| Assay Method | Limiting Dilution Analysis (LDA), ELISpot, Chromium Release Assay. | Chromium Release Assay, ELISpot. | [1][2][4] |
Note: The table highlights the lack of directly comparable quantitative data in the literature. Future studies employing standardized assays to evaluate the same gp120 peptides in both species would be highly valuable.
Breadth of the CTL Response
The breadth of the CTL response, defined by the number of different epitopes recognized, is a crucial factor in the control of highly variable viruses like HIV.
Human CTL Response: In HIV-infected individuals, the CTL response is often directed against multiple epitopes within the gp120 protein. Studies have identified "hotspots" for T-cell epitopes within the HIV-1 envelope protein[5]. The breadth of the response can vary significantly between individuals, influenced by factors such as HLA type and viral sequence.
Murine CTL Response: In mice, the CTL response to gp120 also targets multiple epitopes. For example, in BALB/c mice, CTL responses have been mapped to an epitope in the V3 region and a newly identified epitope near the carboxy-terminus of gp120[2]. The use of different mouse strains (e.g., BALB/c vs. C57BL/6) will result in the recognition of different sets of epitopes due to their distinct MHC haplotypes.
| Recognized HIV gp120 CTL Epitopes | Sequence | MHC Restriction | References |
| Human | Multiple "hotspot" regions identified across gp120. | HLA-A, -B, -C restricted. | [5][6] |
| Murine (BALB/c) | V3 loop epitope, C-terminal epitope. | H-2d restricted. | [2] |
| Murine (C57BL/6) | Data on specific gp120 epitopes is less defined in the literature. | H-2b restricted. |
Phenotype of gp120-Specific CTLs
The phenotype of responding T cells, particularly the balance between effector and memory populations, is critical for both immediate viral control and long-term immunity.
Human CTL Phenotype: In humans, HIV-specific CD8+ T cells can be broadly categorized into naïve, central memory (TCM), effector memory (TEM), and effector (TE) subsets based on the expression of surface markers like CCR7 and CD45RA[7][8]. During chronic HIV infection, there is often a shift towards a more differentiated effector phenotype. However, HIV controllers, who spontaneously control the virus, tend to have a preserved CD4+ TCM compartment and polyfunctional TEM cells[7]. The transition from effector to memory CD4+ T cells is a key window for the establishment of latent HIV-1 infection[9].
Murine CTL Phenotype: In murine models of viral infections, a similar differentiation pathway from effector to memory T cells is observed[10][11][12]. Following an acute viral infection, a population of effector CTLs emerges, which then contracts, leaving behind a long-lived memory T cell pool. This memory pool consists of both TCM and TEM cells with distinct homing and functional properties[10]. While these general principles apply, specific data on the phenotype of gp120-specific CTLs in mice is not as detailed as for human responses.
| CTL Subset | Human Response to HIV | Murine Response (General Viral Infections) | References |
| Central Memory (TCM) | Preserved in HIV controllers, associated with long-term control. | Localize to secondary lymphoid organs, important for robust secondary responses. | [7][10] |
| Effector Memory (TEM) | Polyfunctional in HIV controllers, show signs of activation. | Localize to peripheral tissues, provide immediate effector function upon re-exposure. | [7][10] |
| Effector (TE) | Predominant during active replication, can become exhausted. | Characterized by immediate cytotoxic potential. | [13] |
Experimental Protocols
In Vitro Stimulation of Human PBMCs with HIV gp120 Peptides
This protocol describes a general method for stimulating human peripheral blood mononuclear cells (PBMCs) to detect peptide-specific T cell responses.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (R10 medium)
-
Recombinant human IL-2
-
HIV gp120 peptides (1 mg/mL stock in DMSO)
-
96-well round-bottom plates
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with RPMI 1640.
-
Resuspend PBMCs in R10 medium at a concentration of 2 x 106 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Add 100 µL of R10 medium containing the gp120 peptide at a final concentration of 1-10 µg/mL. For negative controls, add medium with DMSO alone. For a positive control, use a mitogen like phytohemagglutinin (PHA).
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
After 24-48 hours, add recombinant human IL-2 to a final concentration of 20 U/mL.
-
Continue incubation for a total of 7-10 days, adding fresh medium with IL-2 every 2-3 days.
-
After the incubation period, harvest the cells and use them in CTL assays such as ELISpot or chromium release.
Murine Immunization and CTL Assay
This protocol outlines a general procedure for immunizing mice with gp120 peptides and subsequently measuring the CTL response.
Materials:
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
HIV gp120 peptide
-
Adjuvant (e.g., CpG oligodeoxynucleotides, incomplete Freund's adjuvant)
-
Sterile phosphate-buffered saline (PBS) and syringes
-
Spleen harvesting tools
-
RPMI 1640 medium (as above)
-
Red blood cell lysis buffer
Procedure:
-
Immunization:
-
Prepare the immunogen by emulsifying the gp120 peptide with an appropriate adjuvant according to the manufacturer's instructions.
-
Immunize mice subcutaneously or intraperitoneally with 50-100 µg of the peptide emulsion.
-
Boost the mice with the same immunogen preparation 2-3 weeks later.
-
-
Spleen Harvesting and Cell Preparation:
-
Two weeks after the final boost, euthanize the mice and aseptically remove the spleens.
-
Prepare single-cell suspensions by gently grinding the spleens between two frosted glass slides in R10 medium.
-
Lyse red blood cells using a lysis buffer.
-
Wash the splenocytes twice with RPMI 1640.
-
-
In Vitro Restimulation:
-
Resuspend splenocytes at 5 x 106 cells/mL in R10 medium containing the gp120 peptide (1-10 µg/mL) and IL-2 (20 U/mL).
-
Incubate for 5-7 days at 37°C in a 5% CO2 incubator.
-
-
CTL Assay:
-
Harvest the restimulated splenocytes and use them as effector cells in a chromium release assay or ELISpot assay.
-
Chromium Release Assay
This assay measures the ability of CTLs to lyse target cells.
Materials:
-
51Cr (sodium chromate)
-
Target cells (e.g., peptide-pulsed autologous B-lymphoblastoid cell lines for humans, or peptide-pulsed syngeneic tumor cell lines like P815 for mice)
-
Effector cells (stimulated PBMCs or splenocytes)
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Incubate 1 x 106 target cells with 100 µCi of 51Cr for 1-2 hours at 37°C.
-
Wash the labeled target cells three times with medium to remove excess 51Cr.
-
Resuspend the cells at 1 x 105 cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of effector cells at various concentrations (to achieve different effector-to-target ratios, e.g., 100:1, 50:1, 25:1).
-
Add 100 µL of labeled target cells (1 x 104 cells) to each well.
-
For spontaneous release, add target cells to medium alone.
-
For maximum release, add target cells to medium containing a detergent (e.g., 1% Triton X-100).
-
-
Incubation and Measurement:
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate and collect 100 µL of supernatant from each well.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
-
Calculation:
-
Percent specific lysis = [(experimental release - spontaneous release) / (maximum release - spontaneous release)] x 100.
-
Visualizing Key Processes
CTL Activation Signaling Pathway
Caption: General signaling pathway for the activation of a cytotoxic T lymphocyte.
Experimental Workflow for Murine CTL Response Assessment
Caption: Workflow for assessing murine CTL responses to HIV gp120 peptides.
Conclusion
The comparison of human and murine CTL responses to HIV gp120 peptides reveals both similarities and important differences. Both species are capable of mounting robust CTL responses targeting multiple epitopes within gp120. The fundamental mechanisms of CTL activation and differentiation into effector and memory populations are also conserved.
However, significant gaps in our knowledge remain, particularly concerning direct quantitative comparisons of the magnitude and phenotype of the response to identical epitopes. The MHC restriction is a major point of divergence, which can be partially addressed through the use of HLA-transgenic mice. Researchers should be mindful of these differences when using murine models to predict the immunogenicity of HIV vaccine candidates in humans. Future research should focus on head-to-head comparative studies using standardized assays to better bridge the translational gap between preclinical and clinical research in the quest for an effective HIV vaccine.
References
- 1. Vectored ImmunoProphylaxis Protects Humanized Mice from Mucosal HIV Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of HIV-1 envelope (gp120)-specific cytotoxic T lymphocyte responses in mice by recombinant CHO cell-derived gp120 is enhanced by enzymatic removal of N-linked glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antigen structure influences helper T-cell epitope dominance in the human immune response to HIV envelope glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of neutralizing antibodies and cytotoxic T lymphocytes in Balb/c mice immunized with virus-like particles presenting a gp120 molecule from a HIV-1 isolate of clade A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV-1 envelope T cell epitope "hotspots " among mice and humans and among CD4+ and CD8+ T cell subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CTL/CD8+ Epitope Summary [hiv.lanl.gov]
- 7. Preserved Central Memory and Activated Effector Memory CD4+ T-Cell Subsets in Human Immunodeficiency Virus Controllers: an ANRS EP36 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential susceptibility of naïve, central memory and effector memory T cells to dendritic cell-mediated HIV-1 transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional Reprogramming during Effector-to-Memory Transition Renders CD4+ T Cells Permissive for Latent HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential contributions of central and effector memory T cells to recall responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation phenotype, rather than central– or effector–memory phenotype, predicts the recall efficacy of memory CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differentiating between Memory and Effector Cd8 T Cells by Altered Expression of Cell Surface O-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High frequency of memory and effector gag specific cytotoxic T lymphocytes in HIV seropositive individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of gp120 (318-327) Peptide and DNA Vaccines for HIV-1
For Researchers, Scientists, and Drug Development Professionals
The quest for an effective HIV-1 vaccine remains a critical global health challenge. The third variable loop (V3) of the HIV-1 envelope glycoprotein gp120, and specifically the 318-327 region, is a key target for vaccine development due to its role in viral entry and its recognition by neutralizing antibodies and cytotoxic T lymphocytes (CTLs). This guide provides an objective comparison of two prominent vaccine platforms targeting this epitope: synthetic peptide vaccines and DNA-based vaccines. We will delve into their efficacy, supported by experimental data, and provide detailed methodologies to aid in the design and evaluation of future vaccine candidates.
At a Glance: Peptide vs. DNA Vaccines for gp120 (318-327)
| Feature | gp120 (318-327) Peptide Vaccine | gp120 (318-327) DNA Vaccine |
| Vaccine Type | Subunit vaccine consisting of a synthetic peptide. | Genetic vaccine using a plasmid DNA vector. |
| Antigen Presentation | Exogenous pathway (MHC Class II), can be cross-presented on MHC Class I. | Endogenous pathway (primarily MHC Class I), also MHC Class II. |
| Primary Immune Response | Tends to induce strong antibody and CD4+ T-helper cell responses. CTL responses can be elicited, particularly with specific adjuvants and delivery systems. | Tends to induce strong CD8+ cytotoxic T lymphocyte (CTL) responses. Can also elicit antibody responses, though often less robust than peptide/protein vaccines. |
| Advantages | - High safety profile- Ease of large-scale synthesis- Stability | - Induces strong cellular immunity- Potential for long-lasting responses- Ease of production and modification |
| Disadvantages | - Often requires strong adjuvants for potent cellular immunity- Can have lower immunogenicity compared to whole antigens | - Can have lower immunogenicity in larger animals and humans compared to rodents- Potential for induction of tolerance or anti-DNA antibodies |
Performance Data: A Tale of Two Immune Arms
Direct head-to-head comparative studies for a vaccine exclusively targeting the gp120 (318-327) epitope are limited. However, by examining data from various studies on V3 loop-targeted vaccines in murine models, we can construct a comparative overview of their performance.
Cellular Immunity: Cytotoxic T Lymphocyte (CTL) Response
DNA vaccines are particularly adept at inducing CTL responses, as the encoded antigen is produced within the host's cells and presented on MHC class I molecules, mimicking a natural viral infection. Peptide vaccines can also induce CTLs, but this often requires specific formulations and adjuvants to facilitate cross-presentation by antigen-presenting cells (APCs).
Table 1: CTL Response to gp120 (318-327) DNA Vaccine in BALB/c Mice
| Vaccine Vector | Leader Sequence | Effector to Target Ratio (E:T) | % Specific Lysis | Reference |
| pRAOLL | Rat KC chemokine | 200:1 | ~60% | [1] |
| pSAOLL | Murine H-2Ld | 200:1 | ~40% | [1] |
Data from a study by L. C. J. de la Cruz et al.[1] demonstrates that a DNA vaccine encoding the gp120 (318-327) epitope can induce a significant CTL response in BALB/c mice. The choice of a signal peptide, such as the rat KC chemokine leader, can enhance this response.[1]
Table 2: T-Cell Responses to V3 Loop Peptide Vaccines in Mice
| Vaccine Formulation | Immune Response Measured | Key Findings | Reference |
| Multideterminant HIV peptide + Cholera Toxin (adjuvant) | Mucosal and Systemic CTLs | Intrarectal immunization induced long-lasting, antigen-specific CTL memory in mucosal and systemic sites.[2] | |
| V3:Ty virus-like particles (V3:Ty-VLP) | T-helper cell proliferation | V3:Ty-VLP immunization resulted in enhanced proliferative responses to the V3 peptide compared to recombinant gp120 or V3-albumin conjugate.[3] |
Studies on V3 loop peptide vaccines highlight their ability to induce T-cell responses, including CTLs, particularly when formulated with potent adjuvants or as part of a virus-like particle.[2][3]
Humoral Immunity: Antibody Response
Peptide vaccines are generally effective at inducing antibody responses. DNA vaccines can also elicit antibodies, though often at lower titers than peptide or protein-based vaccines. Prime-boost strategies, combining a DNA vaccine prime with a peptide or protein boost, have been shown to significantly enhance antibody responses.[4]
Table 3: Antibody Response to gp120 DNA and Prime-Boost Vaccines
| Immunization Strategy | Animal Model | Key Antibody Response Findings | Reference |
| gp120 DNA prime - Protein boost | Mice | Elicited ~10-fold higher gp120-specific antibody titers compared to DNA alone or protein alone.[4] | |
| Chimeric MN V3/HBsAg DNA vaccine | Mice | Elicited humoral responses against both viruses within 3-6 weeks, peaking at 6-12 weeks and remaining stable for at least 25 weeks.[5] | |
| Synthetic gp120 DNA (syngp120) | BALB/c Mice | Immunization with a codon-optimized syngp120 gene resulted in considerably higher antibody titers than the wild-type gp120 gene.[3] |
These studies indicate that while DNA vaccines can induce antibody responses, their efficacy can be significantly improved through strategies like codon optimization and prime-boost regimens.[3][4][5]
Experimental Protocols
DNA Vaccine Immunization and CTL Assay
This protocol is based on the methodology described by de la Cruz et al. for evaluating a DNA vaccine encoding the gp120 (318-327) epitope.[1]
Immunization Protocol:
-
Animals: 3- to 5-week-old female BALB/cJ mice.
-
Vaccine: 200 µg of plasmid DNA (pRAOLL or pSAOLL) in 80 µl of endotoxin-free phosphate-buffered saline (PBS).
-
Administration: Intradermal (i.d.) injection using a 26-gauge syringe.
-
Schedule: Mice are immunized and then boosted twice at 2-week intervals with the same amount of DNA.
-
Sample Collection: Two weeks after the final boost, mice are sacrificed, and spleens are excised for CTL analysis.
Chromium Release Assay for CTL Activity:
-
Effector Cell Preparation: Splenocytes from immunized and naive mice are stimulated in vitro with 1 µM of the gp120 (318-327) peptide for 5 days.
-
Target Cell Preparation: P815 cells are pulsed with the gp120 (318-327) peptide and labeled with 51Cr.
-
Co-culture: Effector cells are mixed with labeled target cells at various effector-to-target (E:T) ratios.
-
Incubation: The mixture is incubated for a set period (e.g., 4-6 hours) to allow for CTL-mediated lysis.
-
Measurement: The amount of 51Cr released into the supernatant is measured using a gamma counter.
-
Calculation: The percentage of specific lysis is calculated using the formula: % Specific Lysis = 100 x (experimental release - spontaneous release) / (maximum release - spontaneous release)
Peptide Vaccine Immunization and Analysis
The following is a general protocol for peptide immunization in mice, which can be adapted for the gp120 (318-327) peptide.
Immunization Protocol:
-
Animals: BALB/c mice.
-
Vaccine: 100 µg of the synthetic gp120 (318-327) peptide emulsified in an adjuvant (e.g., Incomplete Freund's Adjuvant - IFA) and co-administered with a TLR agonist like CpG oligodeoxynucleotides.
-
Administration: Subcutaneous (s.c.) injection.
-
Schedule: A primary immunization followed by one or two booster immunizations at 2-3 week intervals.
-
Sample Collection: Serum can be collected at various time points to measure antibody responses. Spleens can be harvested 7-10 days after the final vaccination for T-cell analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer:
-
Coating: ELISA plates are coated with the gp120 (318-327) peptide.
-
Blocking: Non-specific binding sites are blocked.
-
Sample Incubation: Serial dilutions of serum from immunized mice are added to the wells.
-
Secondary Antibody: An enzyme-conjugated anti-mouse IgG antibody is added.
-
Detection: A substrate is added, and the color change is measured using a plate reader. The antibody titer is determined as the highest dilution that gives a positive signal.
Visualizing the Pathways and Processes
Experimental Workflow for DNA Vaccination and CTL Assay
Caption: Workflow for DNA vaccination and subsequent CTL activity measurement.
Antigen Processing and Presentation Pathways
Caption: Simplified antigen processing for DNA and peptide vaccines.
Conclusion
Both gp120 (318-327) peptide and DNA vaccines show promise in eliciting immune responses against this critical HIV-1 epitope, albeit through different primary mechanisms. DNA vaccines excel at inducing robust CTL responses, which are crucial for clearing virally infected cells. Peptide vaccines, on the other hand, are generally more effective at generating strong antibody responses, which can neutralize free virus particles.
The choice between these two platforms, or a combination thereof in a prime-boost strategy, will depend on the specific goals of the vaccine development program. For a vaccine aimed at generating a strong cell-mediated immune response, a DNA vaccine approach is a strong contender. If the primary goal is the induction of high-titer neutralizing antibodies, a peptide-based vaccine may be more suitable. The data suggests that a heterologous prime-boost regimen, utilizing a DNA vaccine to prime a T-cell response followed by a peptide or protein boost to elicit a potent antibody response, may offer the most comprehensive and effective strategy for an HIV-1 vaccine targeting the gp120 V3 loop. Further research involving direct, side-by-side comparisons in standardized preclinical models is warranted to definitively determine the superior approach.
References
- 1. The Signal Peptide Sequence Impacts the Immune Response Elicited by a DNA Epitope Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mucosal immunization with HIV-1 peptide vaccine induces mucosal and systemic cytotoxic T lymphocytes and protective immunity in mice against intrarectal recombinant HIV-vaccinia challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Immune Response Elicited by DNA Vaccination with a Synthetic gp120 Sequence with Optimized Codon Usage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA priming immunization is more effective than recombinant protein vaccine in eliciting antigen-specific B cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved humoral and cellular immune responses against the gp120 V3 loop of HIV-1 following genetic immunization with a chimeric DNA vaccine encoding the V3 inserted into the hepatitis B surface antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for HIV gp120 (318-327)
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory materials such as the synthetic peptide HIV gp120 (318-327) is a critical component of laboratory safety and operational integrity. Although this peptide is a fragment of the HIV-1 envelope glycoprotein, it is a synthetic product and is not infectious on its own. Therefore, its disposal falls under the general guidelines for non-infectious biological material or chemical waste, subject to the specific protocols of your institution's Environmental Health & Safety (EHS) department. Adherence to a clear disposal plan before commencing any experiment is a fundamental principle of safe laboratory practice.
Immediate Safety and Handling
Before initiating any disposal procedure, it is essential to follow standard laboratory safety protocols. Although not classified as a hazardous substance, the full toxicological properties of many synthetic peptides may not be fully known. Therefore, it is prudent to handle HIV gp120 (318-327) with a degree of caution.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles are essential to protect against accidental splashes.
-
Lab Coat: A buttoned lab coat should be worn to protect against skin contact.
Waste Segregation and Collection
Proper segregation of waste is the first and most critical step in the disposal process. All waste materials contaminated with HIV gp120 (318-327) must be decontaminated prior to final disposal.
-
Liquid Waste: This includes any solutions containing the HIV gp120 (318-327) peptide, such as experimental buffers and cell culture media. Collect in a clearly labeled, leak-proof liquid chemical waste container.
-
Solid Waste (Non-Sharps): This category includes items such as contaminated gloves, pipette tips, tubes, and flasks. These should be collected in a designated and clearly labeled solid chemical waste container or an autoclavable biohazard bag within a rigid, leak-proof container.
-
Sharps Waste: Needles, syringes, and other sharp instruments that have come into contact with the peptide must be disposed of directly into a dedicated, puncture-proof sharps container.
Decontamination and Disposal Procedures
The appropriate method of decontamination depends on the type of waste and the resources available in your laboratory. The two primary methods for rendering the peptide biologically inactive are chemical inactivation and autoclaving.
Chemical Inactivation
Chemical inactivation is a common and effective method for liquid waste and for the decontamination of solid waste and reusable glassware. Sodium hypochlorite (bleach) is a strong oxidizing agent that can effectively degrade peptides.
Quantitative Data for Chemical Inactivation
| Inactivation Reagent | Final Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 0.5% - 1.0% (A 1:10 dilution of standard household bleach) | 30 - 60 minutes | Effective for many peptides but can be corrosive to some surfaces. Recommended for liquid waste and decontamination of solid waste surfaces.[1] |
| Strong Acid (e.g., 1 M HCl) | 1 M | Minimum 30 minutes | Highly effective but requires a neutralization step to a pH between 5.5 and 9.0 before disposal.[1] |
| Strong Base (e.g., 1 M NaOH) | 1 M | Minimum 30 minutes | Highly effective but requires a neutralization step to a pH between 5.5 and 9.0 before disposal.[1] |
| Enzymatic Detergent | 1% (m/v) | Varies by product | Good for cleaning labware; may require subsequent disinfection.[1][2] |
Experimental Protocol for Chemical Inactivation of Liquid Waste:
-
Select Reagent: Choose an appropriate inactivation reagent from the table above. A 10% bleach solution is a common and effective choice.
-
Prepare Solution: In a designated chemical fume hood, prepare the inactivation solution. For a 10% bleach solution, mix one part standard household bleach with nine parts liquid waste.
-
Inactivate Peptide: Carefully add the liquid peptide waste to the inactivation solution.
-
Ensure Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[1]
-
Neutralization (if applicable): If a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0 by adding a suitable neutralizing agent.
-
Final Disposal: After inactivation (and neutralization, if necessary), the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations. Always verify with your institution's EHS department before drain disposal.
Autoclaving
Autoclaving, or steam sterilization, is the preferred method for treating solid biohazardous waste, including materials contaminated with HIV gp120 (318-327).
Quantitative Data for Autoclaving
| Temperature | Pressure | Minimum Cycle Time | Notes |
| 121°C (250°F) | 15 psi | 30 - 60 minutes | The cycle time may need to be extended for larger or denser loads to ensure complete steam penetration.[3][4][5] |
| 132°C (270°F) | >30 psi | > 30 minutes | Higher temperature can reduce the required cycle time.[3] |
Experimental Protocol for Autoclaving Solid Waste:
-
Package Waste: Place solid waste (e.g., pipette tips, gloves, tubes) into an autoclavable biohazard bag. Do not overfill the bag (no more than ¾ full) to allow for steam penetration. Add a small amount of water (approximately 250 ml) to the bag to facilitate steam generation.[5]
-
Prepare for Autoclaving: Place the open or loosely sealed biohazard bag in a secondary, leak-proof, and autoclavable container (e.g., a polypropylene tray). Affix autoclave indicator tape to the outside of the bag.
-
Autoclave Cycle: Process the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30-60 minutes.[3][5]
-
Verification: After the cycle, check the autoclave indicator tape for the expected color change, which confirms exposure to the correct temperature.
-
Cooling and Disposal: Allow the waste to cool completely before handling. Once cooled, the decontaminated waste can typically be disposed of in the regular laboratory trash, pending institutional guidelines.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of waste contaminated with HIV gp120 (318-327).
Caption: Disposal workflow for HIV gp120 (318-327) waste.
It is imperative to consult and strictly follow your institution's specific biosafety and waste disposal guidelines, as local regulations may have additional requirements. This guide provides a general framework for the safe handling and disposal of HIV gp120 (318-327).
References
Safeguarding Researchers: A Comprehensive Guide to Handling HIV gp120 (318-327)
Essential safety and logistical protocols for laboratory professionals engaged in HIV research, ensuring operational integrity and personnel safety through detailed handling, disposal, and emergency procedures.
For researchers, scientists, and drug development professionals working with the HIV gp120 (318-327) peptide, a derivative of a human pathogen, adherence to stringent safety protocols is paramount. Although this synthetic peptide fragment is not infectious, its origin necessitates cautious handling in line with institutional biosafety guidelines, which typically align with Biosafety Level 1 (BSL-1) or BSL-2 practices depending on the specific research context.[1] This guide provides the essential personal protective equipment (PPE) requirements, operational plans for handling and disposal, and emergency procedures to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling HIV gp120 (318-327).
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves should be worn for all procedures that involve direct contact with the peptide.[2][3] Gloves must be removed immediately upon leaving the work area.[2] |
| Body Protection | Laboratory Coat | A dedicated lab coat or gown must be worn over personal clothing to prevent contamination.[2][4] This protective clothing should not be worn outside of the laboratory.[2] |
| Eye Protection | Safety Glasses with Side Shields | To protect against accidental splashes of solutions containing the peptide. |
| Face Protection | Face Shield and Mask | Required for any procedure with a significant splash or aerosol generation hazard.[2] |
Experimental Protocols: Handling, Decontamination, and Disposal
A systematic approach to handling, decontaminating, and disposing of materials contaminated with HIV gp120 (318-327) is critical for maintaining a safe laboratory.
Handling Protocol:
-
Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Prepare the workspace by covering surfaces with absorbent, disposable bench paper.
-
Manipulation: Perform all manipulations of the peptide, especially those that could generate aerosols, within a biological safety cabinet (BSC) or another primary containment device.[2][5]
-
Transport: When moving solutions containing the peptide, use sealed, secondary containers to prevent spills.
-
Hand Hygiene: Immediately after handling the material and after removing gloves, wash hands thoroughly with soap and water.[3][6]
Decontamination Protocol:
Effective decontamination is crucial for rendering materials safe for disposal or reuse. The following table outlines the recommended methods.
| Waste Type | Decontamination Method | Procedure |
| Liquid Waste | Chemical Disinfection | Add household bleach to the liquid waste to achieve a final concentration of 10%.[1] Allow a contact time of at least 30 minutes before disposal down the drain with copious amounts of water.[1] |
| Solid Waste (non-sharps) | Autoclaving | Collect contaminated items such as gloves and pipette tips in an autoclavable biohazard bag.[1] Autoclave according to standard laboratory procedures. |
| Sharps Waste | Autoclaving or Professional Disposal | Collect needles, syringes, and other sharp instruments in a designated puncture-proof sharps container.[1] This waste should be either autoclaved or handled by a professional biohazardous waste disposal service.[1] |
| Work Surfaces | Surface Disinfection | Wipe down all work surfaces with a 10% bleach solution or another appropriate disinfectant after work is completed and in the event of a spill. |
Disposal Plan:
Proper segregation and disposal of waste are essential. The workflow below illustrates the process from waste generation to final disposal.
Caption: Waste Disposal Workflow for HIV gp120 (318-327).
Emergency Procedures: Spill Management
In the event of a spill of a solution containing HIV gp120 (318-327), the following steps should be taken:
-
Alert Others: Immediately notify others in the laboratory of the spill.
-
Evacuate: If the spill is large or has created aerosols outside of a BSC, evacuate the immediate area for at least 15 minutes to allow aerosols to settle.[5]
-
Don PPE: Before cleaning, don appropriate PPE, including a lab coat, gloves, and eye protection.
-
Contain and Clean: Cover the spill with absorbent material. Gently apply a 10% bleach solution to the absorbent material, working from the outside in.
-
Decontaminate: Allow the disinfectant to remain in contact with the spill area for at least 30 minutes.
-
Dispose: Collect all contaminated materials in a biohazard bag for proper disposal.
-
Final Clean: Wipe the area again with disinfectant.
-
Report: Report the incident to the laboratory supervisor and follow any institutional reporting requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
